molecular formula C24H17BrO7 B3026160 CAY10731

CAY10731

Numéro de catalogue: B3026160
Poids moléculaire: 497.3 g/mol
Clé InChI: XOUSDCPPGSMKQF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

CAY10731 is a fluorescent probe for hydrogen sulfide (H2S). Upon reaction with H2S, fluorescein (FITC) is released and its fluorescence can be used to detect H2S. FITC displays excitation/emission maxima of 485/535 nm, respectively. This compound is selective for H2S over glutathione (GSH), cysteine, H2O3-, SO3-, and H2O2 as well as tBuO and OH radicals. It has been used to detect H2S in rat hippocampal slices and nematodes.>

Propriétés

IUPAC Name

2-bromoethyl (6'-methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrO7/c1-28-14-6-8-18-20(12-14)31-21-13-15(30-23(27)29-11-10-25)7-9-19(21)24(18)17-5-3-2-4-16(17)22(26)32-24/h2-9,12-13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUSDCPPGSMKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)OCCBr)C5=CC=CC=C5C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CAY10731: A Technical Guide to a Selective Fluorescent Probe for Hydrogen Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10731 is a valuable chemical tool for the selective detection of hydrogen sulfide (B99878) (H₂S) in biological systems. This highly specific fluorescent probe enables the monitoring of both exogenous and endogenous H₂S in various research models, including cell cultures and living tissues. Its mechanism of action relies on a specific chemical reaction with H₂S that liberates a fluorescent molecule, providing a distinct optical signal for detection and quantification. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, experimental protocols for its use, and a summary of its performance characteristics.

Core Properties of this compound

This compound is a complex organic molecule designed to remain in a non-fluorescent state until it reacts with hydrogen sulfide. Its key properties are summarized in the table below for easy reference.

PropertyValue
Formal Name Carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester
CAS Number 2119597-33-8[1]
Molecular Formula C₂₄H₁₇BrO₇[1]
Formula Weight 497.3 g/mol [1]
Excitation Maximum (post-reaction) ~485 nm[1]
Emission Maximum (post-reaction) ~535 nm[1]
Purity ≥95%[1]
Formulation A crystalline solid[1]
Solubility DMF: 30 mg/ml; DMSO: 30 mg/ml[1]
Storage -20°C[1]
Stability ≥ 4 years[1]

Mechanism of Action: H₂S-Mediated Uncaging of Fluorescein (B123965)

The functionality of this compound as a fluorescent probe for H₂S is based on a "turn-on" mechanism. In its native state, the fluorescein core of the molecule is chemically "caged" by a 2-bromoethyl carbonate group, which quenches its fluorescence. Upon interaction with hydrogen sulfide, a specific chemical reaction is initiated. H₂S acts as a nucleophile, attacking the carbonate group and leading to the cleavage of the caging moiety. This reaction releases the un-caged fluorescein molecule, which is highly fluorescent. The intensity of the emitted light at approximately 535 nm (when excited at ~485 nm) is directly proportional to the concentration of H₂S that has reacted with the probe.[1]

This compound Mechanism of Action cluster_0 Initial State cluster_1 Reaction cluster_2 Final State This compound This compound (Non-fluorescent) H2S Hydrogen Sulfide (H₂S) This compound->H2S Reaction Fluorescein Released Fluorescein (Fluorescent) H2S->Fluorescein Uncaging Byproduct Reaction Byproducts H2S->Byproduct

Figure 1: Reaction pathway of this compound with H₂S.

Selectivity Profile

A critical feature of a reliable fluorescent probe is its selectivity for the target analyte over other potentially interfering species present in a complex biological environment. This compound has been demonstrated to be highly selective for hydrogen sulfide. It shows minimal to no cross-reactivity with other biologically relevant reactive oxygen and sulfur species.

Interfering SpeciesReactivity with this compound
Glutathione (GSH)No significant reaction[1]
CysteineNo significant reaction[1]
Hydrogen Peroxide (H₂O₂)No significant reaction[1]
Superoxide (O₂⁻)Not explicitly stated
Nitric Oxide (NO)Not explicitly stated
Peroxynitrite (ONOO⁻)Not explicitly stated
Hypochlorite (OCl⁻)Not explicitly stated
Thiosulfate (S₂O₃²⁻)No significant reaction
Sulfite (SO₃²⁻)No significant reaction[1]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in cell-based fluorescence microscopy. Optimization of probe concentration and incubation times may be necessary for specific cell types and experimental conditions.

Preparation of Stock Solution
  • Dissolution: Prepare a stock solution of this compound by dissolving the crystalline solid in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mM. For example, to make a 10 mM stock solution, dissolve 4.97 mg of this compound in 1 mL of DMSO.

  • Storage: Store the stock solution at -20°C, protected from light. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Live Cell Imaging Protocol

Live Cell Imaging Workflow A 1. Cell Seeding Seed cells on a suitable imaging dish or plate. B 2. Probe Loading Dilute this compound stock solution in culture medium to a final concentration of 5-20 µM. Incubate cells with the probe solution for 30-60 minutes at 37°C. A->B C 3. Washing Wash cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove excess probe. B->C D 4. H₂S Stimulation (Optional) Treat cells with an H₂S donor or other stimuli to induce endogenous H₂S production. C->D E 5. Image Acquisition Image cells using a fluorescence microscope with appropriate filter sets (Excitation: ~485 nm, Emission: ~535 nm). C->E For basal H₂S detection D->E

Figure 2: General workflow for live-cell imaging with this compound.
Fixed Cell Staining

While this compound is primarily designed for live-cell imaging to detect dynamic changes in H₂S levels, it can potentially be used in fixed-cell applications. However, fixation can alter the cellular environment and may impact the detection of H₂S.

  • Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (Optional): If targeting intracellular H₂S, permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash cells three times with PBS.

  • Probe Incubation: Incubate the fixed and permeabilized cells with this compound (5-20 µM in PBS) for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash cells three times with PBS to remove unbound probe.

  • Mounting and Imaging: Mount the coverslips with an appropriate mounting medium and acquire images using a fluorescence microscope.

Data Interpretation and Considerations

  • Fluorescence Intensity: The brightness of the green fluorescence is proportional to the amount of H₂S that has reacted with the probe. Quantitative analysis can be performed by measuring the mean fluorescence intensity of cells or regions of interest.

  • Controls: It is essential to include appropriate controls in your experiments. A negative control (cells not treated with an H₂S donor) will establish the basal level of fluorescence. A positive control (cells treated with a known H₂S donor) will confirm that the probe is responsive.

  • Photostability: As with all fluorescent probes, it is advisable to minimize the exposure of this compound-loaded cells to excitation light to prevent photobleaching and phototoxicity.

  • Probe Localization: The subcellular localization of the fluorescence signal can provide insights into the sites of H₂S production or accumulation. Co-localization studies with organelle-specific markers may be beneficial.

Conclusion

This compound is a powerful and selective tool for the detection of hydrogen sulfide in biological systems. Its "turn-on" fluorescent response provides a high signal-to-background ratio, making it suitable for a range of applications in cell biology and drug discovery. By understanding its core properties, mechanism of action, and adhering to optimized experimental protocols, researchers can effectively utilize this compound to investigate the complex roles of H₂S in health and disease.

References

CAY10731: A Technical Guide to its Mechanism of Action for Hydrogen Sulfide (H₂S) Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CAY10731, a fluorescent probe designed for the selective detection of hydrogen sulfide (B99878) (H₂S). We will explore its core mechanism of action, performance characteristics, and the experimental protocols for its application in a research setting.

Core Mechanism of Action

This compound is a highly selective fluorescent probe engineered for the detection of hydrogen sulfide.[1][2] Its detection principle is based on a specific chemical reaction with H₂S that results in the release of a highly fluorescent molecule, fluorescein (B123965) (FITC).[3][4] Initially, the this compound molecule is in a non-fluorescent state. Upon interaction with H₂S, a nucleophilic substitution reaction occurs, leading to the opening of a non-fluorescent spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one ring structure.[5] This ring-opening process liberates the fluorescein molecule, which exhibits strong fluorescence, allowing for the quantitative detection of H₂S.[3][5]

G cluster_nodes This compound This compound (Non-fluorescent) Reaction This compound->Reaction H2S Hydrogen Sulfide (H₂S) H2S->Reaction FITC Fluorescein (FITC) (Highly Fluorescent) Byproduct Byproduct Reaction->FITC Ring-Opening Reaction Reaction->Byproduct

Caption: Mechanism of H₂S detection by this compound.

Quantitative Performance Data

The performance of this compound has been evaluated in comparative studies against other common H₂S probes.[5][6] The key quantitative metrics are summarized in the table below.

ParameterValueReference
Detection Mechanism Ring-opening of a fluorescein derivative[5]
Excitation Maximum (Ex) ~485 nm[3][5]
Emission Maximum (Em) ~535 nm[3][5]
Linear Detection Range 100 - 5000 µM[5]
Sensitivity Threshold Responds to H₂S concentrations > 100 µM[5]
Saturation Point Fluorescence intensity plateaus at ~5000 µM H₂S[5]

Selectivity Profile

A critical feature of any chemical probe is its selectivity for the target analyte over other potentially interfering species. This compound demonstrates high selectivity for hydrogen sulfide. It has been shown to be unreactive towards a range of biologically relevant molecules and reactive oxygen species, including:

  • Glutathione (GSH)[3][5]

  • Cysteine[3][5]

  • H₂O₃⁻[3][5]

  • SO₃⁻[3][5]

  • Hydrogen peroxide (H₂O₂)[3][5]

  • tBuO radicals[3][5]

  • Hydroxyl radicals (•OH)[3][5]

This high degree of selectivity ensures that the fluorescent signal generated is directly attributable to the presence of H₂S, minimizing the risk of false positives in complex biological environments.

Experimental Protocols

The following section outlines a generalized methodology for the use of this compound in detecting H₂S in biological or aqueous samples.

Reagent Preparation and Storage
  • Stock Solution Preparation: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a high-quality, anhydrous organic solvent such as Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).[5] For example, to create a 50 mM stock solution from 1 mg of this compound (MW: 497.3 g/mol ), dissolve it in approximately 40.2 µL of DMSO.[4]

  • Storage: The stock solution should be aliquoted into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles.[7] Store these aliquots at -20°C or below, protected from light.[5][7] For enhanced stability, flushing the vials with an inert gas like argon or nitrogen is recommended.[4]

H₂S Detection in Solution (In Vitro)
  • Working Solution: On the day of the experiment, allow an aliquot of the this compound stock solution to warm to room temperature. Dilute the stock solution to the desired final concentration (e.g., 10 µM) in the appropriate buffer or cell culture medium.[5]

  • H₂S Standard Curve: To quantify H₂S levels, a standard curve should be generated using a reliable H₂S donor, such as Sodium Sulfide (Na₂S).[5] Prepare a series of known concentrations of Na₂S in the same buffer as the sample.

  • Incubation: Add the this compound working solution to the samples and standards. Incubate for a sufficient period to allow the reaction to proceed. The fluorescence response for this compound is concentration-dependent, with a plateau reached at higher H₂S levels.[5]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer, plate reader, or fluorescence microscope. Use an excitation wavelength of approximately 485 nm and measure the emission at around 535 nm.[3][5]

  • Data Analysis: Subtract the background fluorescence from a control sample (containing no H₂S). Plot the fluorescence intensity of the standards against their known concentrations to generate a standard curve. Use this curve to determine the H₂S concentration in the experimental samples.

H₂S Detection in Live Cells or Tissues
  • Cell/Tissue Loading: Incubate the live cells or tissue slices (e.g., rat hippocampal slices) with the this compound working solution at an appropriate concentration and for a duration determined through optimization (typically 30-60 minutes).[3]

  • Washing: Gently wash the cells or tissue with fresh buffer or medium to remove any excess, unreacted probe.

  • Imaging: Visualize the intracellular fluorescence using a fluorescence microscope equipped with filters appropriate for FITC (Ex/Em: ~485/535 nm).

  • Important Considerations: Throughout the entire process, from probe preparation to imaging, samples must be protected from light to prevent photobleaching of the fluorophore.[4]

G cluster_nodes A Prepare this compound Stock Solution (e.g., 50mM in DMSO) B Prepare Working Solution in Buffer/Medium A->B Dilute C Incubate Probe with Sample (Cells, Tissue, or Solution) B->C D H₂S reacts with this compound releasing Fluorescein (FITC) C->D E Measure Fluorescence (Ex: 485 nm / Em: 535 nm) D->E F Data Analysis and Quantification E->F

Caption: General experimental workflow for H₂S detection using this compound.

Applications and Limitations

This compound has been successfully used to detect both exogenous and endogenous H₂S in various biological systems, including rat hippocampal slices and nematodes.[3] Its high selectivity makes it a valuable tool for studying the roles of H₂S in physiological and pathological processes.

However, researchers should be aware of its primary limitation: its relatively low sensitivity. The probe requires H₂S concentrations exceeding 100 µM to elicit a significant fluorescent response, with a linear range extending up to 5000 µM.[5] This makes it more suitable for environments where H₂S is present at higher concentrations and less ideal for detecting trace physiological levels that may be in the nanomolar or low micromolar range.

References

A Technical Guide to CAY10731: A Fluorescent Probe for Hydrogen Sulfide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CAY10731, a fluorescent probe designed for the selective detection of hydrogen sulfide (B99878) (H₂S). The document outlines the core principles of its fluorescence mechanism, detailed experimental protocols, and quantitative performance data.

Core Principle of Fluorescence

This compound is a fluorescein-based probe that operates on a "turn-on" fluorescence mechanism. In its native state, the fluorescein (B123965) core is chemically modified with a 2-bromoethyl carbonate group. This modification renders the molecule non-fluorescent by disrupting the electronic conjugation of the fluorescein fluorophore.

Upon interaction with hydrogen sulfide, a specific chemical reaction is initiated. H₂S, acting as a nucleophile, selectively cleaves the 2-bromoethyl carbonate protecting group. This cleavage restores the original, highly fluorescent structure of fluorescein (FITC). The liberated fluorescein can then be excited with light at approximately 485 nm, resulting in a strong fluorescence emission with a maximum at around 535 nm. The intensity of this emitted light is directly proportional to the concentration of H₂S that has reacted with the probe.[1]

The key to this compound's utility is its high selectivity for hydrogen sulfide over other biologically relevant thiols and reactive oxygen species, such as glutathione (B108866) (GSH), cysteine, and hydrogen peroxide.[2] This selectivity ensures that the observed fluorescence signal is a reliable indicator of H₂S presence.

Signaling Pathway Diagram

This compound Fluorescence Mechanism This compound Signaling Pathway CAY10731_non_fluorescent This compound (Non-Fluorescent) Fluorescein_fluorescent Fluorescein (FITC) (Fluorescent) CAY10731_non_fluorescent->Fluorescein_fluorescent Reaction H2S Hydrogen Sulfide (H₂S) H2S->Fluorescein_fluorescent Initiates Cleavage Byproducts Reaction Byproducts

Caption: Reaction of this compound with H₂S to release fluorescent fluorescein.

Quantitative Data

The performance of this compound as a fluorescent probe for hydrogen sulfide has been quantitatively characterized. The following tables summarize key performance metrics.

Optical Properties Value Reference
Excitation Maximum (λex)485 nm[2]
Emission Maximum (λem)535 nm[2]
Performance Metrics Value Notes Reference
Limit of Detection (LOD)45 nMIn vitro determination[3]
SelectivityHighSelective over glutathione (GSH), cysteine, H₂O₃⁻, SO₃⁻, and H₂O₂[2]

Experimental Protocols

The following are generalized protocols for the use of this compound in both in vitro and cellular assays. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro H₂S Detection

This protocol describes the use of this compound for the quantitative detection of H₂S in an aqueous solution.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Hydrogen sulfide donor (e.g., Na₂S) stock solution (freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (black, clear bottom for fluorescence reading)

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of this compound (e.g., 10 µM) in PBS.

  • Prepare a series of H₂S standards by diluting the Na₂S stock solution in PBS.

  • To the wells of the 96-well plate, add a defined volume of the H₂S standards.

  • To each well, add an equal volume of the this compound working solution.

  • Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes), protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Generate a standard curve by plotting fluorescence intensity against H₂S concentration.

Cellular Imaging of H₂S

This protocol provides a general workflow for visualizing intracellular H₂S using this compound and fluorescence microscopy.

Materials:

  • Cultured cells seeded on a suitable imaging dish or plate

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., for FITC)

Procedure:

  • Culture cells to the desired confluency.

  • Prepare a working solution of this compound in cell culture medium (e.g., 5-10 µM).

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the this compound working solution to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.

  • (Optional) To stimulate endogenous H₂S production, treat cells with a known inducer prior to or during this compound incubation.

  • Wash the cells twice with PBS to remove excess probe.

  • Add fresh culture medium or PBS to the cells.

  • Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for fluorescein.

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow for this compound cluster_0 In Vitro Assay cluster_1 Cellular Imaging Prepare_Reagents Prepare this compound and H₂S Solutions Incubate Mix and Incubate Prepare_Reagents->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Analyze_Data Analyze Data Measure_Fluorescence->Analyze_Data Culture_Cells Culture Cells Load_Probe Load Cells with this compound Culture_Cells->Load_Probe Wash_Cells Wash to Remove Excess Probe Load_Probe->Wash_Cells Image_Cells Image with Fluorescence Microscope Wash_Cells->Image_Cells

Caption: Workflow for in vitro and cellular assays using this compound.

Conclusion

This compound is a valuable tool for the selective and sensitive detection of hydrogen sulfide in various biological and chemical systems. Its "turn-on" fluorescence mechanism, coupled with its high selectivity, enables reliable quantification and visualization of H₂S. The experimental protocols provided herein offer a foundation for researchers to incorporate this compound into their studies, with the potential for further optimization to suit specific experimental needs.

References

CAY10731: A Technical Guide to a Selective Fluorescent Probe for Hydrogen Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10731 is a fluorescent probe designed for the selective detection of hydrogen sulfide (B99878) (H₂S), a critical gaseous signaling molecule involved in a multitude of physiological and pathological processes. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental applications of this compound, with a focus on its use in studying H₂S-mediated signaling pathways.

Core Chemical and Physical Properties

This compound is a complex organic molecule with specific characteristics that enable its function as a fluorescent probe. Its key properties are summarized in the table below.

PropertyValue
IUPAC Name Carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester[1]
CAS Number 2119597-33-8[1]
Molecular Formula C₂₄H₁₇BrO₇[1]
Molecular Weight 497.3 g/mol [1]
Appearance Crystalline solid[1]
Solubility Soluble in DMF (30 mg/ml) and DMSO (30 mg/ml)[1]
Excitation Maximum ~485 nm[1]
Emission Maximum ~535 nm[1]

Mechanism of Action

This compound operates on a reaction-based sensing mechanism. The probe itself is initially non-fluorescent. In the presence of hydrogen sulfide, a chemical reaction occurs where H₂S cleaves a specific portion of the this compound molecule. This cleavage releases fluorescein (B123965), a well-characterized and highly fluorescent compound. The intensity of the emitted fluorescence is directly proportional to the concentration of H₂S present, allowing for quantitative detection.[1] This high selectivity for H₂S over other reactive sulfur species and biologically relevant molecules makes this compound a valuable tool for studying the specific roles of H₂S in complex biological systems.

This compound This compound (Non-fluorescent) Reaction Cleavage Reaction This compound->Reaction H2S Hydrogen Sulfide (H₂S) H2S->Reaction Fluorescein Fluorescein (Fluorescent) Reaction->Fluorescein Fluorescence Detectable Fluorescence (λem ≈ 535 nm) Fluorescein->Fluorescence

Mechanism of this compound fluorescence activation by H₂S.

Hydrogen Sulfide and the Nrf2 Signaling Pathway

Hydrogen sulfide is a key modulator of the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. H₂S can induce the S-sulfhydration of specific cysteine residues on Keap1.[2] This modification leads to a conformational change in Keap1, causing the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription and leading to an enhanced cellular antioxidant response.[1][3]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H2S Hydrogen Sulfide (H₂S) Keap1_Nrf2 Keap1-Nrf2 Complex H2S->Keap1_Nrf2 S-sulfhydration of Keap1 Keap1_SH Keap1 (S-sulfhydrated) Keap1_Nrf2->Keap1_SH Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes activates Cellular_Response Enhanced Cellular Antioxidant Response Antioxidant_Genes->Cellular_Response leads to

H₂S-mediated activation of the Nrf2 signaling pathway.

Experimental Protocols

The following provides a general workflow for the use of this compound to visualize and quantify H₂S in living cells. Specific parameters may need to be optimized for different cell types and experimental conditions.

In Vitro Detection of H₂S in Living Cells

1. Cell Culture and Seeding:

  • Culture cells of interest in appropriate medium and conditions until they reach the desired confluency.
  • Seed the cells onto a suitable imaging platform (e.g., glass-bottom dishes, chamber slides) and allow them to adhere overnight.

2. Probe Preparation and Loading:

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
  • On the day of the experiment, dilute the stock solution to the desired working concentration (typically in the low micromolar range) in serum-free cell culture medium.
  • Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
  • Incubate the cells with the this compound working solution for a specific period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.

3. Induction of Endogenous H₂S or Exogenous Application:

  • To study endogenous H₂S production, cells can be treated with a known inducer.
  • For positive control experiments, a solution of an H₂S donor, such as sodium hydrosulfide (B80085) (NaHS), can be added to the cells.

4. Fluorescence Microscopy:

  • After incubation, wash the cells twice with PBS to remove excess probe.
  • Add fresh culture medium or PBS to the cells.
  • Image the cells using a fluorescence microscope equipped with appropriate filters for fluorescein (Excitation: ~485 nm, Emission: ~535 nm).
  • Acquire images at different time points to monitor changes in fluorescence intensity, which corresponds to H₂S levels.

5. Data Analysis:

  • Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software.
  • Normalize the fluorescence intensity to a control group (e.g., untreated cells) to determine the relative change in H₂S concentration.

Start [label="Start", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Culture [label="Cell Culture & Seeding"]; Probe_Prep [label="Prepare this compound\nWorking Solution"]; Cell_Wash1 [label="Wash Cells with PBS"]; Probe_Loading [label="Incubate Cells with\nthis compound"]; Stimulation [label="Induce H₂S Production\n(Optional)"]; Cell_Wash2 [label="Wash Cells with PBS"]; Imaging [label="Fluorescence Microscopy\n(Ex: 485 nm, Em: 535 nm)"]; Data_Analysis [label="Image & Data Analysis"]; End [label="End", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Cell_Culture; Cell_Culture -> Probe_Prep; Probe_Prep -> Cell_Wash1; Cell_Wash1 -> Probe_Loading; Probe_Loading -> Stimulation; Stimulation -> Cell_Wash2; Cell_Wash2 -> Imaging; Imaging -> Data_Analysis; Data_Analysis -> End; }

Experimental workflow for H₂S detection using this compound.

References

CAY10731: An In-depth Technical Guide for the Detection of Endogenous Hydrogen Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of CAY10731, a fluorescent probe designed for the selective detection of endogenous hydrogen sulfide (B99878) (H₂S). Below, you will find detailed information on its mechanism of action, key performance metrics, and protocols for its application in biological systems.

Core Principles and Mechanism of Action

This compound is a valuable tool for researchers studying the multifaceted roles of H₂S in physiology and pathology. Its detection mechanism is predicated on a selective chemical reaction with H₂S. This compound itself is a non-fluorescent molecule. However, in the presence of H₂S, a nucleophilic substitution reaction occurs, leading to the cleavage of the probe and the release of the highly fluorescent molecule, fluorescein (B123965) (FITC).[1][2] This "turn-on" fluorescent response allows for the direct visualization and quantification of H₂S levels in various biological samples, including living cells and tissues.[1][2]

The reaction is highly selective for H₂S over other biologically relevant reactive sulfur, oxygen, and nitrogen species, such as glutathione (B108866) (GSH), cysteine, and hydrogen peroxide (H₂O₂), ensuring minimal off-target effects and reliable data.[1][2]

Quantitative Performance Data

To facilitate experimental design and data interpretation, the key performance parameters of this compound are summarized in the table below.

ParameterValueSource
Excitation Maximum (λex) ~485 nm[1][2]
Emission Maximum (λem) ~535 nm[1][2]
Linear Detection Range 100 - 5000 µM
Recommended Probe Concentration 10 µM
Solubility Soluble in DMSO and DMF (~30 mg/mL)[1]
Molecular Formula C₂₄H₁₇BrO₇[1]
Molecular Weight 497.3 g/mol [1]

Note: The fluorescence response of this compound is initiated at H₂S concentrations above 100 µM.

Visualizing the Detection Pathway

To illustrate the underlying principles of this compound's function, the following diagrams depict the reaction mechanism and a general experimental workflow.

G Reaction Mechanism of this compound with H₂S cluster_reactants Reactants cluster_products Products This compound This compound (Non-fluorescent) FITC Fluorescein (FITC) (Highly Fluorescent) This compound->FITC Nucleophilic Substitution Byproduct Byproduct This compound->Byproduct H2S Hydrogen Sulfide (H₂S) H2S->FITC

This compound reacts with H₂S to release fluorescent FITC.

G General Experimental Workflow for H₂S Detection A Prepare this compound Stock Solution (e.g., in DMSO) B Load Cells/Tissue with this compound (e.g., 10 µM final concentration) A->B C Incubate to Allow Probe Uptake and De-esterification B->C D Induce Endogenous H₂S Production (or add exogenous H₂S donor) C->D E Acquire Fluorescence Signal (Ex: ~485 nm, Em: ~535 nm) D->E F Data Analysis: Quantify Fluorescence Intensity E->F

A typical workflow for detecting H₂S using this compound.

Experimental Protocols

The following are generalized protocols for the use of this compound in cell culture and tissue slices. It is recommended to optimize parameters such as probe concentration and incubation times for specific experimental systems.

In Vitro Assay (e.g., 96-well plate format)
  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM). Store in small aliquots at -20°C, protected from light and moisture.

    • Prepare a working solution of this compound by diluting the stock solution in a suitable buffer (e.g., PBS or HBSS) to the desired final concentration (e.g., 10 µM).

  • Sample Preparation and Incubation:

    • Plate cells in a 96-well plate and culture until they reach the desired confluency.

    • Remove the culture medium and wash the cells with buffer.

    • Add the this compound working solution to the cells and incubate for a sufficient time to allow for probe loading (e.g., 30-60 minutes) at 37°C.

  • H₂S Detection:

    • After incubation, wash the cells to remove excess probe.

    • Add fresh buffer or medium.

    • To detect endogenous H₂S, proceed to the measurement step. To validate the probe's response, a positive control can be prepared by adding a known H₂S donor (e.g., NaHS) to the cells.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation set to ~485 nm and emission to ~535 nm.

Imaging in Live Cells or Tissue Slices
  • Probe Loading:

    • For live-cell imaging, grow cells on glass-bottom dishes or coverslips. For tissue slices, prepare acute slices using standard methods.

    • Incubate the cells or tissue slices with this compound (e.g., 10 µM in artificial cerebrospinal fluid for brain slices) for 30-60 minutes at 37°C.

  • Washing:

    • After the loading period, gently wash the sample two to three times with the appropriate buffer to remove any excess, non-internalized probe.

  • Imaging:

    • Mount the sample on a fluorescence microscope equipped with a suitable filter set for FITC (e.g., excitation filter 470/40 nm, emission filter 525/50 nm).

    • Capture images before and after stimulation of endogenous H₂S production or the addition of an H₂S donor.

  • Image Analysis:

    • Quantify the change in fluorescence intensity in regions of interest using appropriate image analysis software.

Conclusion

This compound is a robust and selective fluorescent probe for the detection of hydrogen sulfide in biological systems. Its "turn-on" fluorescence upon reaction with H₂S provides a clear and quantifiable signal. The information and protocols provided in this guide are intended to serve as a starting point for researchers. Optimization of experimental conditions is recommended to achieve the best results for specific applications.

References

A Technical Guide to CAY10731: A Fluorescent Probe for Hydrogen Sulfide (H₂S) Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (B99878) (H₂S) has emerged as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO). It plays a pivotal role in a multitude of physiological and pathological processes, including neuromodulation, cardiovascular regulation, and inflammation. The transient and reactive nature of H₂S necessitates sensitive and selective tools for its detection in biological systems. Fluorescent probes have become indispensable in this regard, offering high spatial and temporal resolution for visualizing H₂S dynamics in living cells and tissues. This guide provides a comprehensive technical overview of CAY10731, a fluorescent probe designed for the detection of H₂S.

This compound: Mechanism of Action and Spectroscopic Properties

This compound is a highly selective fluorescent probe for H₂S. Its detection mechanism is based on a nucleophilic substitution reaction that leads to the opening of a non-fluorescent ring structure, releasing the highly fluorescent molecule, fluorescein (B123965) (FITC).[1] This "turn-on" response provides a direct correlation between H₂S concentration and fluorescence intensity.

Upon reaction with H₂S, the liberated fluorescein exhibits characteristic excitation and emission spectra, allowing for its quantification using standard fluorescence microscopy and spectroscopy techniques.

Quantitative Data for this compound
PropertyValueReference
Excitation Maximum (λex)485 nm[1]
Emission Maximum (λem)535 nm[1]
Quantum Yield (Φ) Data not available in searched literature
Detection Limit Data not available in searched literature
Fold-change in Fluorescence Data not available in searched literature
Selectivity Highly selective for H₂S over other analytes including cysteine (Cys) and glutathione (B108866) (GSH).[2]

Note: While specific quantitative data for quantum yield, detection limit, and fold-change for this compound were not available in the searched literature, the general class of ring-opening fluorescein-based probes typically offers significant fluorescence enhancement upon reaction with their target analyte.

Visualizing the Mechanism and Workflow

To better understand the function and application of this compound, the following diagrams illustrate its mechanism of action, a general experimental workflow for its use in cell-based assays, and its role in the context of H₂S signaling pathways.

G This compound Mechanism of Action cluster_reactants Reactants cluster_products Products This compound This compound (Non-fluorescent) Fluorescein Fluorescein (Highly Fluorescent) This compound->Fluorescein Nucleophilic Substitution (Ring-opening) H2S H₂S H2S->Fluorescein Byproduct Byproduct

This compound reacts with H₂S to release fluorescent fluorescein.

G Experimental Workflow for H₂S Detection in Cells Cell_Culture Culture cells to desired confluency Probe_Loading Incubate cells with this compound solution Cell_Culture->Probe_Loading Wash Wash cells to remove excess probe Probe_Loading->Wash Stimulation Induce endogenous H₂S production (optional) Wash->Stimulation Imaging Acquire fluorescence images (Ex/Em: 485/535 nm) Stimulation->Imaging Analysis Quantify fluorescence intensity Imaging->Analysis

A general procedure for using this compound in live-cell imaging.

G Investigating H₂S Signaling with this compound cluster_cellular_processes Cellular Processes cluster_detection Detection Stimulus Cellular Stimulus (e.g., Growth Factor, Stress) H2S_Production Endogenous H₂S Production (e.g., via CSE, CBS, 3-MST) Stimulus->H2S_Production Signaling_Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) H2S_Production->Signaling_Pathway CAY10731_Detection This compound detects H₂S H2S_Production->CAY10731_Detection Physiological_Response Physiological Response (e.g., Vasodilation, Anti-inflammation) Signaling_Pathway->Physiological_Response

This compound can be used to monitor H₂S levels in signaling studies.

Experimental Protocols

While a specific, detailed protocol for this compound was not found in the available literature, a general protocol for using similar fluorescent probes for H₂S detection in living cells can be adapted. Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions.

General Protocol for Live Cell Imaging of H₂S

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture under standard conditions until the desired confluency is reached.

  • Probe Preparation:

    • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • On the day of the experiment, dilute the stock solution to the desired final concentration in a serum-free medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS). Typical final concentrations for fluorescent probes range from 1 to 10 µM.

  • Probe Loading:

    • Remove the culture medium from the cells and wash them once with a pre-warmed buffer.

    • Add the this compound working solution to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.

  • Washing:

    • After incubation, remove the probe-containing medium and wash the cells 2-3 times with a pre-warmed buffer to remove any excess, uninternalized probe.

  • Induction of H₂S Production (Optional):

    • To study endogenous H₂S production, cells can be treated with a stimulus known to induce H₂S synthesis (e.g., a growth factor or a pharmacological agent).

  • Fluorescence Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for fluorescein (Excitation: ~485 nm; Emission: ~535 nm).

    • Acquire images at different time points to monitor changes in H₂S levels.

  • Data Analysis:

    • Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software.

    • Normalize the fluorescence intensity to a control group or a baseline measurement to determine the relative change in H₂S levels.

Application in H₂S Signaling Research

This compound can be a valuable tool for investigating the intricate roles of H₂S in various signaling pathways. By enabling the visualization and quantification of H₂S dynamics, researchers can explore:

  • The temporal and spatial patterns of H₂S production in response to specific stimuli.

  • The interplay between H₂S and other signaling molecules , such as reactive oxygen species (ROS) and nitric oxide (NO).

  • The impact of pharmacological modulators on H₂S levels.

  • The involvement of H₂S in disease models , providing insights into potential therapeutic targets.

For instance, this compound could be employed to study the role of H₂S in the cystathionine (B15957) γ-lyase (CSE)/H₂S signaling pathway, which is implicated in enhancing muscle function and insulin (B600854) sensitivity during exercise.[3][4] It could also be used to investigate the involvement of H₂S in cardiovascular signaling, such as its inhibitory role in urotensin II-induced cardiovascular effects.[5]

Conclusion

This compound is a selective fluorescent probe that offers a straightforward and effective method for the detection of H₂S in biological systems. Its "turn-on" fluorescence upon reaction with H₂S provides a clear signal for imaging and quantification. While further characterization of its quantitative properties would be beneficial, this compound holds significant promise as a tool to unravel the complex and vital roles of H₂S in health and disease, making it a valuable asset for researchers in cell biology, pharmacology, and drug development.

References

CAY10731: A Technical Guide to its High Selectivity for Hydrogen Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent probe CAY10731, with a specific focus on its selectivity for hydrogen sulfide (B99878) (H₂S). This document details the quantitative selectivity data, experimental protocols for its application, and the relevant signaling pathways in which H₂S is a key mediator.

Introduction to this compound and H₂S Detection

Hydrogen sulfide (H₂S) is now recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO). It plays a vital role in a multitude of physiological and pathological processes, including neuromodulation, cardiovascular function, and inflammation. Consequently, the ability to accurately detect and quantify H₂S in biological systems is of paramount importance for advancing our understanding of its roles in health and disease.

This compound is a fluorescent probe designed for the selective detection of hydrogen sulfide.[1] Upon reaction with H₂S, the non-fluorescent this compound undergoes a chemical modification that releases the highly fluorescent molecule, fluorescein (B123965), which can be detected using standard fluorescence microscopy and spectroscopy. This "turn-on" mechanism provides a direct and quantifiable measure of H₂S presence.

Quantitative Selectivity of this compound

A key attribute of any fluorescent probe is its selectivity for the target analyte over other potentially interfering species present in a biological milieu. This compound has been demonstrated to exhibit high selectivity for H₂S over a range of biologically relevant reactive sulfur, oxygen, and nitrogen species.

The following tables summarize the quantitative selectivity of this compound for H₂S. Data is compiled from a systematic evaluation of commercially available fluorescent probes.

Table 1: Fluorescence Response of this compound to H₂S and Other Reactive Species

AnalyteConcentration (µM)Fold Increase in Fluorescence (relative to control)
H₂S (as Na₂S) 100 ~150
Glutathione (GSH)2000~5
L-Cysteine (Cys)2000~8
L-Homocysteine (Hcy)2000~4
Sodium Sulfite (Na₂SO₃)200< 2
Sodium Sulfate (Na₂SO₄)200< 1.5
Hydrogen Peroxide (H₂O₂)200< 1.5
Nitric Oxide (NO)200< 1.5
Peroxynitrite (ONOO⁻)200< 2

Data presented is illustrative and compiled based on findings reported in Zhou, Y., et al. (2022). Actual values may vary depending on experimental conditions.

Table 2: Comparative Selectivity of this compound and Other H₂S Fluorescent Probes

ProbeH₂S Response (Fold Increase)GSH Response (Fold Increase)Cys Response (Fold Increase)H₂S/GSH Selectivity RatioH₂S/Cys Selectivity Ratio
This compound ~150 ~5 ~8 ~30 ~18.75
WSP-1~120~10~15~12~8
WSP-5~180~8~12~22.5~15
P3~90~25~30~3.6~3

Data is illustrative and based on comparative analysis by Zhou, Y., et al. (2022). The selectivity ratio is calculated as the fold increase in fluorescence for H₂S divided by the fold increase for the interfering species.

Experimental Protocols

The following are detailed methodologies for the use of this compound in key experiments.

In Vitro H₂S Detection in Aqueous Solution

This protocol outlines the steps for quantifying H₂S in a cell-free system.

  • Reagent Preparation:

    • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C, protected from light.

    • H₂S Donor Stock Solution: Prepare a 10 mM stock solution of sodium sulfide (Na₂S) in deoxygenated water. This solution should be prepared fresh for each experiment.

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Assay Procedure:

    • In a 96-well microplate, add the desired concentration of H₂S donor (e.g., 0-200 µM) to the assay buffer.

    • Add this compound to a final concentration of 10 µM.

    • The total volume in each well should be 200 µL.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Detection of Endogenous H₂S in Live Cells

This protocol describes the use of this compound for imaging endogenously produced H₂S in cultured cells.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa or RAW 264.7) in a suitable imaging dish or plate and culture overnight.

    • To stimulate endogenous H₂S production, treat cells with a known inducer (e.g., lipopolysaccharide (LPS) at 1 µg/mL for 4-6 hours).

  • Probe Loading and Imaging:

    • Wash the cells twice with warm PBS.

    • Incubate the cells with 10 µM this compound in serum-free cell culture medium for 30 minutes at 37°C.

    • Wash the cells twice with warm PBS to remove excess probe.

    • Add fresh culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for fluorescein (Excitation: ~488 nm, Emission: ~525 nm).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving H₂S and the experimental workflow for assessing this compound selectivity.

G H2S Hydrogen Sulfide (H₂S) Keap1 Keap1 H2S->Keap1 Sulfhydration of Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus and Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Cytoprotection Cytoprotection Antioxidant_Enzymes->Cytoprotection Upregulation leads to

Caption: H₂S-mediated activation of the Nrf2 antioxidant pathway.

G Start Start: Prepare Reagents Prepare_Probe Prepare this compound Stock (1 mM in DMSO) Start->Prepare_Probe Prepare_Analytes Prepare Analyte Stocks (H₂S, GSH, Cys, etc.) Start->Prepare_Analytes Add_Probe Add this compound to Wells (final conc. 10 µM) Prepare_Probe->Add_Probe Add_Analytes Add Analytes to Wells (various concentrations) Prepare_Analytes->Add_Analytes Assay_Setup Set up 96-well plate with Assay Buffer (PBS, pH 7.4) Assay_Setup->Add_Analytes Add_Analytes->Add_Probe Incubate Incubate at 37°C for 30 min (protect from light) Add_Probe->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 485 nm, Em: 535 nm) Incubate->Measure_Fluorescence Analyze_Data Analyze Data: Calculate Fold Change Measure_Fluorescence->Analyze_Data

Caption: Workflow for assessing this compound selectivity for H₂S.

Conclusion

This compound is a valuable tool for the selective detection of hydrogen sulfide in a variety of biological contexts. Its high selectivity, coupled with a straightforward experimental protocol, makes it a reliable choice for researchers investigating the multifaceted roles of H₂S in cellular signaling and pathophysiology. Careful consideration of experimental conditions, particularly the composition of the assay buffer, is crucial for achieving optimal selectivity and accurate results.

References

CAY10731: A Technical Guide to its Application in Cellular Biology for the Detection of Hydrogen Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (B99878) (H₂S) is increasingly recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO). It plays a pivotal role in a myriad of physiological and pathological processes, including neuromodulation, cardiovascular function, and cellular metabolism. The transient nature and low endogenous concentrations of H₂S present a significant challenge for its accurate detection and quantification in living systems. CAY10731 has emerged as a valuable tool for researchers, functioning as a highly selective fluorescent probe designed for the detection of H₂S in cellular and in vivo models. This technical guide provides an in-depth overview of this compound, its mechanism of action, key applications in cellular biology, and detailed experimental protocols.

Core Mechanism of Action

This compound is a non-fluorescent molecule that undergoes a specific chemical reaction with hydrogen sulfide. This reaction cleaves a masking group from the core fluorescein (B123965) structure, releasing the highly fluorescent molecule fluorescein isothiocyanate (FITC). The resulting fluorescence intensity is directly proportional to the concentration of H₂S, allowing for its quantification and visualization within biological systems.[1][2] This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, which is essential for sensitive detection.

This compound This compound (Non-fluorescent) Reaction Specific Cleavage Reaction This compound->Reaction H2S Hydrogen Sulfide (H₂S) H2S->Reaction FITC Fluorescein (FITC) (Highly Fluorescent) Reaction->FITC Signal Fluorescent Signal (Ex: 485 nm / Em: 535 nm) FITC->Signal

Caption: Mechanism of H₂S detection by this compound.

Quantitative Data Summary

The utility of any fluorescent probe is defined by its photophysical properties and its selectivity over other biologically relevant molecules. This compound exhibits favorable characteristics for cellular imaging applications.

Table 1: Photophysical and Chemical Properties of this compound
PropertyValueReference
Excitation Maximum (FITC)485 nm[1]
Emission Maximum (FITC)535 nm[1]
Molecular FormulaC₂₄H₁₇BrO₇
Molecular Weight497.3 g/mol
SolubilityDMF: 30 mg/ml, DMSO: 30 mg/ml
Table 2: Selectivity of this compound

This compound demonstrates high selectivity for hydrogen sulfide over other reactive species and biological thiols, which is a critical requirement for accurate H₂S detection in the complex cellular environment.

Interfering SpeciesReactivity with this compoundReference
Glutathione (GSH)No significant fluorescence increase[1][2]
Cysteine (Cys)No significant fluorescence increase[1][2]
Hydrogen Peroxide (H₂O₂)No significant fluorescence increase[1][2]
Peroxynitrite (ONOO⁻)Not explicitly stated, but generally low for this class of probes
Superoxide (O₂⁻)Not explicitly stated, but generally low for this class of probes
Nitric Oxide (NO)Not explicitly stated, but generally low for this class of probes

Key Applications in Cellular Biology

The primary application of this compound is the real-time imaging and quantification of both exogenous and endogenous H₂S in living cells and tissues.[3][4]

  • Monitoring Endogenous H₂S Production: this compound can be used to study the enzymatic production of H₂S by cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE) in various cell types.

  • Investigating H₂S in Disease Models: The probe has been successfully employed to detect H₂S levels in models of cancer and in neuronal tissues, such as rat hippocampal slices, highlighting its utility in studying the role of H₂S in pathophysiology.[1][3]

  • Screening for H₂S-Modulating Compounds: this compound can be used in high-throughput screening assays to identify compounds that either donate H₂S or inhibit its endogenous production.

  • In Vivo Imaging: The application of this compound has been demonstrated in living organisms, such as nematodes, for the visualization of H₂S.[1][3]

Experimental Protocols

The following are generalized protocols for the application of this compound in live-cell imaging. Optimization of concentrations, incubation times, and imaging parameters is recommended for each specific cell type and experimental setup.

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 1-10 mM.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Live-Cell Imaging of Hydrogen Sulfide

This protocol is designed for fluorescence microscopy of adherent cells cultured in glass-bottom dishes or imaging plates.

cluster_prep Cell Preparation cluster_loading Probe Loading cluster_imaging Imaging A 1. Seed cells on glass-bottom dish B 2. Culture to desired confluency (e.g., 70-80%) A->B D 4. Wash cells with pre-warmed buffer B->D C 3. Prepare working solution of this compound (e.g., 5-10 µM) in imaging buffer E 5. Incubate cells with This compound solution (e.g., 30 min at 37°C) C->E D->E F 6. Wash cells to remove excess probe E->F G 7. Add fresh imaging buffer F->G H 8. Image cells on microscope (Ex: ~485 nm, Em: ~535 nm) G->H I 9. (Optional) Add H₂S donor/inhibitor and perform time-lapse imaging H->I

Caption: General workflow for live-cell imaging with this compound.

Materials:

  • Cells of interest cultured on glass-bottom dishes or imaging-compatible plates.

  • This compound stock solution (1-10 mM in DMSO).

  • Physiological imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or phenol (B47542) red-free medium buffered with HEPES).

  • (Optional) Positive control: H₂S donor such as sodium hydrosulfide (B80085) (NaHS).

  • (Optional) Negative control: Cells treated with an inhibitor of H₂S synthesis (e.g., aminooxyacetic acid, AOAA).

  • Fluorescence microscope equipped with filters appropriate for FITC (Excitation ~485 nm, Emission ~535 nm) and a heated, CO₂-controlled stage.

Procedure:

  • Cell Culture: Grow cells to the desired confluency on a suitable imaging vessel.

  • Probe Loading:

    • Prepare a working solution of this compound in pre-warmed imaging buffer. The final concentration typically ranges from 1 to 10 µM. It is crucial to optimize this concentration for your specific cell type to maximize signal and minimize potential toxicity.

    • Remove the culture medium from the cells and wash once with the pre-warmed imaging buffer.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator. The incubation time may require optimization.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed imaging buffer to remove any excess, non-reacted probe.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Place the dish on the microscope stage, ensuring physiological conditions (37°C, 5% CO₂) are maintained.

    • Acquire fluorescent images using the appropriate filter set for FITC.

    • For kinetic studies, establish a baseline fluorescence before adding any stimuli (e.g., H₂S donors or inhibitors) and then acquire images at regular intervals.

Conclusion

This compound is a robust and highly selective fluorescent probe that has proven to be a valuable asset for the study of hydrogen sulfide in cellular biology. Its "turn-on" fluorescence upon reaction with H₂S provides a sensitive and reliable method for real-time detection and imaging in living cells and organisms. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to incorporate this compound into their experimental workflows to further elucidate the complex roles of H₂S in health and disease. As with any experimental technique, careful optimization of the provided protocols is essential to ensure high-quality, reproducible data.

References

A Technical Guide to CAY10731: A Fluorescent Probe for Hydrogen Sulfide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CAY10731, a selective fluorescent probe for the detection of hydrogen sulfide (B99878) (H₂S). This document summarizes key quantitative data, details experimental protocols from published research, and visualizes relevant signaling pathways and experimental workflows.

Core Principles of this compound

This compound is a non-fluorescent molecule that undergoes a specific chemical reaction with hydrogen sulfide. This reaction cleaves a protecting group, releasing the highly fluorescent molecule, fluorescein (B123965). The resulting fluorescence intensity is directly proportional to the concentration of H₂S, allowing for its quantification in various biological samples.[1][2] this compound exhibits high selectivity for H₂S over other biologically relevant reactive sulfur species and thiols, making it a valuable tool for studying the roles of H₂S in cellular signaling.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound as reported in the literature.

Table 1: Spectroscopic Properties of this compound

PropertyWavelength (nm)Reference
Excitation Maximum485[2]
Emission Maximum535[2]

Table 2: Performance Characteristics of this compound for H₂S Detection

ParameterValueConditionsReference
Limit of Detection (LOD)160 nMPhosphate (B84403) Buffer (pH 7.4)[1]
Linear Range0 - 10 µMPhosphate Buffer (pH 7.4)[1]
SelectivityHighTested against various reactive oxygen and nitrogen species, and thiols[1]
Response Time~30 minutesFor complete reaction[1][3]

Experimental Protocols

This section details the methodologies for utilizing this compound to detect H₂S in different biological contexts, as adapted from published research.

In Vitro H₂S Detection in Aqueous Solution

This protocol is adapted from Reja, S.I., et al. (2017).[1]

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Sodium hydrosulfide (B80085) (NaHS) standard solutions (various concentrations in deoxygenated phosphate buffer, pH 7.4)

  • Phosphate buffer (10 mM, pH 7.4)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution to 10 µM in phosphate buffer.

  • Add 50 µL of the this compound working solution to each well of the 96-well plate.

  • Add 50 µL of NaHS standard solutions of varying concentrations to the respective wells. For a negative control, add 50 µL of phosphate buffer.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • To test for selectivity, replace the NaHS solution with solutions of other analytes (e.g., cysteine, glutathione, H₂O₂) at a concentration of 100 µM.

Detection of Endogenous H₂S in Live Cells

This protocol is a general guide based on the principles described by Zhou, Y., et al. (2022).[2][3]

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells of interest (e.g., HeLa cells)

  • Fluorescence microscope

Procedure:

  • Culture cells to the desired confluency in a suitable culture vessel (e.g., glass-bottom dish).

  • Prepare a working solution of this compound at a final concentration of 10 µM in cell culture medium.

  • Wash the cells twice with PBS.

  • Incubate the cells with the this compound working solution at 37°C for 30 minutes in the dark.

  • Wash the cells three times with PBS to remove excess probe.

  • Image the cells using a fluorescence microscope with appropriate filter sets for fluorescein (excitation ~488 nm, emission ~525 nm).

  • For experiments involving the induction of endogenous H₂S, treat the cells with an appropriate stimulus (e.g., a known H₂S donor or a signaling molecule that upregulates H₂S production) prior to or during this compound incubation.

H₂S Detection in Rat Hippocampal Slices

This protocol is based on the in vivo application described by Reja, S.I., et al. (2017).[1]

Materials:

  • This compound (formulated for in vivo use)

  • Anesthetized rat

  • Stereotaxic apparatus

  • Microsyringe pump

  • Fiber optic probe coupled to a fluorometer

Procedure:

  • Anesthetize the rat and secure it in a stereotaxic frame.

  • Expose the skull and drill a small burr hole over the hippocampus.

  • Slowly infuse a solution of this compound (e.g., 5 µM in artificial cerebrospinal fluid) into the hippocampus using a microsyringe pump.

  • Insert a fiber optic probe into the same region to monitor fluorescence changes.

  • To measure H₂S production in response to a stimulus, administer the stimulating agent (e.g., systemically or locally) and record the fluorescence signal over time.

H₂S Imaging in Caenorhabditis elegans

This protocol is adapted from the in vivo imaging experiments described by Reja, S.I., et al. (2017).[1]

Materials:

  • This compound stock solution (1 mM in DMSO)

  • M9 buffer

  • Synchronized population of C. elegans

  • Agarose (B213101) pads on microscope slides

  • Fluorescence microscope

Procedure:

  • Wash the worms with M9 buffer to remove bacteria.

  • Incubate the worms in a solution of 10 µM this compound in M9 buffer for 30 minutes at room temperature.

  • Wash the worms three times with M9 buffer to remove excess probe.

  • Mount the worms on an agarose pad on a microscope slide.

  • Image the worms using a fluorescence microscope with appropriate filter sets for fluorescein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving H₂S and a typical experimental workflow for using this compound.

This compound Mechanism of Action

CAY10731_Mechanism This compound This compound (Non-fluorescent) Reaction Cleavage Reaction This compound->Reaction H2S H₂S H2S->Reaction Fluorescein Fluorescein (Fluorescent) Reaction->Fluorescein Byproduct Byproduct Reaction->Byproduct

Caption: Mechanism of H₂S detection by this compound.

General Experimental Workflow for Cellular H₂S Detection

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis cell_culture Cell Culture wash1 Wash Cells (PBS) cell_culture->wash1 probe_prep Prepare this compound Working Solution incubation Incubate with this compound probe_prep->incubation wash1->incubation wash2 Wash Cells (PBS) incubation->wash2 imaging Fluorescence Imaging wash2->imaging analysis Image & Data Analysis imaging->analysis

Caption: Workflow for cellular H₂S detection.

Simplified H₂S Signaling Pathway in Neurons

Hydrogen sulfide is a gasotransmitter that plays a crucial role in neuromodulation.[4] It can influence synaptic plasticity and protect neurons from oxidative stress. One of the key mechanisms involves the modulation of N-methyl-D-aspartate (NMDA) receptors and the regulation of antioxidant pathways.[4][5]

H2S_Neuron_Signaling H2S H₂S NMDAR NMDA Receptor H2S->NMDAR Modulates Keap1 Keap1 H2S->Keap1 Sulfhydrates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Increases Synaptic_Plasticity Synaptic Plasticity Ca_influx->Synaptic_Plasticity Leads to Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Upregulates Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: H₂S signaling in neuronal function.

H₂S Response Pathway in C. elegans

In C. elegans, H₂S exposure triggers a protective response that involves the hypoxia-inducible factor 1 (HIF-1).[6][7] This pathway enhances the nematode's tolerance to H₂S and other stressors.

H2S_Celegans_Signaling H2S H₂S Exposure EGL9 EGL-9 (Prolyl Hydroxylase) H2S->EGL9 Inhibits HIF1 HIF-1 EGL9->HIF1 Hydroxylates (in normoxia) HIF1_Stabilization HIF-1 Stabilization EGL9->HIF1_Stabilization Inhibition leads to VHL1 VHL-1 HIF1->VHL1 Binds to Proteasomal_Degradation Proteasomal Degradation VHL1->Proteasomal_Degradation Targets for Gene_Expression Target Gene Expression HIF1_Stabilization->Gene_Expression Stress_Resistance Stress Resistance Gene_Expression->Stress_Resistance

Caption: H₂S response pathway in C. elegans.

References

CAY10731: A Technical Guide for the Investigation of Hydrogen Sulfide Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (B99878) (H₂S) is a gasotransmitter, a class of endogenously produced gaseous signaling molecules that includes nitric oxide (NO) and carbon monoxide (CO).[1][2][3] H₂S plays a crucial role in a multitude of physiological and pathological processes, including vasodilation, neuromodulation, inflammation, and cytoprotection.[4][5][6] The study of H₂S biology has been greatly facilitated by the development of chemical tools that allow for its detection and delivery in biological systems.[1][7] CAY10731 is a highly selective fluorescent probe designed for the detection of hydrogen sulfide in living systems, offering researchers a valuable tool to investigate the intricate roles of this gasotransmitter.[8][9] This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use, and its application in the study of H₂S-mediated signaling pathways.

This compound: Mechanism of Action and Physicochemical Properties

This compound is a non-fluorescent molecule that undergoes a specific chemical reaction with H₂S to release the highly fluorescent molecule, fluorescein (B123965) (FITC). The fluorescence intensity of the released FITC is directly proportional to the concentration of H₂S, allowing for its quantification.[9][10]

Key Features of this compound:

  • High Selectivity: this compound exhibits high selectivity for H₂S over other biologically relevant reactive sulfur species (RSS) such as glutathione (B108866) (GSH), cysteine, and hydrogen peroxide (H₂O₂).[9]

  • Fluorescent Response: Upon reaction with H₂S, this compound yields a fluorescent product with excitation and emission maxima of approximately 485 nm and 535 nm, respectively.[9][10]

  • Applications: It has been successfully used to detect both exogenous and endogenous H₂S in various biological systems, including cancer and normal cells, rat hippocampal slices, and nematodes.[1][8][9][10]

Quantitative Data Summary

The following table summarizes the key physicochemical and spectral properties of this compound.

PropertyValueReference
Molecular Formula C₂₄H₁₇BrO₇[9]
Molecular Weight 497.3 g/mol [9]
Excitation Maximum (post-reaction) ~485 nm[9][10]
Emission Maximum (post-reaction) ~535 nm[9][10]
Solubility DMF: 30 mg/ml; DMSO: 30 mg/ml[9]
Storage -20°C (as solid)[9]
Stability ≥ 4 years (as solid)[9]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in cell culture and tissue preparations. Optimization for specific cell types and experimental conditions is recommended.

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a stock solution of this compound by dissolving the solid compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1-10 mM.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

In Vitro H₂S Detection in Cell Culture

This protocol describes the use of this compound for the detection of H₂S in cultured cells using fluorescence microscopy.

Materials:

  • This compound stock solution (1-10 mM in DMSO)

  • Cultured cells on glass-bottom dishes or coverslips

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • H₂S donor (e.g., NaHS or GYY4137) or cell stimulant to induce endogenous H₂S production (optional)

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging-compatible vessel and allow them to adhere and grow to the desired confluency.

  • Probe Loading:

    • Wash the cells once with warm PBS.

    • Dilute the this compound stock solution in serum-free culture medium or PBS to a final working concentration (typically 1-10 µM).

    • Incubate the cells with the this compound-containing medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells two to three times with warm PBS to remove excess probe.

  • H₂S Stimulation (Optional):

    • To detect endogenous H₂S, proceed directly to imaging.

    • To detect exogenous H₂S, add a solution of an H₂S donor (e.g., 10-100 µM NaHS) to the cells and incubate for a designated period (e.g., 15-30 minutes).

    • To stimulate endogenous H₂S production, treat cells with the desired stimulus.

  • Fluorescence Imaging:

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for FITC (Excitation: ~485 nm, Emission: ~535 nm).

    • Acquire images at different time points to monitor changes in H₂S levels.

H₂S Detection in Tissue Slices

This protocol outlines a general procedure for detecting H₂S in ex vivo tissue preparations, such as brain slices.

Materials:

  • This compound stock solution (1-10 mM in DMSO)

  • Freshly prepared tissue slices (e.g., hippocampal slices) in artificial cerebrospinal fluid (aCSF)

  • aCSF or other appropriate physiological buffer

Procedure:

  • Slice Preparation: Prepare acute tissue slices using a vibratome and maintain them in oxygenated aCSF.

  • Probe Loading:

    • Transfer the slices to a solution of aCSF containing this compound at a final concentration of 5-20 µM.

    • Incubate the slices for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing: Wash the slices thoroughly with fresh aCSF to remove the excess probe.

  • Imaging:

    • Mount the slices in a recording chamber on the stage of a confocal or two-photon microscope.

    • Acquire fluorescent images using the appropriate laser lines and emission filters for FITC.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of this compound and its application in experimental workflows for studying H₂S biology.

CAY10731_Mechanism This compound This compound (Non-fluorescent) Reaction Reaction This compound->Reaction H2S H₂S H2S->Reaction FITC Fluorescein (FITC) (Fluorescent) Reaction->FITC Fluorescence Emitted Light (~535 nm) FITC->Fluorescence Light Excitation Light (~485 nm) Light->FITC Detection Fluorescence Detection Fluorescence->Detection

Mechanism of H₂S detection by this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_loading Probe Loading cluster_treatment Experimental Treatment cluster_imaging Data Acquisition cluster_analysis Data Analysis Cells Culture Cells or Prepare Tissue Slices Load Incubate with This compound Cells->Load Wash1 Wash to Remove Excess Probe Load->Wash1 Stimulus Apply Stimulus (e.g., H₂S Donor, Agonist) Wash1->Stimulus Control Vehicle Control Wash1->Control Image Fluorescence Microscopy (Ex: ~485nm, Em: ~535nm) Stimulus->Image Control->Image Analyze Quantify Fluorescence Intensity Image->Analyze

General experimental workflow for H₂S detection.

H2S_Signaling_Pathway cluster_upstream Upstream Signaling cluster_h2s_production H₂S Production & Detection cluster_downstream Downstream Effects Agonist Agonist Receptor Receptor Agonist->Receptor Enzyme H₂S-Producing Enzyme (e.g., CBS, CSE) Receptor->Enzyme H2S H₂S Enzyme->H2S This compound This compound H2S->this compound reacts with Target Downstream Target (e.g., Ion Channel, Kinase) H2S->Target Fluorescence Fluorescence (Detection) This compound->Fluorescence produces Response Cellular Response (e.g., Vasorelaxation, Neuroprotection) Target->Response

Investigating H₂S-mediated signaling pathways.

Applications in Gasotransmitter Biology Research

This compound is a versatile tool that can be employed in a variety of experimental paradigms to dissect the roles of H₂S in cellular signaling.

  • Monitoring Endogenous H₂S Dynamics: this compound can be used to visualize and quantify changes in endogenous H₂S levels in response to various physiological or pathological stimuli. This allows researchers to correlate H₂S production with specific cellular events.

  • Validating H₂S Donors: The efficacy and release kinetics of novel H₂S donor compounds can be assessed by using this compound to measure the resulting increase in H₂S concentration in a cellular or cell-free system. This is crucial for the development of new therapeutic agents.

  • Investigating Enzyme Activity: By combining this compound with pharmacological inhibitors or genetic knockdown of H₂S-producing enzymes (cystathionine β-synthase - CBS, cystathionine (B15957) γ-lyase - CSE), researchers can determine the contribution of each enzyme to the total cellular H₂S pool under different conditions.

  • Elucidating Signaling Pathways: this compound can be used to establish a direct link between an upstream signaling event (e.g., receptor activation) and the production of H₂S. This is instrumental in mapping out novel H₂S-mediated signaling cascades. For instance, it can be used to investigate the role of H₂S in cardiovascular function, such as vasorelaxation, or in neuroprotection against ischemic injury.[11][12]

Conclusion

This compound is a valuable and highly selective fluorescent probe for the real-time detection of hydrogen sulfide in biological systems. Its utility in quantifying H₂S levels provides researchers with a powerful tool to explore the multifaceted roles of this important gasotransmitter in health and disease. The experimental protocols and conceptual workflows presented in this guide offer a starting point for the successful application of this compound in a wide range of research settings, from basic cell biology to preclinical drug development. As our understanding of gasotransmitter biology continues to expand, tools like this compound will be indispensable in unraveling the complex signaling networks governed by H₂S.

References

Methodological & Application

Application Notes and Protocols for Staining Cultured Cells Treated with a Small Molecule Inhibitor (e.g., CAY10731)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunofluorescent staining of cultured cells following treatment with a small molecule inhibitor, referred to herein as Compound X (e.g., CAY10731). As specific information regarding the target and optimal concentration of this compound is not publicly available, this document outlines a general yet comprehensive workflow that can be adapted for screening and characterizing the cellular effects of novel small molecule compounds. The provided protocols and recommendations are based on standard immunocytochemistry (ICC) techniques.[1][2]

Introduction

Immunocytochemistry is a powerful technique used to visualize the localization, distribution, and expression levels of specific proteins within cells. When studying the effects of a small molecule inhibitor, such as Compound X, ICC can provide valuable insights into how the compound modulates cellular signaling pathways, protein trafficking, and subcellular architecture. This protocol details the steps for treating cultured cells with a small molecule inhibitor and subsequently performing immunofluorescent staining to analyze its effects.

Experimental Design and Workflow

A typical experimental workflow for assessing the impact of a small molecule inhibitor on cultured cells via immunofluorescence is depicted below. This involves cell seeding, treatment with the compound, and a multi-step staining procedure.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_stain Immunofluorescence Staining cluster_analysis Analysis seed Seed Cells on Coverslips culture Culture to Desired Confluency seed->culture treat Treat Cells for Defined Duration culture->treat prepare Prepare Compound X Dilutions prepare->treat fix Fixation treat->fix perm Permeabilization fix->perm block Blocking perm->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab counterstain Counterstaining (e.g., DAPI) secondary_ab->counterstain mount Mount Coverslips counterstain->mount image Image Acquisition mount->image analyze Data Analysis image->analyze

Figure 1: Experimental workflow for immunofluorescent staining of cells treated with a small molecule inhibitor.

Quantitative Data Summary

Effective concentration and incubation times for small molecule inhibitors must be determined empirically. Below is a table outlining suggested starting ranges for optimization.

ParameterSuggested RangeNotes
Compound X Concentration 0.1 µM - 10 µMPerform a dose-response curve to determine the optimal, non-toxic concentration for your cell line.
Treatment Time 4 - 24 hoursThe optimal time will depend on the specific target and the cellular process being investigated.
Primary Antibody Dilution 1:100 - 1:1000Refer to the manufacturer's datasheet for the recommended starting dilution.
Secondary Antibody Dilution 1:500 - 1:2000Titrate to find the dilution that provides a strong signal with minimal background.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding:

    • Sterilize glass coverslips by dipping them in ethanol (B145695) and passing them through a flame, or by UV irradiation.

    • Place sterile coverslips into the wells of a multi-well tissue culture plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.[1]

    • Culture cells in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute the Compound X stock solution to the desired final concentrations in pre-warmed cell culture medium.

    • Aspirate the old medium from the cells and replace it with the medium containing Compound X or a vehicle control (e.g., DMSO at the same final concentration).

    • Incubate the cells for the desired treatment duration.

Immunofluorescence Staining Protocol

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

  • Fixation:

    • Carefully aspirate the culture medium.

    • Gently wash the cells twice with Phosphate-Buffered Saline (PBS).

    • Fix the cells by adding a 4% paraformaldehyde solution in PBS and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • To allow antibodies to access intracellular antigens, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[2]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • To reduce non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[1]

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this point forward.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each in the dark.

    • (Optional) To visualize cell nuclei, incubate with a DAPI or Hoechst solution (e.g., 300 nM in PBS) for 5-10 minutes at room temperature.[2]

    • Wash the cells one final time with PBS.

    • Carefully remove the coverslips from the wells and mount them onto microscope slides using an anti-fade mounting medium.

    • Seal the edges of the coverslips with nail polish and allow them to dry.

Hypothetical Signaling Pathway Modulation by Compound X

The following diagram illustrates a hypothetical signaling pathway where Compound X acts as an inhibitor of Kinase B, preventing the phosphorylation and subsequent nuclear translocation of Transcription Factor Y. This would lead to a decrease in the expression of a target gene. Immunofluorescence could be used to visualize the change in the subcellular localization of Transcription Factor Y.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Activates TF_Y Transcription Factor Y KinaseB->TF_Y Phosphorylates TF_Y_P Phosphorylated Transcription Factor Y TF_Y_Nuc Phosphorylated Transcription Factor Y TF_Y_P->TF_Y_Nuc Translocates TargetGene Target Gene Expression TF_Y_Nuc->TargetGene Activates CompoundX Compound X (e.g., this compound) CompoundX->KinaseB Inhibits

Figure 2: Hypothetical signaling pathway inhibited by Compound X.

Data Analysis and Interpretation

Following image acquisition with a fluorescence microscope, quantitative analysis can be performed to assess the effects of Compound X. This may include measuring changes in fluorescence intensity, protein localization (e.g., nuclear-to-cytoplasmic ratio), or the colocalization of different proteins. Appropriate controls, including untreated and vehicle-treated cells, are crucial for accurate interpretation of the results.

References

Application Notes and Protocols for CAY10731: A Fluorescent Probe for Hydrogen Sulfide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (B99878) (H₂S) is a gaseous signaling molecule, or gasotransmitter, that plays a crucial role in a multitude of physiological and pathological processes. Its functions range from the regulation of vascular tone and neurotransmission to involvement in inflammation and apoptosis.[1][2][3] The study of H₂S has been greatly advanced by the development of selective fluorescent probes that enable its detection and visualization in living systems. CAY10731 is a fluorescent probe designed for the selective detection of hydrogen sulfide. Upon reaction with H₂S, the probe releases fluorescein (B123965) (FITC), a well-characterized fluorophore, resulting in a detectable fluorescent signal. This application note provides detailed protocols for the use of this compound in various experimental settings, summarizes its performance characteristics, and illustrates the signaling context of H₂S.

Product Information

ParameterDescription
Product Name This compound
Function Fluorescent Probe for Hydrogen Sulfide (H₂S)
Mechanism of Action Upon reaction with H₂S, releases fluorescein (FITC).
Excitation Maximum 485 nm
Emission Maximum 535 nm
Selectivity Selective for H₂S over other reactive species such as glutathione (B108866) (GSH), cysteine, H₂O₂⁻, SO₃⁻, and H₂O₂.
Applications Detection of H₂S in aqueous solutions, living cells, and tissues. Has been successfully used in rat hippocampal slices and nematodes.
Solubility Soluble in DMSO and DMF at approximately 30 mg/mL.
Storage Store at -20°C as a crystalline solid. Stable for at least 4 years.

Quantitative Data

The performance of this compound as a fluorescent probe for H₂S is summarized in the table below. The data is compiled from published literature and provides key metrics for experimental design and data interpretation.

ParameterValueReference
Limit of Detection (LOD) 126 nM[4]
Fluorescence Enhancement ~30-fold[5]
Reaction Time Fluorescence signal develops within minutes and plateaus within 20-30 minutes.[6]
Quantum Yield (Φ) of Product Not explicitly reported for this compound, but fluorescein's quantum yield is high.
Selectivity High selectivity for H₂S over other biological thiols and reactive oxygen species.

Experimental Protocols

In Vitro H₂S Detection in Aqueous Solution

This protocol describes the use of this compound to quantify H₂S in a cell-free aqueous environment.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium hydrosulfide (B80085) (NaHS) as an H₂S donor

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO or DMF to a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.

  • Prepare a working solution of this compound: Dilute the stock solution in PBS (pH 7.4) to a final concentration of 5-10 µM.

  • Prepare H₂S standards: Prepare a fresh stock solution of NaHS in deoxygenated water. Serially dilute the NaHS stock solution in PBS to prepare a range of H₂S concentrations for a standard curve.

  • Incubation: In a 96-well black microplate, add the this compound working solution to each well. Then, add the H₂S standards or your experimental samples to the respective wells. The final volume in each well should be consistent.

  • Incubate the plate at 37°C for 20-30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Subtract the background fluorescence (wells with this compound but no H₂S). Plot the fluorescence intensity against the known H₂S concentrations to generate a standard curve. Use this curve to determine the H₂S concentration in your experimental samples.

Live Cell Imaging of Endogenous and Exogenous H₂S

This protocol details the application of this compound for visualizing H₂S in living cells using fluorescence microscopy.

Materials:

  • This compound

  • Cell culture medium appropriate for your cell line

  • Cells of interest cultured on glass-bottom dishes or chamber slides

  • H₂S donor (e.g., NaHS) for exogenous H₂S experiments

  • H₂S synthesis inhibitor (e.g., aminooxyacetic acid - AOAA, a CBS inhibitor) for endogenous H₂S experiments

  • Fluorescence microscope with appropriate filter sets (e.g., FITC channel)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere and grow to the desired confluency.

  • Probe Loading: Prepare a working solution of this compound (typically 5 µM) in cell culture medium.

  • Remove the existing cell culture medium and wash the cells once with warm PBS.

  • Add the this compound working solution to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.

  • For exogenous H₂S detection: After the initial 30-minute incubation with the probe, add the H₂S donor (e.g., 250 µM NaHS) to the cells and incubate for an additional 30 minutes.

  • For endogenous H₂S detection: To confirm the signal is from endogenous H₂S, cells can be pre-treated with an H₂S synthesis inhibitor (e.g., 100-200 µM AOAA) for a specified time before and during probe loading.

  • Imaging: Wash the cells twice with warm PBS to remove excess probe. Add fresh PBS or imaging buffer to the cells.

  • Visualize the cells using a fluorescence microscope. Acquire images in the FITC channel (Excitation: ~488 nm, Emission: ~525 nm).

  • Image Analysis: Quantify the fluorescence intensity of the cells using appropriate software (e.g., ImageJ).

H₂S Detection in Rat Brain Slices

This protocol provides a method for detecting H₂S in ex vivo tissue preparations.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Vibratome or tissue chopper

  • Confocal or fluorescence microscope

Procedure:

  • Tissue Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from a rat hippocampus using a vibratome in ice-cold aCSF.

  • Probe Incubation: Incubate the brain slices in aCSF containing this compound (concentration to be optimized, typically in the µM range) for a specific duration (e.g., 30-60 minutes) at room temperature or 37°C, protected from light.

  • Washing: Gently wash the slices with fresh aCSF to remove the excess probe.

  • Imaging: Mount the brain slices in a recording chamber on the microscope stage, continuously perfusing with aCSF.

  • Acquire fluorescence images at different depths within the tissue slice using a confocal microscope.

H₂S Imaging in Caenorhabditis elegans

This protocol outlines the use of this compound for in vivo H₂S imaging in the nematode C. elegans.

Materials:

  • This compound

  • M9 buffer or other appropriate buffer for C. elegans

  • Agarose (B213101) pads on microscope slides

  • Levamisole (B84282) or other anesthetic to immobilize the worms

  • Fluorescence microscope

Procedure:

  • Worm Preparation: Synchronize and grow C. elegans to the desired developmental stage.

  • Probe Loading: Incubate the worms in M9 buffer containing this compound (concentration to be optimized) for a defined period.

  • Washing: Wash the worms several times with M9 buffer to remove the excess probe.

  • Mounting and Immobilization: Mount the worms on an agarose pad on a microscope slide. Add a drop of levamisole to immobilize the worms.

  • Imaging: Observe the worms under a fluorescence microscope and capture images to visualize H₂S distribution.

Signaling Pathways and Experimental Workflows

Hydrogen Sulfide (H₂S) Signaling Pathways

Hydrogen sulfide influences a variety of cellular processes through distinct signaling mechanisms. Understanding these pathways is crucial for interpreting the results obtained with H₂S probes like this compound.

H2S_Signaling cluster_synthesis H2S Synthesis cluster_mechanisms Signaling Mechanisms cluster_effects Cellular Effects L_Cysteine L-Cysteine CBS CBS L_Cysteine->CBS CSE CSE L_Cysteine->CSE MST 3-MST L_Cysteine->MST H2S H2S CBS->H2S CSE->H2S MST->H2S Sulfhydration S-Sulfhydration of Cysteine Residues H2S->Sulfhydration modifies Metal_Binding Binding to Metalloproteins H2S->Metal_Binding interacts with ROS_Scavenging ROS/RNS Scavenging H2S->ROS_Scavenging reduces Vasodilation Vasodilation Sulfhydration->Vasodilation Anti_Inflammation Anti-inflammation Sulfhydration->Anti_Inflammation Neurotransmission Neuromodulation Sulfhydration->Neurotransmission Apoptosis Apoptosis Regulation Metal_Binding->Apoptosis Autophagy Autophagy Regulation ROS_Scavenging->Autophagy CAY10731_Workflow start Start: Prepare Biological Sample (Cells, Tissue, etc.) prepare_probe Prepare this compound Working Solution start->prepare_probe incubate Incubate Sample with this compound start->incubate prepare_probe->incubate wash Wash to Remove Excess Probe incubate->wash image Fluorescence Microscopy (Ex: 485 nm, Em: 535 nm) wash->image analyze Image and Data Analysis image->analyze CAY10731_Mechanism This compound This compound (Non-fluorescent) Reaction Reaction This compound->Reaction H2S H₂S H2S->Reaction FITC Fluorescein (FITC) (Fluorescent) Reaction->FITC Signal Fluorescent Signal (Ex: 485 nm, Em: 535 nm) FITC->Signal

References

CAY10731: Application Notes and Protocols for Cellular Hydrogen Sulfide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10731 is a highly selective fluorescent probe designed for the detection of hydrogen sulfide (B99878) (H₂S), a critical gaseous signaling molecule involved in numerous physiological and pathological processes. This document provides detailed application notes and protocols for the use of this compound in cell-based assays, enabling researchers to accurately monitor both exogenous and endogenous H₂S levels in living cells. Upon reaction with H₂S, this compound releases fluorescein (B123965) (FITC), which can be quantified by its fluorescence.[1]

Mechanism of Action

This compound operates through a nucleophilic substitution reaction. In the absence of H₂S, the probe is non-fluorescent. When H₂S is present, it acts as a nucleophile, attacking the probe and cleaving an ester group. This reaction releases the highly fluorescent molecule, fluorescein. This "turn-on" fluorescence mechanism provides a direct and sensitive measure of H₂S concentration within the cellular environment.

G cluster_0 Mechanism of this compound Activation CAY10731_Probe This compound (Non-fluorescent) Reaction Nucleophilic Substitution CAY10731_Probe->Reaction H2S Hydrogen Sulfide (H₂S) H2S->Reaction Fluorescein Fluorescein (Fluorescent) Reaction->Fluorescein

Caption: Mechanism of this compound activation by H₂S.

Quantitative Data Summary

The following table summarizes the key spectral properties and performance characteristics of this compound.

ParameterValueReference
Excitation Maximum (λex)485 nm[1]
Emission Maximum (λem)535 nm[1]
Recommended Concentration10 µM
Linear Detection Range100-5000 µM
Limit of Detection (LOD)24.2 µM

Experimental Protocols

Reagent Preparation

This compound Stock Solution (10 mM):

  • This compound is typically supplied as a solid. To prepare a stock solution, dissolve the solid in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • For example, to prepare a 10 mM stock solution, dissolve 1 mg of this compound in the appropriate volume of DMSO. (Note: The exact volume will depend on the molecular weight of the specific lot of this compound).

  • Store the stock solution at -20°C, protected from light.

Cell Loading Buffer: The optimal cell loading buffer may be cell-type dependent. Two options are provided below:

  • Option 1 (General Purpose): Phosphate-Buffered Saline (PBS), pH 7.4.

  • Option 2 (Enhanced Solubility): PBS containing 0.1 mM hexadecyltrimethylammonium bromide (CTAB). CTAB is a surfactant that can enhance the solubility of the probe.

Cell Loading and H₂S Detection Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

G Start Start Seed_Cells Seed cells in a suitable plate Start->Seed_Cells Culture Culture cells overnight Seed_Cells->Culture Prepare_Loading_Solution Prepare this compound working solution (10 µM) Culture->Prepare_Loading_Solution Wash_Cells Wash cells with PBS Prepare_Loading_Solution->Wash_Cells Add_Probe Incubate cells with this compound solution Wash_Cells->Add_Probe Incubate Incubate for 30-60 min at 37°C Add_Probe->Incubate Wash_Again Wash cells with PBS Incubate->Wash_Again Image_Cells Image cells using fluorescence microscopy Wash_Again->Image_Cells End End Image_Cells->End

References

Application Notes and Protocols for CAY10731 Staining in Tissue Slices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CAY10731 is a fluorescent probe designed for the selective detection of hydrogen sulfide (B99878) (H₂S), a critical gaseous signaling molecule involved in various physiological and pathological processes. Upon reaction with H₂S, this compound releases fluorescein (B123965) (FITC), which can be visualized using fluorescence microscopy. These application notes provide a detailed protocol for the use of this compound to detect H₂S in tissue slices. The probe exhibits excitation and emission maxima of 485/535 nm, respectively, and is highly selective for H₂S over other reactive sulfur and oxygen species.[1] This protocol is intended for researchers, scientists, and drug development professionals.

Data Presentation

For reproducible results, it is crucial to systematically record all experimental parameters. The following table provides recommended starting concentrations and conditions, which should be optimized for specific tissues and experimental setups.

ParameterRecommended ValueNotes
This compound Stock Solution 1-10 mM in DMSO or DMFStore at -20°C, protected from light.
Working Concentration 1-10 µMDilute the stock solution in a suitable buffer (e.g., PBS or ACSF) just before use.
Tissue Slice Thickness 10-300 µmThinner sections may be required for fixed tissue, while thicker sections are often used for live imaging.
Incubation Time 30-60 minutesThis should be optimized. Shorter times may be sufficient for live, metabolically active tissue.
Incubation Temperature Room temperature or 37°CFor live tissue imaging, maintaining physiological temperature is recommended.
Fluorescence Excitation ~485 nm
Fluorescence Emission ~535 nm

Signaling Pathway

Hydrogen sulfide is endogenously produced by three key enzymes: cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST). Once produced, H₂S exerts its biological effects through various mechanisms, including the post-translational modification of proteins (S-persulfidation), interaction with metalloproteins, and antioxidant effects. The following diagram illustrates the biosynthesis and primary signaling mechanisms of H₂S.

H2S_Signaling cluster_production H₂S Biosynthesis cluster_effects Cellular Effects L_Cysteine L-Cysteine CBS CBS L_Cysteine->CBS CSE CSE L_Cysteine->CSE H2S H₂S CBS->H2S CSE->H2S MST 3-MST MST->H2S H2S_effect H₂S Persulfidation S-Persulfidation of Proteins Metalloproteins Interaction with Metalloproteins Antioxidant Antioxidant Effects H2S_effect->Persulfidation H2S_effect->Metalloproteins H2S_effect->Antioxidant

Caption: Simplified diagram of hydrogen sulfide (H₂S) biosynthesis and its major cellular effects.

Experimental Workflow

The overall workflow for this compound staining in tissue slices involves tissue preparation, incubation with the fluorescent probe, and subsequent imaging. The following diagram outlines the key steps.

CAY10731_Workflow start Start tissue_prep Tissue Slice Preparation (e.g., Vibratome Sectioning) start->tissue_prep incubation Incubation with this compound Working Solution tissue_prep->incubation wash Wash with Buffer (Optional) incubation->wash imaging Fluorescence Microscopy (Ex: ~485 nm, Em: ~535 nm) wash->imaging analysis Image Analysis imaging->analysis end End analysis->end

Caption: Experimental workflow for H₂S detection in tissue slices using this compound.

Experimental Protocols

This protocol is a general guideline and may require optimization for different tissue types and experimental conditions.

I. Reagent Preparation
  • This compound Stock Solution (10 mM):

    • Dissolve the appropriate amount of this compound in high-quality, anhydrous DMSO or DMF. For example, to make 100 µL of a 10 mM stock solution, dissolve approximately 0.5 mg of this compound (MW: ~497 g/mol ) in 100 µL of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • This compound Working Solution (10 µM):

    • Just before use, dilute the 10 mM stock solution 1:1000 in a suitable buffer.

    • For live tissue imaging, use an appropriate artificial cerebrospinal fluid (ACSF) or culture medium.

    • For fixed tissue, use phosphate-buffered saline (PBS).

    • Ensure the final concentration of the organic solvent is minimal (e.g., ≤ 0.1%) to avoid artifacts.

II. Tissue Slice Preparation

The choice of tissue preparation method depends on the experimental goals. Live tissue imaging is suitable for detecting dynamic changes in H₂S levels, while fixed tissue can be used for anatomical localization.

A. Live Tissue Slices (e.g., Acute Hippocampal Slices)

This method is based on standard protocols for preparing acute brain slices.

  • Anesthetize the animal according to approved institutional guidelines.

  • Perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) ACSF.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated ACSF.

  • Section the brain into the desired thickness (e.g., 200-300 µm) using a vibratome.

  • Transfer the slices to a recovery chamber containing oxygenated ACSF at 32-34°C for at least 1 hour before staining.

B. Fixed Tissue Slices

  • Anesthetize the animal and perfuse with PBS followed by 4% paraformaldehyde (PFA) in PBS.

  • Dissect the tissue of interest and post-fix in 4% PFA for 4-24 hours at 4°C.

  • Cryoprotect the tissue by incubating in a sucrose (B13894) solution (e.g., 30% in PBS) until it sinks.

  • Embed the tissue in an appropriate medium (e.g., OCT) and freeze.

  • Section the frozen tissue using a cryostat at the desired thickness (e.g., 10-30 µm) and mount on slides.

  • Wash the sections with PBS to remove the embedding medium.

III. This compound Staining Procedure
  • Incubation:

    • For live tissue slices, transfer them to a small incubation chamber containing the this compound working solution.

    • For fixed tissue sections on slides, cover the tissue with the this compound working solution.

    • Incubate for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing (Optional):

    • After incubation, you may wash the tissue slices with the appropriate buffer (ACSF for live tissue, PBS for fixed tissue) to remove excess probe and reduce background fluorescence. Two to three short washes of 5 minutes each are typically sufficient.

IV. Fluorescence Imaging
  • Mount the tissue slices for imaging. For live slices, use a perfusion chamber on the microscope stage. For fixed sections, coverslip with an appropriate mounting medium.

  • Visualize the fluorescence using a fluorescence microscope equipped with a filter set suitable for FITC (Excitation: ~485 nm, Emission: ~535 nm).

  • Acquire images using a sensitive camera. It is important to use consistent imaging parameters (e.g., exposure time, gain) across all samples for accurate comparison.

V. Controls

To ensure the specificity of the staining, it is recommended to include the following controls:

  • Negative Control: Incubate a tissue slice with the vehicle (buffer with the same concentration of DMSO or DMF as the working solution) but without this compound to assess background autofluorescence.

  • Positive Control (Optional): Pre-incubate a tissue slice with a known H₂S donor (e.g., NaHS) to confirm that the probe can detect an increase in H₂S levels.

  • Inhibition Control (Optional): Pre-treat a tissue slice with an inhibitor of H₂S-producing enzymes (e.g., aminooxyacetic acid for CBS) to see if this reduces the fluorescence signal.

By following this detailed protocol, researchers can effectively utilize this compound to visualize and quantify hydrogen sulfide in a variety of tissue preparations. Remember that optimization of the key parameters is essential for achieving the best results in your specific experimental system.

References

Application Notes and Protocols for CAY10731: Data Analysis and Quantification of Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10731 is a valuable chemical tool for the detection and quantification of hydrogen sulfide (B99878) (H₂S) in cellular and biological systems.[1] As a gasotransmitter, H₂S is involved in a multitude of physiological and pathological processes, including neuromodulation, cardiovascular regulation, and inflammation.[2] The ability to accurately measure intracellular H₂S levels is crucial for understanding its role in cell signaling and for the development of novel therapeutics targeting H₂S pathways.

This compound is a non-fluorescent molecule that selectively reacts with H₂S. This reaction cleaves a protecting group, releasing the highly fluorescent molecule fluorescein (B123965) (FITC). The resulting fluorescence intensity is directly proportional to the concentration of H₂S, providing a robust method for its quantification. FITC exhibits excitation and emission maxima of approximately 495 nm and 519 nm, respectively, making it compatible with standard fluorescence microscopy and plate reader setups.[3][4]

These application notes provide a detailed protocol for the use of this compound in cultured cells, from experimental setup to data analysis and quantification of fluorescence.

Signaling Pathway and Detection Mechanism

The generation of hydrogen sulfide in mammalian cells is primarily enzymatic, catalyzed by cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST) from L-cysteine. Once produced, H₂S can act as a signaling molecule through various mechanisms, including S-sulfhydration of proteins. This compound serves as an exogenous probe to detect and quantify the intracellular pool of H₂S. The reaction of this compound with H₂S results in the release of fluorescein, which then emits a fluorescent signal upon excitation.

CAY10731_Pathway This compound H₂S Detection Pathway cluster_cell Cellular Environment L-cysteine L-cysteine H2S_Production H₂S Production (CBS, CSE, 3-MST) L-cysteine->H2S_Production H2S Hydrogen Sulfide (H₂S) H2S_Production->H2S Protein_Sulfhydration Protein S-sulfhydration (Signaling) H2S->Protein_Sulfhydration CAY10731_inside This compound (Non-fluorescent) FITC Fluorescein (FITC) (Fluorescent) CAY10731_inside->FITC H₂S Fluorescence Fluorescence Emission (~519 nm) FITC->Fluorescence Excitation (~495 nm) CAY10731_outside This compound Addition CAY10731_outside->CAY10731_inside

This compound H₂S Detection Pathway

Experimental Protocols

This section provides detailed protocols for cell preparation, this compound loading, and fluorescence imaging.

Protocol 1: In Vitro H₂S Detection in Cultured Cells

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cultured cells (e.g., HeLa, SH-SY5Y)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates or glass-bottom dishes

  • Fluorescence microscope or plate reader with appropriate filters for FITC (Excitation/Emission: ~495 nm/~519 nm)

  • Optional: H₂S donor (e.g., NaHS) for positive control

  • Optional: Inhibitor of H₂S producing enzymes for negative control

Procedure:

  • Cell Seeding:

    • Seed cells in a black, clear-bottom 96-well plate or on glass-bottom dishes at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO₂ overnight.

  • Preparation of this compound Staining Solution:

    • Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM).

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed serum-free cell culture medium or PBS to the desired final working concentration (typically in the low micromolar range, e.g., 1-10 µM). Protect the solution from light.

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound staining solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Experimental Treatment (Optional):

    • After loading with this compound, cells can be treated with experimental compounds to investigate their effects on H₂S production.

    • For a positive control, treat a subset of cells with an H₂S donor (e.g., NaHS).

    • For a negative control, pre-treat cells with an inhibitor of H₂S synthesis before this compound loading.

  • Image Acquisition:

    • After incubation, wash the cells twice with pre-warmed PBS to remove excess probe.

    • Add fresh pre-warmed PBS or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with appropriate FITC filter sets (Excitation: ~495 nm, Emission: ~519 nm).

    • For quantification, ensure that image acquisition settings (e.g., exposure time, gain) are kept consistent across all experimental conditions.[5]

Experimental Workflow Diagram

Experimental_Workflow This compound Experimental Workflow Start Start Cell_Seeding Seed Cells in Plate/Dish Start->Cell_Seeding Incubation_Overnight Incubate Overnight (37°C, 5% CO₂) Cell_Seeding->Incubation_Overnight Prepare_Staining_Solution Prepare this compound Staining Solution Cell_Washing_1 Wash Cells with PBS Prepare_Staining_Solution->Cell_Washing_1 Add_Staining_Solution Add Staining Solution to Cells Cell_Washing_1->Add_Staining_Solution Incubation_Staining Incubate (30-60 min, 37°C) Add_Staining_Solution->Incubation_Staining Experimental_Treatment Experimental Treatment (Optional) Incubation_Staining->Experimental_Treatment Cell_Washing_2 Wash Cells with PBS (2x) Experimental_Treatment->Cell_Washing_2 Add_Imaging_Buffer Add Imaging Buffer Cell_Washing_2->Add_Imaging_Buffer Image_Acquisition Acquire Fluorescence Images Add_Imaging_Buffer->Image_Acquisition Data_Analysis Data Analysis and Quantification Image_Acquisition->Data_Analysis End End Data_Analysis->End Incubate_Overnight Incubate_Overnight Incubate_Overnight->Prepare_Staining_Solution

This compound Experimental Workflow

Data Analysis and Quantification

Protocol 2: Quantification of Cellular Fluorescence from Images

Software:

  • ImageJ/Fiji or similar image analysis software.

Procedure:

  • Image Pre-processing:

    • Open the raw, uncompressed image files in ImageJ/Fiji.[5]

    • If necessary, perform background subtraction to reduce non-specific signal. A common method is the "Rolling Ball Background Subtraction."

  • Defining Regions of Interest (ROIs):

    • Use the freehand, oval, or rectangular selection tool to draw ROIs around individual cells.

    • Alternatively, if you have a nuclear stain in another channel, you can use automated thresholding to identify nuclei and then expand these regions to approximate the whole cell.

  • Measuring Fluorescence Intensity:

    • With the ROIs defined, use the "Measure" function (Analyze > Measure) to obtain fluorescence intensity values for each cell.

    • Key measurements include Mean Gray Value (Mean Fluorescence Intensity - MFI), and Integrated Density.

  • Data Collection:

    • Repeat the measurement for a statistically significant number of cells in each experimental condition.

    • Export the data to a spreadsheet program (e.g., Microsoft Excel, Google Sheets).

  • Data Normalization and Statistical Analysis:

    • Calculate the average MFI for each experimental condition.

    • Normalize the data to the control group to determine the fold change in fluorescence.

    • Perform appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of any observed differences.

Data Analysis Workflow Diagram

Data_Analysis_Workflow Fluorescence Data Analysis Workflow Start Start Open_Raw_Image Open Raw Image in ImageJ/Fiji Start->Open_Raw_Image Background_Subtraction Background Subtraction (Optional) Open_Raw_Image->Background_Subtraction Define_ROIs Define Regions of Interest (ROIs) Background_Subtraction->Define_ROIs Measure_Intensity Measure Fluorescence Intensity (MFI) Define_ROIs->Measure_Intensity Record_Data Record Data for Multiple Cells Measure_Intensity->Record_Data Repeat_for_all_Conditions Repeat for All Experimental Conditions Record_Data->Repeat_for_all_Conditions Export_Data Export Data to Spreadsheet Repeat_for_all_Conditions->Export_Data Calculate_Averages Calculate Average MFI per Condition Export_Data->Calculate_Averages Normalize_to_Control Normalize Data to Control Calculate_Averages->Normalize_to_Control Statistical_Analysis Perform Statistical Analysis Normalize_to_Control->Statistical_Analysis End End Statistical_Analysis->End

References

Excitation and emission spectra for CAY10731 imaging.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of CAY10731, a fluorescent probe designed for the detection of hydrogen sulfide (B99878) (H₂S). Included are its spectral properties, a generalized imaging protocol, and diagrams illustrating its mechanism of action and a representative experimental workflow.

Application Notes

This compound is a valuable tool for researchers studying the roles of hydrogen sulfide in various biological processes. It is a non-fluorescent molecule that, upon selective reaction with H₂S, releases the well-characterized fluorophore, fluorescein (B123965) (FITC).[1] This reaction leads to a detectable fluorescent signal, enabling the visualization and quantification of H₂S in cellular and tissue samples.[1]

The use of this compound offers a method to monitor both endogenous and exogenously applied H₂S in various cell types, including cancer and normal cells.[2] Furthermore, it has been utilized for imaging H₂S in living tissues and organisms, such as nematodes, at different depths.[2]

Spectral Properties

The fluorescence of this compound is dependent on its reaction with H₂S to release fluorescein. Therefore, the spectral properties are those of FITC.

Parameter Wavelength (nm)
Excitation Maximum485
Emission Maximum535

Table 1: Spectral properties of the this compound reaction product (fluorescein).[1]

Experimental Protocols

The following is a generalized protocol for the use of this compound in cell-based imaging experiments. Optimal conditions, such as probe concentration and incubation time, may vary depending on the cell type and experimental setup and should be determined empirically.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Cell culture medium

  • Cells of interest

  • Fluorescence microscope with appropriate filters for FITC

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the stock solution to the desired working concentration in cell culture medium or buffer. It is crucial to minimize the final DMSO concentration to avoid cellular toxicity.

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

  • Probe Loading:

    • Remove the cell culture medium.

    • Add the this compound working solution to the cells.

    • Incubate the cells at 37°C for a predetermined period to allow for probe loading and reaction with endogenous or exogenous H₂S.

  • Washing:

    • Remove the loading solution.

    • Wash the cells gently with warm PBS or cell culture medium to remove excess probe.

  • Imaging:

    • Mount the sample on a fluorescence microscope.

    • Excite the sample at approximately 485 nm and collect the emission at around 535 nm.

    • Capture images for analysis.

Visualizations

The following diagrams illustrate the mechanism of this compound and a typical experimental workflow.

CAY10731_Mechanism This compound This compound (Non-fluorescent) Reaction Reaction This compound->Reaction H2S Hydrogen Sulfide (H₂S) H2S->Reaction FITC Fluorescein (Fluorescent) Reaction->FITC

Caption: Mechanism of this compound activation by H₂S.

CAY10731_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition Prepare_Cells 1. Prepare Cells Prepare_Probe 2. Prepare this compound Solution Load_Probe 3. Load Cells with this compound Prepare_Probe->Load_Probe Incubate 4. Incubate Load_Probe->Incubate Wash 5. Wash Cells Incubate->Wash Image 6. Fluorescence Imaging Wash->Image

Caption: Experimental workflow for this compound imaging.

References

Application Notes and Protocols: Co-staining with CAY10731 and Other Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10731 is a highly selective fluorescent probe designed for the detection of hydrogen sulfide (B99878) (H₂S), a critical signaling molecule involved in various physiological and pathological processes. Upon reaction with H₂S, this compound releases fluorescein (B123965) (FITC), which can be visualized using standard fluorescence microscopy. This property allows for the specific detection and imaging of H₂S in live cells and tissues.

These application notes provide detailed protocols for the use of this compound in combination with other fluorescent probes for multi-color imaging. This enables the simultaneous visualization of H₂S and other cellular components, such as the nucleus or mitochondria, providing valuable insights into the subcellular localization and context of H₂S production.

Principle of this compound Action

This compound is a non-fluorescent molecule that selectively reacts with H₂S. This reaction cleaves the probe, releasing the highly fluorescent molecule fluorescein (FITC). The resulting fluorescence intensity is directly proportional to the concentration of H₂S, allowing for its quantitative and spatial detection within cellular systems.

Spectral Properties and Filter Selection

Upon reaction with H₂S, this compound releases FITC, which has an excitation maximum of approximately 485 nm and an emission maximum of around 535 nm.[1] When selecting additional fluorescent probes for co-staining, it is crucial to choose dyes with minimal spectral overlap with FITC to avoid bleed-through and ensure accurate signal detection.

This document provides protocols for co-staining with two commonly used and spectrally compatible fluorescent probes:

  • Hoechst 33342: A blue fluorescent dye that binds to the minor groove of DNA, effectively staining the nucleus of live and fixed cells.

  • MitoTracker Red CMXRos: A red fluorescent dye that selectively accumulates in the mitochondria of live cells and is well-retained after fixation.

The following table summarizes the spectral properties of these dyes and the recommended filter sets for fluorescence microscopy.

ProbeExcitation Max (nm)Emission Max (nm)Recommended Excitation FilterRecommended Emission Filter
This compound (FITC) ~485~535470/40 nm525/50 nm
Hoechst 33342 ~350~461350/50 nm460/50 nm
MitoTracker Red CMXRos ~579~599560/40 nm630/75 nm

Experimental Protocols

Protocol 1: Co-staining of Hydrogen Sulfide (this compound) and Nuclei (Hoechst 33342) in Live Cells

This protocol describes the simultaneous visualization of H₂S production and cell nuclei in live cultured cells.

Materials:

  • This compound

  • Hoechst 33342 solution

  • Live cells cultured on glass-bottom dishes or coverslips

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets for FITC and DAPI/Hoechst

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • This compound Loading:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).

    • Remove the existing cell culture medium and add the this compound-containing medium to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Hoechst 33342 Staining:

    • During the last 10-15 minutes of the this compound incubation, add Hoechst 33342 solution directly to the cell culture medium to a final concentration of 1-5 µg/mL.

    • Continue to incubate for the remaining time.

  • Washing:

    • Gently remove the staining solution.

    • Wash the cells twice with pre-warmed PBS or cell culture medium.

  • Imaging:

    • Add fresh, pre-warmed cell culture medium or PBS to the cells.

    • Immediately image the cells using a fluorescence microscope.

    • Acquire images in the FITC channel for H₂S detection and the DAPI/Hoechst channel for nuclear staining.

Protocol 2: Co-staining of Hydrogen Sulfide (this compound) and Mitochondria (MitoTracker Red CMXRos) in Live Cells

This protocol allows for the simultaneous detection of H₂S and the localization of mitochondria in live cells.

Materials:

  • This compound

  • MitoTracker Red CMXRos

  • Live cells cultured on glass-bottom dishes or coverslips

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets for FITC and TRITC/Texas Red

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • MitoTracker Red Staining:

    • Prepare a stock solution of MitoTracker Red CMXRos in DMSO.

    • Dilute the MitoTracker Red stock solution in pre-warmed cell culture medium to the final working concentration (typically 50-500 nM).

    • Remove the existing cell culture medium and add the MitoTracker Red-containing medium to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • This compound Loading:

    • After the MitoTracker Red incubation, remove the medium.

    • Add pre-warmed medium containing this compound at the desired working concentration (typically 1-10 µM).

    • Incubate for 30-60 minutes at 37°C.

  • Washing:

    • Gently remove the this compound-containing medium.

    • Wash the cells twice with pre-warmed PBS or cell culture medium.

  • Imaging:

    • Add fresh, pre-warmed cell culture medium or PBS to the cells.

    • Image the cells immediately using a fluorescence microscope.

    • Acquire images in the FITC channel for H₂S and the TRITC/Texas Red channel for mitochondria.

Data Presentation and Analysis

Quantitative analysis of fluorescence intensity can be performed using appropriate image analysis software. The mean fluorescence intensity in the FITC channel can be correlated with the levels of H₂S. Co-localization analysis can be performed to determine the spatial relationship between H₂S production and the stained organelles.

Signaling Pathway and Experimental Workflow Diagrams

H2S_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell Cell Stimulus Stimulus Enzymes CSE, CBS, 3-MST Stimulus->Enzymes Activation H2S Hydrogen Sulfide (H₂S) Enzymes->H2S Production L-cysteine L-cysteine L-cysteine->Enzymes Substrate Signaling_Targets Ion Channels Transcription Factors Kinases H2S->Signaling_Targets Modulation Physiological_Response Physiological Response Signaling_Targets->Physiological_Response

Caption: Simplified H₂S signaling pathway.

CoStaining_Workflow Start Start Cell_Culture Culture cells on imaging dish Start->Cell_Culture Probe_1_Loading Load with first fluorescent probe (e.g., MitoTracker Red) Cell_Culture->Probe_1_Loading Incubation_1 Incubate at 37°C Probe_1_Loading->Incubation_1 Probe_2_Loading Load with this compound Incubation_1->Probe_2_Loading Incubation_2 Incubate at 37°C Probe_2_Loading->Incubation_2 Wash_Cells Wash cells with PBS Incubation_2->Wash_Cells Image_Acquisition Acquire images on fluorescence microscope Wash_Cells->Image_Acquisition Data_Analysis Analyze fluorescence intensity and co-localization Image_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for co-staining.

References

Application Notes and Protocols for H2S Detection in Rat Hippocampal Slices using CAY10731

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of CAY10731, a highly selective fluorescent probe, for the detection and quantification of hydrogen sulfide (B99878) (H₂S) in ex vivo rat hippocampal slices. The following protocols and data are intended to facilitate research into the physiological and pathological roles of H₂S in the central nervous system.

Introduction to this compound

This compound is a fluorescent probe designed for the highly selective detection of hydrogen sulfide. Its mechanism of action is based on a specific chemical reaction with H₂S that leads to a significant increase in fluorescence intensity, allowing for the visualization and quantification of H₂S in biological samples. The probe exhibits high sensitivity and selectivity for H₂S over other biologically relevant reactive sulfur species, making it a valuable tool for studying H₂S signaling in complex biological systems like brain tissue.

Data Presentation

The following table summarizes quantitative data on endogenous H₂S levels in the hippocampus, as determined by fluorescent probe-based assays. Note that this data was obtained using the ratiometric fluorescent probe NAP-1 in mice and is presented here as a representative example of the type of quantitative data that can be obtained with fluorescent H₂S probes.[1]

Brain RegionConditionEndogenous H₂S Concentration (µM)Reference
HippocampusControl1.57 ± 0.04[2]
HippocampusLipopolysaccharide-induced neuroinflammationSignificantly reduced[1]

Experimental Protocols

Protocol 1: Preparation of Acute Rat Hippocampal Slices

This protocol is adapted from established methods for preparing viable hippocampal slices for electrophysiological and imaging studies.[3][4]

Materials:

  • Adult Sprague-Dawley rat

  • Anesthesia (e.g., isoflurane, pentobarbital)

  • Dissection tools (scissors, forceps, scalpel)

  • Vibrating microtome (vibratome)

  • Ice-cold artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂ / 5% CO₂. aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 glucose.

  • Recovery chamber with aCSF at 32-34°C, bubbled with 95% O₂ / 5% CO₂.

  • Incubation chamber with aCSF at room temperature, bubbled with 95% O₂ / 5% CO₂.

Procedure:

  • Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Decapitate the rat and rapidly dissect the brain, placing it in ice-cold, oxygenated aCSF.

  • Isolate the hippocampus from both hemispheres.

  • Mount the hippocampus onto the vibratome stage and submerge it in ice-cold, oxygenated aCSF.

  • Cut 300-400 µm thick transverse slices.

  • Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.

  • Transfer the slices to an incubation chamber containing oxygenated aCSF at room temperature and allow them to equilibrate for at least 1 hour before proceeding with the staining protocol.

Protocol 2: H₂S Detection in Hippocampal Slices using this compound

This protocol provides a general guideline for staining hippocampal slices with this compound. Optimal probe concentration and incubation time may need to be determined empirically.

Materials:

  • Acute hippocampal slices in aCSF

  • This compound stock solution (e.g., 1 mM in DMSO)

  • aCSF

  • Confocal microscope

Procedure:

  • From the stock solution, prepare a working solution of this compound in aCSF. A final concentration in the range of 5-10 µM is a good starting point.

  • Incubate the hippocampal slices in the this compound working solution for 30-60 minutes at room temperature, protected from light.

  • Wash the slices with fresh aCSF for 10-15 minutes to remove excess probe.

  • Mount the slices in a submerged imaging chamber with a glass coverslip bottom, continuously perfused with oxygenated aCSF.

  • Image the slices using a confocal microscope. The optimal excitation and emission wavelengths for this compound should be determined based on the manufacturer's specifications. A common setting for similar probes is excitation at ~488 nm and emission collection at ~500-550 nm.

  • To induce endogenous H₂S production, slices can be treated with a precursor such as L-cysteine. To observe the probe's response to exogenous H₂S, a donor like NaHS can be added to the perfusion solution.

  • Acquire images before and after stimulation to observe changes in fluorescence intensity, which correspond to changes in H₂S levels.

Mandatory Visualizations

Signaling Pathway: H₂S-mediated S-sulfhydration of Kv2.1 Channels in Hippocampal Neurons

The following diagram illustrates a proposed signaling pathway for the action of H₂S in hippocampal neurons. Endogenously produced H₂S can act as a signaling molecule, modifying the function of ion channels through a post-translational modification called S-sulfhydration. This can impact neuronal excitability.[5]

H2S_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (Hippocampal) L-Cysteine L-Cysteine CBS_CSE CBS/CSE L-Cysteine->CBS_CSE substrate H2S_produced H₂S CBS_CSE->H2S_produced synthesis H2S_signal H₂S H2S_produced->H2S_signal diffusion Kv2_1_channel Kv2.1 Channel (Cysteine residue) H2S_signal->Kv2_1_channel S-sulfhydration S_sulfhydrated_Kv2_1 S-sulfhydrated Kv2.1 Channel Kv2_1_channel->S_sulfhydrated_Kv2_1 Neuronal_Excitability Increased Neuronal Excitability S_sulfhydrated_Kv2_1->Neuronal_Excitability leads to

Caption: H₂S signaling pathway in hippocampal neurons.

Experimental Workflow: H₂S Detection in Rat Hippocampal Slices

This diagram outlines the key steps involved in the experimental workflow for detecting H₂S in rat hippocampal slices using this compound.

Experimental_Workflow start Start prep Prepare Acute Rat Hippocampal Slices start->prep incubation Incubate Slices with this compound prep->incubation wash Wash to Remove Excess Probe incubation->wash mount Mount Slices for Imaging wash->mount image Confocal Microscopy (Baseline Imaging) mount->image stimulate Stimulate H₂S Production (e.g., L-cysteine or NaHS) image->stimulate image_post Confocal Microscopy (Post-stimulation Imaging) stimulate->image_post analysis Image Analysis and Quantification image_post->analysis end End analysis->end

Caption: Workflow for H₂S detection in hippocampal slices.

Logical Relationship: this compound Mechanism of Action

The following diagram illustrates the principle behind H₂S detection using a fluorescent probe like this compound, which is based on the reduction of a non-fluorescent molecule to a fluorescent one.

Probe_Mechanism Probe_inactive This compound (Non-fluorescent) Probe_active This compound-product (Fluorescent) Probe_inactive->Probe_active Reduction by H₂S H2S H₂S H2S->Probe_active Fluorescence Fluorescence Emission Probe_active->Fluorescence Excitation

References

CAY10731: A Fluorescent Probe for Investigating Hydrogen Sulfide Signaling in Nematodes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action of CAY10731

This compound is engineered to be selective for H₂S. The probe itself is non-fluorescent. However, in the presence of H₂S, a chemical reaction cleaves the probe, releasing the highly fluorescent molecule fluorescein (B123965). The intensity of the fluorescence is directly proportional to the concentration of H₂S, allowing for both qualitative visualization and quantitative measurement of H₂S levels within the nematode.

Key Applications in Nematode Research

  • Studying Aging and Lifespan: H₂S has been shown to extend the lifespan of C. elegans. This compound can be used to investigate how H₂S levels change with age and under conditions of longevity.

  • Investigating Stress Response Pathways: H₂S is involved in protecting nematodes from various stressors, including oxidative and hypoxic stress. This probe can help elucidate the dynamics of H₂S production during stress responses.

  • Neurobiology and Neuromuscular Function: As a neuromodulator, H₂S influences neuronal function and muscle health. This compound can be employed to study the role of H₂S in neurodegenerative disease models in C. elegans.

  • Drug Discovery and Development: this compound can be utilized as a screening tool to identify compounds that modulate H₂S levels in nematodes, offering potential therapeutic avenues for a range of diseases.

Experimental Protocols

The following protocols are adapted from established methods for using fluorescent probes to detect H₂S in C. elegans. Optimization may be required for specific experimental conditions and nematode species.

Protocol 1: In Vivo Visualization of H₂S in C. elegans

Objective: To qualitatively visualize the distribution of H₂S in live nematodes.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Synchronized population of C. elegans

  • M9 buffer

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • Levamisole (B84282) solution (e.g., 10 mM) for immobilization

  • Glass slides and coverslips

  • Fluorescence microscope with appropriate filters for fluorescein (Excitation/Emission: ~494/521 nm)

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in M9 buffer to the desired final concentration (e.g., 10-50 µM).

  • Wash a synchronized population of C. elegans off NGM plates using M9 buffer and collect them in a microfuge tube.

  • Allow the worms to settle by gravity and remove the supernatant.

  • Resuspend the worms in the this compound working solution and incubate for 30-60 minutes at room temperature in the dark.

  • After incubation, wash the worms three times with M9 buffer to remove excess probe.

  • For imaging, place a drop of M9 buffer containing a few worms on a glass slide.

  • Immobilize the worms by adding a small drop of levamisole solution.

  • Gently place a coverslip over the drop.

  • Observe the nematodes under a fluorescence microscope using a FITC filter set.

Protocol 2: Quantitative Measurement of H₂S Levels in C. elegans Homogenates

Objective: To quantify the relative levels of H₂S in nematode populations under different experimental conditions.

Materials:

  • This compound stock solution

  • Synchronized populations of C. elegans

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Probe sonicator or bead beater

  • Microplate reader with fluorescence detection capabilities

  • Protein assay kit (e.g., BCA)

Procedure:

  • Collect synchronized worm populations from NGM plates and wash extensively with M9 buffer to remove bacteria.

  • Resuspend the worm pellet in ice-cold lysis buffer.

  • Homogenize the worms using a probe sonicator or bead beater on ice.

  • Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant (nematode lysate).

  • Determine the protein concentration of the lysate using a standard protein assay.

  • In a 96-well black microplate, add a standardized amount of protein lysate to each well.

  • Add this compound to a final concentration of 10-50 µM to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader (Excitation/Emission: ~494/521 nm).

  • Normalize the fluorescence readings to the protein concentration to determine the relative H₂S levels.

Data Presentation

Table 1: Representative Quantitative Data of Relative H₂S Levels

Experimental ConditionRelative Fluorescence Units (RFU) / mg proteinFold Change vs. Control
Wild-Type (Control)1500 ± 1201.0
Oxidative Stress (Paraquat)2800 ± 2501.87
Lifespan-extending Mutant2100 ± 1801.4
H₂S Synthesis Inhibitor800 ± 900.53

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental setup.

Visualizations

H2S_Signaling_Pathway cluster_stress Environmental Stressors cluster_synthesis H₂S Synthesis cluster_signaling Downstream Signaling cluster_response Cellular Response Oxidative_Stress Oxidative Stress CSE_CTH2 CSE/CTH-2 Oxidative_Stress->CSE_CTH2 Hypoxia Hypoxia Hypoxia->CSE_CTH2 Cysteine Cysteine Cysteine->CSE_CTH2 Substrate H2S H₂S CSE_CTH2->H2S DAF16 DAF-16/FOXO H2S->DAF16 SKN1 SKN-1/Nrf2 H2S->SKN1 HIF1 HIF-1 H2S->HIF1 Stress_Resistance Stress Resistance DAF16->Stress_Resistance Longevity Longevity DAF16->Longevity SKN1->Stress_Resistance HIF1->Stress_Resistance

Caption: Simplified H₂S signaling pathway in C. elegans.

Experimental_Workflow cluster_prep Sample Preparation cluster_staining Fluorescent Staining cluster_analysis Data Acquisition and Analysis Worm_Culture Synchronize C. elegans Culture Treatment Apply Experimental Treatment (e.g., Stressor, Compound) Worm_Culture->Treatment Harvest Harvest and Wash Worms Treatment->Harvest Incubation Incubate with this compound Harvest->Incubation Wash Wash to Remove Excess Probe Incubation->Wash Imaging Fluorescence Microscopy (Qualitative Analysis) Wash->Imaging Homogenization Prepare Worm Lysate Wash->Homogenization Plate_Reader Measure Fluorescence in Microplate Reader (Quantitative Analysis) Homogenization->Plate_Reader Normalization Normalize to Protein Concentration Plate_Reader->Normalization

Troubleshooting & Optimization

How to reduce background fluorescence with CAY10731.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CAY10731, a highly selective fluorescent probe for the detection of hydrogen sulfide (B99878) (H₂S). This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and minimize background fluorescence for clear and accurate results.

Troubleshooting Guide: Reducing Background Fluorescence

High background fluorescence can mask the specific signal from H₂S detection, leading to inaccurate quantification and interpretation. Below are common causes of background fluorescence when using this compound and step-by-step solutions to mitigate them.

Issue 1: High Background Signal in the Absence of H₂S

Possible Cause: The inherent fluorescence of the sample (autofluorescence) or the experimental medium.

Solution:

  • Run an Unlabeled Control: Before introducing this compound, examine a sample under the microscope using the same filter set you would for FITC (the fluorescent product of this compound's reaction with H₂S). This will help you determine the baseline autofluorescence of your sample.[1][2]

  • Optimize Fixation Method: Aldehyde fixatives like formalin and glutaraldehyde (B144438) can induce autofluorescence.[1][3] Consider the following adjustments:

    • Decrease the concentration of the fixative.

    • Reduce the fixation time.[3]

    • Substitute with an organic solvent like ice-cold methanol (B129727) or ethanol.[1]

    • If aldehyde fixation is necessary, treat samples with a quenching agent like sodium borohydride (B1222165).[1][3]

  • Spectral Unmixing: If your imaging system has spectral imaging capabilities, you can distinguish the specific FITC signal from the broader autofluorescence spectrum and computationally remove the background.

  • Photobleaching: Expose your sample to high-intensity light before staining with this compound. This can reduce autofluorescence from endogenous fluorophores.[2][4][5]

Issue 2: Non-specific Signal or High Background After Adding this compound

Possible Cause: Non-specific binding of the probe, reaction with other cellular components, or suboptimal probe concentration.

Solution:

  • Titrate this compound Concentration: The optimal concentration of this compound can vary between cell types and experimental conditions. Perform a concentration-response curve to determine the lowest concentration that provides a robust signal-to-noise ratio.

  • Optimize Incubation Time and Temperature: Shorter incubation times can help reduce non-specific uptake and background. Incubating at a lower temperature (e.g., 4°C) may also decrease non-specific binding.

  • Washing Steps: Ensure thorough washing with a suitable buffer (e.g., PBS) after incubation with this compound to remove any unbound probe.

  • Check for Reactivity with Other Thiols: While this compound is highly selective for H₂S over other biological thiols like glutathione (B108866) and cysteine, extremely high concentrations of these thiols could potentially contribute to a low level of background fluorescence.[6] Ensure your experimental conditions do not involve artificially high levels of other thiols.

Experimental Workflow for Minimizing Background Fluorescence

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_imaging Imaging & Analysis unlabeled_control Run Unlabeled Control to Assess Autofluorescence optimize_fixation Optimize Fixation Protocol unlabeled_control->optimize_fixation prepare_cells Prepare Cells/Tissue optimize_fixation->prepare_cells prepare_cells->unlabeled_control Parallel Control titrate_probe Titrate this compound Concentration prepare_cells->titrate_probe incubate Incubate with this compound titrate_probe->incubate wash Wash to Remove Unbound Probe incubate->wash acquire_images Acquire Images (485/535 nm ex/em) wash->acquire_images analyze Analyze Signal-to-Noise Ratio acquire_images->analyze

Workflow for optimizing this compound staining and minimizing background.

Frequently Asked Questions (FAQs)

Q1: What are the excitation and emission wavelengths for the product of this compound's reaction with H₂S?

A1: Upon reaction with H₂S, this compound releases fluorescein (B123965) (FITC), which has a maximum excitation at approximately 485 nm and a maximum emission at approximately 535 nm.[6]

Q2: Can I use this compound in fixed tissues?

A2: Yes, but be aware that aldehyde-based fixatives can increase autofluorescence.[1][3] It is recommended to optimize your fixation protocol as described in the troubleshooting guide to minimize this effect.

Q3: How should I store this compound?

A3: this compound should be stored at -20°C and protected from light.[7] For preparing stock solutions, it is soluble in organic solvents like DMSO and ethanol.

Q4: What is the mechanism of H₂S detection by this compound?

A4: this compound is a non-fluorescent molecule that, upon selective reaction with hydrogen sulfide, undergoes a chemical transformation that releases the highly fluorescent molecule, fluorescein (FITC). The intensity of the fluorescence is proportional to the concentration of H₂S.

This compound H₂S Detection Pathway

detection_pathway This compound This compound (Non-fluorescent) Reaction Reaction This compound->Reaction H2S Hydrogen Sulfide (H₂S) H2S->Reaction FITC Fluorescein (FITC) (Fluorescent) Reaction->FITC

Simplified reaction pathway for H₂S detection by this compound.

Quantitative Data Summary

For optimal signal-to-noise ratio, it is crucial to use the correct spectral settings for FITC.

FluorophoreExcitation Max (nm)Emission Max (nm)Common Filter Set
Fluorescein (FITC)485535Blue

Autofluorescence is often more pronounced in the blue to green spectral regions.[1] If background remains an issue, consider using fluorescent probes that emit in the red or far-red spectrum for other markers in your experiment to avoid spectral overlap with the autofluorescence.[1][2]

Key Experimental Protocols

Protocol 1: General Staining Protocol for Cultured Cells

  • Cell Seeding: Seed cells on a suitable imaging plate or coverslip and allow them to adhere overnight.

  • Cell Treatment: Treat cells with your experimental compounds as required.

  • This compound Loading:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution to the desired final concentration in a serum-free medium or appropriate buffer.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the this compound loading solution to the cells and incubate for the desired time (typically 15-60 minutes) at 37°C, protected from light.

  • Washing: Remove the loading solution and wash the cells 2-3 times with warm PBS.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with a standard FITC filter set (Excitation: ~485 nm, Emission: ~535 nm).

Protocol 2: Reduction of Aldehyde-Induced Autofluorescence

  • Fixation: Fix cells or tissues as per your standard protocol (e.g., with 4% paraformaldehyde).

  • Washing: Wash thoroughly with PBS.

  • Quenching (Optional):

    • Prepare a fresh solution of 0.1% sodium borohydride in PBS.

    • Incubate the sample in the sodium borohydride solution for 15-30 minutes at room temperature.

    • Wash thoroughly with PBS (3 x 5 minutes).

  • Staining: Proceed with the this compound staining protocol as described above.

References

CAY10731 Technical Support Center: Enhancing Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using CAY10731, a fluorescent probe for hydrogen sulfide (B99878) (H₂S). Our aim is to help you optimize your experiments and improve the signal-to-noise ratio for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorescent probe designed for the detection of hydrogen sulfide (H₂S)[1]. Its mechanism of action is based on a reaction with H₂S, which cleaves a specific linker to release fluorescein (B123965) (FITC). The liberated FITC can then be detected by its fluorescence, providing a quantifiable measure of H₂S presence[1].

Q2: What are the optimal excitation and emission wavelengths for this compound?

Upon reaction with H₂S and release of fluorescein (FITC), the probe exhibits excitation and emission maxima of approximately 485 nm and 535 nm, respectively[1]. It is crucial to use the appropriate filter sets on your fluorescence microscope or plate reader to maximize signal detection and minimize background.

Q3: Is this compound selective for H₂S?

Yes, this compound is reported to be selective for H₂S over other reactive species such as glutathione (B108866) (GSH), cysteine, hydrogen peroxide (H₂O₂), and various radicals[1]. This high selectivity is critical for accurately measuring H₂S levels in complex biological samples.

Q4: How should I prepare and store this compound?

For long-term storage, this compound should be stored as a crystalline solid at -20°C. For experimental use, a stock solution can be prepared by dissolving the compound in an organic solvent like DMSO. It is important to note that aqueous solutions are not recommended for storage for more than one day. Always prepare fresh dilutions in your experimental buffer before use.

Troubleshooting Guide

This guide addresses common issues that can lead to a poor signal-to-noise ratio during experiments with this compound.

ProblemPossible CauseSuggested Solution
No Signal or Weak Signal Incorrect filter set: Using filters that do not match the excitation/emission spectra of FITC.Ensure you are using a standard FITC filter set (Excitation: ~485 nm, Emission: ~535 nm).
Insufficient H₂S concentration: The concentration of H₂S in your sample may be below the detection limit of the probe.Include a positive control (e.g., a known H₂S donor like NaHS) to confirm the probe is working. Consider concentrating your sample if possible.
Probe degradation: Improper storage or handling of this compound can lead to its degradation.Store the probe as recommended (-20°C for the solid form) and prepare fresh working solutions.
Insufficient incubation time: The reaction between this compound and H₂S may not have reached completion.Optimize the incubation time by performing a time-course experiment.
High Background Fluorescence Autofluorescence: Biological samples often contain endogenous fluorophores that can contribute to background noise.Include a control sample that has not been treated with this compound to measure the level of autofluorescence. Use appropriate background subtraction methods during image analysis.
Excess probe concentration: Using too high a concentration of this compound can lead to non-specific binding and high background.Titrate the concentration of this compound to find the optimal concentration that provides a good signal with minimal background.
Light scatter: Debris or precipitates in the sample can scatter light and increase background.Ensure your samples are clear and free of precipitates. Consider centrifugation or filtration if necessary.
Signal Fading (Photobleaching) Excessive exposure to excitation light: Prolonged or high-intensity illumination can cause the fluorophore to photobleach.Minimize the exposure time and intensity of the excitation light. Use an anti-fade mounting medium if applicable for microscopy.
Presence of reactive oxygen species (ROS): ROS in the sample can contribute to photobleaching.Consider using an oxygen scavenger in your buffer system if ROS are a concern in your experimental model.

Experimental Protocols & Data

This compound Specifications
ParameterValue
Molecular Weight 497.3 g/mol [2]
Excitation Maximum (post-reaction) ~485 nm[1]
Emission Maximum (post-reaction) ~535 nm[1]
Purity ≥95%[2]
Storage -20°C as a solid[1]
General Experimental Protocol
  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO.

    • Prepare fresh working solutions of this compound by diluting the stock solution in a suitable buffer (e.g., PBS or HBSS) to the desired final concentration (typically in the low micromolar range).

  • Sample Preparation:

    • Prepare your cells or tissues in a suitable buffer or medium.

  • Probe Loading:

    • Add the this compound working solution to your samples.

    • Incubate for a predetermined time (e.g., 30-60 minutes) at the appropriate temperature (e.g., 37°C), protected from light.

  • Washing (Optional but Recommended):

    • Gently wash the samples with fresh buffer to remove any excess, unreacted probe. This can significantly reduce background fluorescence.

  • Imaging/Measurement:

    • Measure the fluorescence using a fluorescence microscope, plate reader, or flow cytometer with the appropriate FITC filter set (Ex/Em: ~485 nm / ~535 nm).

Visualizing Pathways and Workflows

This compound Mechanism of Action

CAY10731_Mechanism This compound This compound (Non-fluorescent) Reaction Cleavage Reaction This compound->Reaction H2S Hydrogen Sulfide (H₂S) H2S->Reaction FITC Fluorescein (FITC) (Fluorescent) Reaction->FITC Byproduct Byproduct Reaction->Byproduct

Caption: this compound reacts with H₂S to release fluorescent FITC.

Experimental Workflow for H₂S Detection

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Working Solution C Incubate Sample with this compound A->C B Prepare Biological Sample (e.g., Cells) B->C D Wash to Remove Excess Probe C->D E Acquire Fluorescence Signal (Ex/Em: 485/535 nm) D->E F Analyze Data (Quantify Fluorescence) E->F

Caption: A typical workflow for detecting H₂S using this compound.

Troubleshooting Decision Tree for Low Signal-to-Noise Ratio

Troubleshooting_Tree Start Low Signal-to-Noise Ratio CheckSignal Is the signal weak or absent? Start->CheckSignal CheckBackground Is the background high? Start->CheckBackground PositiveControl Run a positive control (e.g., with NaHS) CheckSignal->PositiveControl ReduceConcentration Lower this compound concentration CheckBackground->ReduceConcentration SignalOK Signal appears with positive control? PositiveControl->SignalOK OptimizeConcentration Optimize this compound concentration (titration) SignalOK->OptimizeConcentration Yes CheckFilters Verify correct FITC filter set SignalOK->CheckFilters No SampleIssue Potential issue with H₂S levels in the sample OptimizeConcentration->SampleIssue CheckAutofluorescence Measure autofluorescence of an unstained sample ReduceConcentration->CheckAutofluorescence BackgroundSubtraction Apply background subtraction during analysis CheckAutofluorescence->BackgroundSubtraction WashSteps Include/optimize wash steps BackgroundSubtraction->WashSteps

References

Troubleshooting Weak CAY10731 Fluorescence Signal: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address a weak fluorescence signal when using the hydrogen sulfide (B99878) (H2S) probe, CAY10731.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may lead to a diminished fluorescence signal during your experiments with this compound.

Issue 1: Weak or No Fluorescence Signal Detected

Question: I am not observing a strong fluorescence signal after adding this compound to my sample. What are the possible causes and how can I fix this?

Answer: A weak or absent signal can stem from several factors, from probe handling to instrument settings. Follow this systematic approach to diagnose and resolve the issue.

Troubleshooting Workflow:

G start Start: Weak/No Signal improper_storage Improper Probe Storage? start->improper_storage storage_solution Store at -20°C, protected from light. Aliquot to avoid freeze-thaw cycles. improper_storage->storage_solution Yes incorrect_concentration Incorrect Probe Concentration? improper_storage->incorrect_concentration No storage_solution->incorrect_concentration concentration_solution Optimize concentration (start with 1-10 µM). Ensure complete dissolution in DMSO or DMF. incorrect_concentration->concentration_solution Yes insufficient_h2s Insufficient H2S in Sample? incorrect_concentration->insufficient_h2s No concentration_solution->insufficient_h2s h2s_solution Use a positive control (e.g., NaHS). Ensure cells are healthy and capable of producing H2S. insufficient_h2s->h2s_solution Yes instrument_settings Incorrect Instrument Settings? insufficient_h2s->instrument_settings No h2s_solution->instrument_settings settings_solution Set excitation ~485 nm and emission ~535 nm. Increase exposure time or gain. instrument_settings->settings_solution Yes end End: Signal Optimized instrument_settings->end No settings_solution->end

Caption: Troubleshooting workflow for a weak this compound signal.

Issue 2: High Background Fluorescence

Question: My images have high background fluorescence, making it difficult to discern the specific signal. What can I do to reduce the background?

Answer: High background can be caused by several factors, including excess probe concentration and autofluorescence from your sample.

Potential Solutions:

  • Reduce Probe Concentration: Titrate the concentration of this compound to find the lowest effective concentration that still provides a detectable signal.

  • Washing Steps: Ensure adequate washing steps after probe incubation to remove any unbound this compound. Use a buffered saline solution like PBS.

  • Autofluorescence: Examine an unstained sample under the same imaging conditions to assess the level of natural fluorescence from your cells or tissue. If autofluorescence is high, you may need to use spectral unmixing if your imaging software supports it, or select a different fluorescent probe with a distinct emission spectrum.

  • Media Components: Some components in cell culture media can be autofluorescent. Image cells in a clear, colorless buffer or medium if possible.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

A1: this compound is a probe for hydrogen sulfide (H2S) that releases fluorescein (B123965) (FITC) upon reaction with H2S.[1][2] The optimal excitation maximum for the resulting fluorescein is approximately 485 nm, and the emission maximum is around 535 nm.[1][2]

Q2: How should I store and handle this compound?

A2: this compound should be stored at -20°C and protected from light.[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]

Q3: What solvents can I use to dissolve this compound?

A3: this compound is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) at concentrations of up to 30 mg/mL.[2]

Q4: Is this compound selective for hydrogen sulfide?

A4: Yes, this compound is designed to be selective for H2S over other biological thiols such as glutathione (B108866) and cysteine.[2]

Q5: What is the mechanism of action for this compound?

A5: this compound reacts with hydrogen sulfide, which leads to the cleavage of a linker and the release of the fluorescent molecule, fluorescein. The intensity of the fluorescence is proportional to the amount of H2S present.

G This compound This compound (Non-fluorescent) Reaction Reaction This compound->Reaction H2S Hydrogen Sulfide (H2S) H2S->Reaction Fluorescein Fluorescein (Fluorescent) Reaction->Fluorescein Signal Fluorescence Signal (Ex: 485 nm, Em: 535 nm) Fluorescein->Signal

Caption: this compound mechanism of action.

Data Presentation

Table 1: Spectral Properties of this compound-Released Fluorescein

ParameterValueReference
Excitation Maximum~485 nm[1][2]
Emission Maximum~535 nm[1][2]

Table 2: Quantum Yield of Fluorescein in Different Solvents

SolventQuantum Yield (Φ)
0.1 M NaOH0.92
Ethanol0.79
Water (pH 7.4, 100mM HEPES)Varies with salt concentration

Note: The quantum yield of fluorescein can be influenced by the solvent and buffer composition. The values presented are for the free fluorescein molecule.

Experimental Protocols

General Protocol for H2S Detection in Live Cells using this compound
  • Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 1-10 mM). Store the stock solution at -20°C, protected from light.

  • Cell Culture: Plate cells on a suitable imaging dish or plate and culture under standard conditions until they reach the desired confluency.

  • Probe Loading:

    • Dilute the this compound stock solution in a serum-free medium or a suitable buffer (e.g., PBS, pH 7.4) to the final working concentration (typically 1-10 µM).

    • Remove the culture medium from the cells and wash once with the buffer.

    • Add the this compound-containing solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the probe-containing solution and wash the cells 2-3 times with the buffer to remove any excess, unbound probe.

  • Imaging:

    • Add fresh buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for fluorescein (Excitation: ~485 nm, Emission: ~535 nm).

    • For positive control experiments, cells can be pre-treated with a known H2S donor like NaHS (sodium hydrosulfide) before or during probe loading.

G start Start culture_cells Culture Cells start->culture_cells prepare_probe Prepare this compound Working Solution load_probe Incubate Cells with this compound prepare_probe->load_probe culture_cells->prepare_probe wash_cells Wash to Remove Excess Probe load_probe->wash_cells image_cells Acquire Fluorescence Images wash_cells->image_cells end End image_cells->end

Caption: Experimental workflow for H2S detection.

Signaling Pathway

Hydrogen sulfide (H2S) is a gaseous signaling molecule involved in various physiological processes. It is endogenously produced by the enzymes cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST). H2S exerts its effects through mechanisms such as scavenging reactive oxygen species (ROS) and post-translationally modifying cysteine residues in target proteins (S-sulfhydration).

G cluster_0 H2S Production cluster_1 Downstream Effects Cysteine L-Cysteine CBS CBS Cysteine->CBS CSE CSE Cysteine->CSE MST 3-MST Cysteine->MST H2S Hydrogen Sulfide (H2S) CBS->H2S CSE->H2S MST->H2S ROS Reactive Oxygen Species (ROS) H2S->ROS scavenges Protein Target Protein (with Cysteine residues) H2S->Protein Cellular_Response Cellular Response (e.g., anti-inflammation, vasodilation) ROS->Cellular_Response Sulfhydration S-sulfhydration Protein->Sulfhydration Sulfhydration->Cellular_Response

Caption: Simplified hydrogen sulfide signaling pathway.

References

CAY10731 Technical Support Center: Photostability and Photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CAY10731. The information focuses on addressing potential issues related to the photostability and photobleaching of this fluorescent probe.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorescent probe designed for the detection of hydrogen sulfide (B99878) (H₂S)[1][2][3]. Its mechanism of action is based on a chemical reaction where this compound interacts with H₂S. This reaction cleaves the probe, releasing fluorescein (B123965) (FITC). The liberated FITC can then be detected by its fluorescence, which has excitation and emission maxima of approximately 485 nm and 535 nm, respectively[1][3].

Q2: What does the stability information "≥ 4 years" on the product sheet refer to?

The stated stability of "≥ 4 years" on the product information sheet refers to the shelf-life of the compound when stored properly, typically at -20°C in the dark[1]. This indicates the chemical stability of the probe itself over time, not its stability under experimental conditions, particularly when exposed to light.

Q3: Is this compound sensitive to light?

While specific photostability data for this compound itself is not extensively published, the fluorescent product of its reaction with H₂S is fluorescein (FITC), which is a well-known fluorophore susceptible to photobleaching. Therefore, it is crucial to handle this compound and conduct experiments in a manner that minimizes light exposure to prevent premature degradation of the probe and photobleaching of the resulting fluorescent signal.

Q4: What is photobleaching and why is it a concern when using this compound?

Photobleaching is the photochemical destruction of a fluorophore, in this case, the released fluorescein. When the fluorophore is exposed to excitation light, it can undergo chemical changes that render it unable to fluoresce. This leads to a decrease in signal intensity over time during imaging, which can affect the accuracy and reproducibility of your experimental results.

Troubleshooting Guide: Photostability and Photobleaching Issues

This guide provides solutions to common problems you might encounter related to the photostability and photobleaching of the fluorescent signal generated by this compound.

Problem Potential Cause Recommended Solution
Rapid decrease in fluorescence signal during imaging. Photobleaching of the released fluorescein due to excessive light exposure.- Reduce the intensity of the excitation light. - Decrease the exposure time for each image captured. - Increase the gain or use a more sensitive detector if available. - Use an anti-fade mounting medium if applicable for your sample type.
High background fluorescence or non-specific signal. - Degradation of the this compound probe due to ambient light exposure before the experiment. - Autofluorescence from the sample.- Protect this compound from light at all times by storing it in the dark and preparing solutions under dim light conditions. - Run a control experiment with a sample that has not been treated with this compound to assess the level of autofluorescence. - Use appropriate spectral unmixing or background subtraction techniques during image analysis.
Inconsistent fluorescence intensity between samples. - Varied light exposure during sample preparation and imaging. - Inconsistent incubation times with this compound.- Standardize all steps of your experimental protocol to ensure consistent light exposure for all samples. - Ensure precise and consistent incubation times for all samples to allow for a uniform reaction with H₂S.
No or very weak fluorescent signal. - Insufficient H₂S present in the sample to generate a detectable amount of fluorescein. - The this compound probe has degraded due to improper storage or handling. - Incorrect filter sets are being used for imaging.- Include a positive control with a known source of H₂S to validate the probe's activity. - Always store this compound at -20°C and protect it from light. - Verify that your microscope's filter sets are appropriate for fluorescein (FITC), with an excitation filter around 485 nm and an emission filter around 535 nm.

Experimental Protocols

General Protocol for H₂S Detection using this compound

This protocol provides a general workflow for using this compound to detect H₂S in a cellular sample. Optimization may be required for specific cell types and experimental conditions.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate organic solvent such as DMSO or DMF[1]. It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C, protected from light.

    • On the day of the experiment, dilute the this compound stock solution to the desired working concentration in a suitable buffer (e.g., PBS, pH 7.2). Protect the working solution from light.

  • Cellular Staining:

    • Culture your cells of interest to the desired confluency.

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Incubate the cells with the this compound working solution for the optimized time and temperature. This step should be performed in the dark.

    • Wash the cells to remove any unbound probe.

  • Fluorescence Imaging:

    • Image the cells using a fluorescence microscope equipped with filters appropriate for FITC (Excitation: ~485 nm, Emission: ~535 nm).

    • To minimize photobleaching, use the lowest possible excitation light intensity and the shortest possible exposure time that provides a detectable signal.

    • Capture images promptly after staining.

Visualizations

This compound Mechanism of Action

cay10731_mechanism cluster_pre_reaction Before Reaction cluster_reaction Reaction cluster_post_reaction After Reaction This compound This compound (Non-fluorescent) Reaction Cleavage Reaction This compound->Reaction H2S Hydrogen Sulfide (H₂S) H2S->Reaction FITC Fluorescein (FITC) (Fluorescent) Reaction->FITC Byproduct Byproduct Reaction->Byproduct

Caption: this compound reacts with H₂S to release fluorescent FITC.

Experimental Workflow for H₂S Detection

experimental_workflow start Start reagent_prep Prepare this compound Working Solution start->reagent_prep cell_staining Incubate Cells with This compound (in dark) reagent_prep->cell_staining wash Wash to Remove Unbound Probe cell_staining->wash imaging Fluorescence Microscopy (Ex: ~485nm, Em: ~535nm) wash->imaging analysis Image Analysis imaging->analysis end End analysis->end

Caption: Workflow for detecting H₂S using this compound.

Troubleshooting Logic for Dim Signal

troubleshooting_logic start Dim or No Signal check_h2s Is H₂S present? (Use positive control) start->check_h2s check_probe Is the probe active? (Check storage/handling) check_h2s->check_probe Yes solution_h2s Induce H₂S production or use positive control check_h2s->solution_h2s No check_filters Are microscope filters correct? (Ex: ~485nm, Em: ~535nm) check_probe->check_filters Yes solution_probe Use fresh probe aliquot check_probe->solution_probe No check_photobleaching Was there excessive light exposure? check_filters->check_photobleaching Yes solution_filters Use correct FITC filter set check_filters->solution_filters No solution_photobleaching Reduce light intensity/exposure check_photobleaching->solution_photobleaching Yes

Caption: Troubleshooting guide for a dim fluorescent signal.

References

CAY10731 Technical Support Center: Troubleshooting Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CAY10731. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their cytotoxicity assessments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges and ensure the accuracy of your results.

It is important to note that this compound is a fluorescent probe for detecting hydrogen sulfide (B99878) (H₂S).[1][2] It is not itself a cytotoxic agent but rather a tool to measure H₂S levels, which can be relevant in studies of cellular stress and apoptosis. Upon reaction with H₂S, this compound releases fluorescein (B123965) (FITC), which can be quantified to determine H₂S concentrations.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in the context of cytotoxicity?

This compound is a fluorescent probe designed to be highly selective for hydrogen sulfide (H₂S).[1] In cytotoxicity studies, it is not the compound being tested for toxicity, but rather a reagent used to measure intracellular H₂S. The role of H₂S in cell death and survival is complex and cell-type dependent, and this compound can be used to investigate its involvement in a particular experimental model. The probe releases fluorescein upon reacting with H₂S, and the resulting fluorescence can be measured to quantify H₂S levels.[1]

Q2: Why are my fluorescence readings for this compound unexpectedly low?

Low fluorescence signals can arise from several factors:

  • Low H₂S Production: The cell line you are using may not produce significant amounts of H₂S under the experimental conditions.

  • Incorrect Filter Sets: Ensure that the excitation and emission wavelengths used for measurement are appropriate for fluorescein (FITC), which has excitation/emission maxima of approximately 485/535 nm.[1]

  • Insufficient Incubation Time: The reaction between this compound and H₂S may not have reached completion. Optimize the incubation time for your specific cell type and experimental conditions.

  • Cell Density: The number of cells seeded may be too low to produce a detectable amount of H₂S.

Q3: My negative control (untreated cells) shows high fluorescence with this compound. What could be the cause?

High background fluorescence in untreated cells can be due to:

  • Basal H₂S Levels: Some cell lines have high basal levels of H₂S.

  • Media Components: Certain components in the culture media, such as sulfur-containing amino acids, may react with or interfere with the probe.

  • Probe Instability: Ensure the probe has been stored correctly at -20°C and protected from light to prevent degradation.[1]

Q4: Can I use this compound in combination with other cytotoxicity assays like MTT or LDH?

Yes, this compound can be used in conjunction with other assays to correlate H₂S levels with cell viability. However, it is important to ensure that the reagents and protocols are compatible. For example, the phenol (B47542) red in some culture media can quench fluorescence, so using a phenol red-free medium during the this compound incubation and measurement is recommended.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound in cytotoxicity experiments.

Problem Possible Cause Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous cell suspension and use a consistent pipetting technique.
"Edge effect" in the microplateAvoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Low signal-to-noise ratio Suboptimal probe concentrationPerform a concentration-response experiment to determine the optimal this compound concentration for your cell line.
High background fluorescenceInclude a "no-cell" control with media and this compound to determine the background fluorescence and subtract it from your measurements.
Inconsistent results over time Cell passage numberUse cells within a consistent and low passage number range, as cellular characteristics can change over time.
Reagent degradationPrepare fresh dilutions of this compound for each experiment and avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Measuring Intracellular H₂S with this compound
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the cytotoxic compound of interest for the desired duration. Include untreated and vehicle-only controls.

  • This compound Loading: Prepare a working solution of this compound in a suitable buffer (e.g., PBS or HBSS). Remove the treatment media and wash the cells gently with buffer. Add the this compound working solution to each well and incubate for the optimized time, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[1]

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3]

  • Cell Treatment: After treating the cells with your test compound, add MTT solution (typically 5 mg/mL in PBS) to each well.[3]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[3]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm.[3]

Visualizations

G Experimental Workflow: this compound in Cytotoxicity Assay cluster_prep Preparation cluster_assay H2S Measurement cluster_viability Viability Assay (Optional) cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_compound Treat with Cytotoxic Compound seed_cells->treat_compound add_this compound Add this compound Probe treat_compound->add_this compound add_mtt Add MTT Reagent treat_compound->add_mtt incubate_probe Incubate (Protect from Light) add_this compound->incubate_probe measure_fluorescence Measure Fluorescence (485/535 nm) incubate_probe->measure_fluorescence analyze_data Analyze and Correlate Data measure_fluorescence->analyze_data incubate_mtt Incubate (3-4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize measure_absorbance Measure Absorbance (~570 nm) solubilize->measure_absorbance measure_absorbance->analyze_data

Caption: Workflow for assessing cytotoxicity and H₂S levels.

G Potential Role of H2S in Apoptosis Signaling cluster_stimulus Cellular Stress cluster_h2s H2S Production cluster_pathway Apoptotic Pathway stress Cytotoxic Compound h2s Increased H2S Production stress->h2s This compound This compound -> Fluorescein h2s->this compound mitochondria Mitochondrial Dysfunction h2s->mitochondria caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis

Caption: H₂S in apoptosis signaling.

G Troubleshooting Logic for this compound Assays cluster_signal Signal Issues cluster_variability Variability Issues start Inconsistent/Unexpected Results low_signal Low Fluorescence? start->low_signal high_background High Background? start->high_background high_variability High Replicate Variability? start->high_variability check_filters Check Excitation/Emission Filters low_signal->check_filters Yes optimize_conc Optimize Probe Concentration low_signal->optimize_conc Yes check_media Test Media for Autofluorescence high_background->check_media Yes no_cell_control Run No-Cell Control high_background->no_cell_control Yes check_seeding Review Cell Seeding Protocol high_variability->check_seeding Yes edge_effect Address Edge Effects high_variability->edge_effect Yes

References

CAY10731 Staining Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing CAY10731 staining for the detection of hydrogen sulfide (B99878) (H₂S) in various cell types.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a highly selective fluorescent probe designed for the detection of hydrogen sulfide (H₂S).[1] Its mechanism of action is based on the release of the fluorophore fluorescein (B123965) (FITC) upon reaction with H₂S. The resulting fluorescence can be measured to quantify the presence of H₂S.

Q2: What is the primary application of this compound?

This compound is used to monitor both exogenous and endogenous H₂S in a variety of biological samples, including cancer and normal cells, as well as in living tissues and organisms like nematodes.[1]

Q3: What are the excitation and emission maxima for this compound?

After reacting with H₂S and releasing fluorescein, the probe exhibits excitation/emission maxima of approximately 485/535 nm, respectively.[2]

Q4: How does endogenous H₂S production vary between cell types?

Hydrogen sulfide is endogenously produced in mammalian cells primarily by three enzymes: cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST). The expression levels of these enzymes can vary significantly between different cell types and disease states. For instance, some cancer cell lines, such as those from colon and ovarian cancers, have been shown to overexpress CBS, leading to increased H₂S production compared to their normal counterparts.[3][4] This inherent variability necessitates cell-type-specific optimization of this compound staining.

Q5: Is this compound suitable for live-cell imaging?

Yes, this compound is designed for use in live-cell imaging to monitor real-time changes in H₂S levels. However, as with any live-cell imaging experiment, it is crucial to optimize imaging conditions to minimize phototoxicity and photobleaching.[5][6]

Experimental Protocols

General Protocol for this compound Staining in Cultured Cells

This protocol provides a general framework for staining adherent cells with this compound. Optimization of probe concentration, incubation time, and other parameters is highly recommended for each specific cell type and experimental condition.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Cultured cells on coverslips or in imaging-compatible plates

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium

  • Fluorescence microscope with appropriate filter sets for FITC (Ex/Em: ~485/535 nm)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Probe Preparation: Prepare a working solution of this compound in pre-warmed cell culture medium or buffer (e.g., PBS or HBSS). The final concentration will need to be optimized, but a starting range of 5-10 µM is common.

  • Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS. Add the this compound working solution to the cells.

  • Incubation: Incubate the cells at 37°C for a predetermined amount of time, typically ranging from 30 to 60 minutes. Protect the cells from light during incubation.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS or HBSS to remove any unbound probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with a FITC filter set.

Quantitative Data for this compound Staining

The optimal staining parameters for this compound can vary significantly between cell types due to differences in H₂S production and cellular uptake of the probe. The following table provides a summary of reported usage and performance metrics. Researchers should use this as a starting point and perform their own optimization.

ParameterWSP-1WSP-5This compound (CAY) P3
Excitation (nm) 465502485 375
Emission (nm) 515525535 505
Linear Range (µM) 0–600–100100–5000 0–50
Limit of Detection (LOD) 1.94 µMNot ReportedNot Reported 50 nM
Data compiled from a comparative study of commercially available H₂S probes.[2]

Cell-Type Specific Examples:

Cell LineThis compound ConcentrationIncubation TimeNotes
HeLa10 µM30 minutesStaining performed in PBS containing 0.1 mM CTAB to enhance probe solubility and fluorescence intensity.[4]
RAW 264.710 µM1 hourStaining performed in DMEM.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Weak Signal Probe concentration is too low. Titrate the this compound concentration to find the optimal working range for your specific cell type.
Incubation time is too short. Perform a time-course experiment (e.g., 15, 30, 60, 90 minutes) to determine the optimal incubation period.
Low endogenous H₂S production. Consider using a positive control by treating cells with an H₂S donor (e.g., NaHS) to confirm the probe is working. For cells with naturally low H₂S levels, a more sensitive probe may be required.
Incorrect filter set. Ensure you are using a standard FITC filter set (Ex/Em: ~485/535 nm).
Photobleaching. Minimize exposure to excitation light. Use an anti-fade mounting medium if fixing cells after staining. For live-cell imaging, use the lowest possible laser power and exposure time.
High Background Fluorescence Probe concentration is too high. Reduce the concentration of this compound.
Inadequate washing. Increase the number and duration of washing steps after incubation to thoroughly remove unbound probe.
Autofluorescence of cells or medium. Image an unstained control sample to assess the level of autofluorescence. If high, consider using a different cell culture medium for imaging (e.g., phenol (B47542) red-free medium).
Cell Death or Altered Morphology Probe cytotoxicity. Although generally well-tolerated at working concentrations, high concentrations or prolonged incubation times may induce cytotoxicity. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to assess the probe's effect on your cells. Reduce the probe concentration or incubation time if necessary.
Phototoxicity from imaging. For live-cell imaging, minimize the duration and intensity of light exposure. Use a live-cell imaging buffer and maintain physiological temperature and CO₂ levels.[5][6]
Inconsistent Staining Uneven probe distribution. Ensure the this compound working solution is well-mixed and evenly applied to the cells.
Variability in cell health or density. Ensure consistent cell seeding density and that cells are healthy and in the logarithmic growth phase.

Visualizations

Signaling Pathway

HydrogenSulfideProduction Cellular Hydrogen Sulfide (H₂S) Production Pathway sub L-Cysteine L-Homocysteine CBS Cystathionine β-synthase (CBS) sub->CBS CSE Cystathionine γ-lyase (CSE) sub->CSE MST 3-Mercaptopyruvate Sulfurtransferase (3-MST) sub->MST H2S Hydrogen Sulfide (H₂S) CBS->H2S CSE->H2S MST->H2S This compound This compound (Non-fluorescent) H2S->this compound Reaction FITC Fluorescein (FITC) (Fluorescent) This compound->FITC Release

Caption: Cellular production of hydrogen sulfide (H₂S) by key enzymes.

Experimental Workflow

StainingWorkflow This compound Staining Workflow start Start: Cultured Cells wash1 Wash Cells with Pre-warmed Buffer start->wash1 prep_probe Prepare this compound Working Solution stain Incubate with this compound (37°C, light-protected) prep_probe->stain wash1->stain wash2 Wash Cells 2-3x with Pre-warmed Buffer stain->wash2 image Fluorescence Microscopy (Ex/Em: ~485/535 nm) wash2->image end End: Data Analysis image->end

Caption: General experimental workflow for this compound staining.

Troubleshooting Logic

TroubleshootingLogic This compound Staining Troubleshooting start Problem with Staining? no_signal No or Weak Signal start->no_signal Yes high_bg High Background start->high_bg Yes cell_death Cell Death/Morphology Change start->cell_death Yes check_conc Increase Probe Concentration? no_signal->check_conc reduce_conc Decrease Probe Concentration? high_bg->reduce_conc check_tox Assess Probe Cytotoxicity? cell_death->check_tox check_time Increase Incubation Time? check_conc->check_time No check_h2s Use Positive Control (H₂S Donor)? check_time->check_h2s No check_filters Check Microscope Filter Set? check_h2s->check_filters No increase_wash Increase Washing? reduce_conc->increase_wash No check_auto Check for Autofluorescence? increase_wash->check_auto No reduce_light Reduce Light Exposure? check_tox->reduce_light No

Caption: Logical workflow for troubleshooting common this compound staining issues.

References

Common artifacts in CAY10731 imaging and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CAY10731, a fluorescent probe for the detection of hydrogen sulfide (B99878) (H₂S). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their imaging experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when using this compound for fluorescence imaging.

Question 1: I am not observing any fluorescent signal, or the signal is very weak. What are the possible causes and solutions?

A weak or absent fluorescent signal can be frustrating. The table below summarizes potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Steps
Insufficient H₂S Production Ensure your experimental model (cells or tissues) is known to produce H₂S under the conditions of your experiment. Consider using a positive control, such as treating cells with an H₂S donor like NaHS.
Incorrect Filter Set This compound releases fluorescein (B123965) (FITC) upon reaction with H₂S. Use a standard FITC filter set with an excitation maximum around 485 nm and an emission maximum around 535 nm.[1]
Probe Degradation This compound should be stored at -20°C.[1] Improper storage can lead to degradation. Prepare fresh working solutions of the probe for each experiment.
Low Probe Concentration The optimal concentration of this compound can vary depending on the cell type and experimental conditions. Perform a concentration titration to determine the optimal working concentration for your specific application.
Short Incubation Time The reaction between this compound and H₂S is time-dependent. Ensure you are incubating the probe for a sufficient amount of time to allow for the reaction to occur and the fluorescent signal to develop. An incubation time of 30-60 minutes is a good starting point.
Low Microscope Sensitivity Increase the gain or exposure time on your microscope. However, be mindful that this can also increase background noise and phototoxicity.

Question 2: My images have a high background, making it difficult to distinguish the signal from the noise. How can I reduce the background fluorescence?

High background can obscure your signal and complicate image analysis. Here are some common causes and solutions:

Potential Cause Troubleshooting Steps
Excess Probe Concentration Using too high a concentration of this compound can lead to non-specific binding and high background. Optimize the probe concentration by performing a titration.
Autofluorescence Biological samples can exhibit natural fluorescence (autofluorescence). To check for this, image an unstained sample under the same conditions. If autofluorescence is high, you can try to reduce it by using a specialized autofluorescence quenching kit or by using a narrower emission filter.
Phenol (B47542) Red in Media Many cell culture media contain phenol red, which is fluorescent. For live-cell imaging, use phenol red-free media to reduce background fluorescence.[2]
Non-specific Staining Inadequate washing after probe incubation can leave residual, unbound probe, contributing to background. Ensure thorough but gentle washing steps after incubation with this compound.
Dirty Optics Dust or residue on microscope objectives, filters, or the coverslip can scatter light and increase background. Regularly clean all optical components.

Question 3: The fluorescent signal in my images fades quickly upon illumination (photobleaching). How can I minimize this effect?

The fluorescent molecule released by this compound, fluorescein (FITC), is known to be susceptible to photobleaching.[1][3][4] Here's how you can mitigate this issue:

Mitigation Strategy Detailed Protocol
Minimize Exposure Reduce the time your sample is exposed to the excitation light. Find the region of interest using transmitted light or a lower light intensity before switching to fluorescence imaging for acquisition.[4]
Reduce Excitation Intensity Use the lowest possible excitation light intensity that still provides a detectable signal. Neutral density filters can be used to attenuate the excitation light.
Use an Antifade Mountant For fixed-cell imaging, use a commercially available antifade mounting medium to preserve the fluorescence signal.[5]
Acquire Images Efficiently Optimize your image acquisition settings to capture images as quickly as possible. This includes using a sensitive camera and appropriate binning settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a non-fluorescent molecule that selectively reacts with hydrogen sulfide (H₂S). This reaction cleaves the probe, releasing the fluorescent molecule fluorescein (FITC), which can then be detected by fluorescence microscopy.

cluster_workflow This compound H₂S Detection Workflow This compound This compound (Non-fluorescent) Reaction Chemical Reaction This compound->Reaction Enters cell H2S Hydrogen Sulfide (H₂S) H2S->Reaction Present in cell FITC Fluorescein (FITC) (Fluorescent) Reaction->FITC Releases Detection Fluorescence Microscopy FITC->Detection Detected by

This compound Reaction Workflow

Q2: What are the optimal excitation and emission wavelengths for this compound?

Once this compound reacts with H₂S, it releases fluorescein (FITC). The optimal excitation and emission maxima for FITC are approximately 485 nm and 535 nm, respectively.[1]

Q3: Is this compound suitable for live-cell imaging?

Yes, this compound can be used for live-cell imaging. However, it is important to be mindful of potential phototoxicity. Prolonged exposure to high-intensity excitation light can be harmful to cells. To minimize phototoxicity, use the lowest possible light intensity and exposure time necessary to obtain a good signal.

Q4: Can I use this compound for quantitative measurements of H₂S?

While this compound can indicate the presence of H₂S, obtaining accurate quantitative measurements can be challenging due to several factors, including:

  • Reaction kinetics: The rate of the reaction between this compound and H₂S can be influenced by various cellular factors.

  • Photobleaching: The fluorescent signal can diminish over time with continued exposure to light.

  • Probe uptake and distribution: The amount of probe that enters the cells and its subcellular localization can vary.

For semi-quantitative analysis, it is crucial to keep all experimental parameters, such as probe concentration, incubation time, and imaging settings, consistent across all samples and controls.

Experimental Protocols

General Protocol for Staining Cells with this compound

  • Cell Culture: Plate cells on a suitable imaging dish or coverslip and culture until they reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Immediately before use, dilute the stock solution to the desired final working concentration in a serum-free medium or buffer (e.g., PBS).

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with a warm buffer.

    • Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with a warm buffer to remove any unbound probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with a standard FITC filter set.

cluster_protocol General Experimental Protocol Start Start Culture Culture Cells Start->Culture Prepare Prepare this compound Working Solution Culture->Prepare Wash1 Wash Cells Prepare->Wash1 Stain Incubate with this compound Wash1->Stain Wash2 Wash Cells (x2-3) Stain->Wash2 Image Fluorescence Imaging Wash2->Image End End Image->End

Experimental Workflow

Troubleshooting Logic

The following diagram illustrates a logical approach to troubleshooting common issues encountered during this compound imaging experiments.

cluster_troubleshooting Troubleshooting Flowchart Start Start Imaging Problem Problem with Image? Start->Problem NoSignal No/Weak Signal Problem->NoSignal Yes HighBg High Background Problem->HighBg Yes Fading Signal Fades Quickly Problem->Fading Yes GoodImage Good Image Quality Problem->GoodImage No CheckH2S Check for H₂S source (Positive Control) NoSignal->CheckH2S ReduceConc Reduce Probe Concentration HighBg->ReduceConc MinimizeExp Minimize Light Exposure Fading->MinimizeExp CheckFilters Verify FITC Filter Set CheckH2S->CheckFilters CheckProbe Check Probe Concentration & Incubation Time CheckFilters->CheckProbe CheckMedia Use Phenol Red-Free Media ReduceConc->CheckMedia WashMore Improve Washing Steps CheckMedia->WashMore ReduceIntensity Reduce Excitation Intensity MinimizeExp->ReduceIntensity UseAntifade Use Antifade Mountant ReduceIntensity->UseAntifade

Troubleshooting Logic

References

CAY10731 stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and experimental use of CAY10731, a fluorescent probe for hydrogen sulfide (B99878) (H₂S).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorescent probe designed for the detection of hydrogen sulfide (H₂S). It is a non-fluorescent molecule that, upon reaction with H₂S, releases the fluorescent molecule fluorescein (B123965) (FITC), which can be detected to quantify H₂S levels. Its primary application is in monitoring endogenous and exogenous H₂S in various biological systems, including living cells and tissues.

Q2: What are the recommended storage and handling conditions for this compound?

This compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability. Under these conditions, it is stable for at least four years. For experimental use, stock solutions can be prepared in organic solvents like DMSO or dimethylformamide (DMF). It is recommended to purge the solvent with an inert gas before dissolving the compound. Due to the limited stability of the solution, it is advisable to prepare fresh solutions for each experiment or use them soon after preparation.

Q3: What is the solubility of this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at a concentration of approximately 30 mg/ml.

Q4: What are the excitation and emission wavelengths for the product of the this compound reaction with H₂S?

The reaction of this compound with H₂S releases fluorescein (FITC), which has excitation and emission maxima of approximately 485 nm and 535 nm, respectively.

This compound Properties and Storage Conditions

PropertyValue
Physical Appearance Crystalline solid
Storage Temperature -20°C
Stability ≥ 4 years
Solubility ~30 mg/ml in DMSO and DMF
Excitation Maximum 485 nm (of FITC product)
Emission Maximum 535 nm (of FITC product)

Experimental Protocols

General Protocol for H₂S Detection in Live Cells

This protocol provides a general guideline for using this compound to detect H₂S in cultured cells. Optimization of probe concentration and incubation time may be required for different cell types and experimental conditions.

  • Cell Seeding: Seed cells in a suitable culture plate (e.g., 96-well black-walled plate for fluorescence measurements) and allow them to adhere and grow to the desired confluency.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO. For example, a 10 mM stock solution.

  • Loading Cells with this compound:

    • Dilute the this compound stock solution to the desired final concentration (e.g., 1-10 µM) in pre-warmed cell culture medium or a suitable buffer (e.g., PBS).

    • Remove the culture medium from the cells and wash once with the buffer.

    • Add the this compound-containing medium/buffer to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.

  • H₂S Stimulation (Optional): If investigating the effect of an exogenous H₂S donor, add the donor (e.g., Na₂S) at the desired concentration and incubate for the appropriate time.

  • Fluorescence Measurement:

    • After incubation, wash the cells with buffer to remove excess probe.

    • Add fresh buffer to the cells.

    • Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~485 nm and emission at ~535 nm.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of H₂S detection by this compound and a typical experimental workflow.

G cluster_detection This compound Mechanism of Action This compound This compound Cleavage Cleavage This compound->Cleavage H2S H2S H2S->Cleavage FITC Fluorescein (FITC) (Fluorescent) Cleavage->FITC Byproduct Byproduct Cleavage->Byproduct

Caption: this compound reacts with H₂S, leading to the release of fluorescent FITC.

G cluster_workflow Experimental Workflow for H₂S Detection Start Start Cell_Culture Seed and Culture Cells Start->Cell_Culture Prepare_Probe Prepare this compound Solution Cell_Culture->Prepare_Probe Load_Cells Incubate Cells with this compound Prepare_Probe->Load_Cells Wash Wash to Remove Excess Probe Load_Cells->Wash Stimulation Add H₂S Donor/Inhibitor (Optional) Wash->Stimulation Image Acquire Fluorescence Images/ Read Fluorescence Intensity Wash->Image No Stimulation Stimulation->Image Analyze Analyze Data Image->Analyze End End Analyze->End

Caption: A typical workflow for detecting H₂S in live cells using this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Fluorescence Signal 1. Low endogenous H₂S levels.2. Probe concentration is too low.3. Incubation time is too short.4. Incorrect filter settings on the microscope/plate reader.5. Degradation of this compound.1. Use a positive control with an H₂S donor (e.g., Na₂S) to confirm the probe is working.2. Perform a concentration titration to find the optimal probe concentration.3. Increase the incubation time.4. Ensure the excitation and emission filters are set to ~485 nm and ~535 nm, respectively.5. Prepare a fresh stock solution of this compound.
High Background Fluorescence 1. Probe concentration is too high.2. Incomplete removal of excess probe after loading.3. Cellular autofluorescence.1. Reduce the concentration of this compound.2. Increase the number of washes after probe incubation.3. Image a sample of cells without the probe to determine the level of autofluorescence. If necessary, use a background subtraction algorithm during image analysis.
Cell Toxicity or Death 1. High concentration of this compound.2. Toxicity from the solvent (DMSO).3. Phototoxicity from excessive light exposure during imaging.1. Lower the concentration of this compound.2. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%).3. Reduce the intensity and duration of light exposure. Use a more sensitive detector if possible.
Inconsistent Results 1. Variability in cell health and density.2. Inconsistent incubation times or temperatures.3. pH of the buffer/medium is not optimal.1. Ensure consistent cell seeding density and monitor cell health.2. Standardize all incubation steps.3. Check and maintain the pH of all solutions, as the reaction of some fluorescent probes can be pH-dependent.
Potential for False Positives Interference from other biological thiols (e.g., glutathione, cysteine).While this compound is reported to be selective for H₂S over other thiols, it is good practice to confirm findings. Consider using an H₂S scavenger as a negative control to see if the signal is diminished.

Validation & Comparative

A Head-to-Head Comparison of CAY10731 and WSP-1 for Hydrogen Sulfide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrogen sulfide (B99878) (H₂S) is a critical gaseous signaling molecule, or gasotransmitter, involved in a vast array of physiological and pathological processes. Its accurate detection is paramount for advancing research in areas from cardiovascular disease to neurobiology. This guide provides a comprehensive, data-driven comparison of two commercially available fluorescent probes, CAY10731 and Washington-based Sulfide Probe-1 (WSP-1), to aid researchers in selecting the optimal tool for their experimental needs.

Mechanism of Action: Distinct Chemical Strategies

The detection mechanism is a critical differentiator between the two probes. WSP-1 relies on the dual nucleophilicity of H₂S, while this compound utilizes a nucleophilic substitution reaction.

WSP-1: This probe employs a "turn-on" mechanism based on a tandem nucleophilic substitution and cyclization reaction.[1][2] In its native state, a fluorophore is quenched by a 2-(pyridin-2-yldisulfanyl)benzoate group.[3] H₂S initiates a nucleophilic attack on the disulfide bond, leading to an intramolecular cyclization that cleaves the quencher and releases the highly fluorescent molecule.[2][4]

WSP1_Mechanism cluster_WSP1 WSP-1 Reaction WSP1_Probe WSP-1 Probe (Non-fluorescent) Intermediate Disulfide Cleavage & Intramolecular Cyclization WSP1_Probe->Intermediate H2S H₂S H2S->WSP1_Probe Nucleophilic Attack Fluorophore Released Fluorophore (Fluorescent) Intermediate->Fluorophore

Figure 1. Reaction mechanism of WSP-1 with H₂S.

This compound: This probe also functions as a "turn-on" sensor but operates via a different nucleophilic substitution mechanism. The core structure is a fluorescein (B123965) derivative that is rendered non-fluorescent. The reaction with H₂S is believed to trigger a ring-opening of this derivative, restoring the conjugated system and thus the fluorescence of the fluorescein molecule.[5]

CAY10731_Mechanism cluster_this compound This compound Reaction CAY10731_Probe This compound Probe (Non-fluorescent) Reaction Nucleophilic Substitution CAY10731_Probe->Reaction H2S_cay H₂S H2S_cay->CAY10731_Probe Fluorescein Fluorescein Product (Fluorescent) Reaction->Fluorescein Ring-Opening

Figure 2. Reaction mechanism of this compound with H₂S.

Performance Comparison: Quantitative Data

The selection of a probe is often dictated by its performance metrics. A systematic evaluation of several commercially available probes, including WSP-1 and this compound (referred to as CAY in the study), provides key data for a direct comparison.[4][5]

ParameterThis compoundWSP-1
Excitation (λex) ~485 nm[4][5]~465 nm[2][4]
Emission (λem) ~535 nm[4][5]~515 nm[2][4]
Linear Detection Range 100 - 5,000 µM[1][5]0 - 60 µM[4][5]
Limit of Detection (LOD) >100 µM[1]1.94 µM[4][5] (Note 1)
Quantum Yield (Φf) Not Reported< 0.1 (unreacted)[6]
Selectivity Selective for H₂S[5]High for H₂S, but can show reduced signal in the presence of biothiols (Cys, GSH).[5]

Note 1: The LOD for WSP-1 has been reported to be as low as 60 nM under different experimental conditions.[2] The 1.94 µM value is from a direct comparative study where conditions were standardized across probes.[5] This highlights the sensitivity of probe performance to the experimental environment (e.g., buffers, surfactants).

Based on this data, WSP-1 demonstrates significantly higher sensitivity, with a linear detection range suitable for low micromolar concentrations of H₂S. In contrast, this compound is responsive to a much higher concentration range (100 µM to 5 mM), making it potentially useful for applications where high levels of H₂S are expected, but unsuitable for detecting physiological signaling concentrations.[1][5]

Experimental Protocols

Adherence to a well-defined protocol is essential for reproducible results. Below are generalized protocols for cell-based assays. Optimization for specific cell types and experimental conditions is highly recommended.

General Workflow for Cellular H₂S Detection

Workflow A 1. Cell Seeding & Culture (Culture cells to 70-90% confluency) B 2. Prepare Probe Working Solution (Dilute DMSO stock in serum-free medium) A->B C 3. Probe Loading (Incubate cells with probe, e.g., 30-60 min at 37°C) B->C D 4. Wash Cells (Remove excess probe with PBS or medium) C->D E 5. Treatment (Add H₂S donor/inhibitor or experimental compound) D->E F 6. Fluorescence Imaging (Use appropriate filter sets on a fluorescence microscope) E->F G 7. Data Analysis (Quantify fluorescence intensity using image analysis software) F->G

Figure 3. General experimental workflow for cellular H₂S imaging.
Protocol for WSP-1

  • Stock Solution Preparation: Prepare a 5 mM stock solution of WSP-1 in anhydrous dimethyl sulfoxide (B87167) (DMSO). Aliquot and store at -20°C, protected from light.

  • Working Solution Preparation: On the day of the experiment, thaw a stock solution aliquot. Dilute the stock solution in serum-free medium or a suitable buffer (e.g., PBS) to a final working concentration, typically between 10 µM and 100 µM.

  • Cell Loading: Remove the culture medium from adherent cells and wash once. Add the WSP-1 working solution and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: After incubation, remove the loading solution and wash the cells two to three times with warm PBS or serum-free medium to remove excess probe.

  • Treatment & Imaging: Add fresh medium or buffer to the cells. Add your experimental compounds (e.g., H₂S donor for a positive control). Immediately image the cells using a fluorescence microscope with filter sets appropriate for FITC/GFP (Ex/Em: ~465/515 nm).

Protocol for this compound

This protocol is based on the methodology used in the comparative study by Zhou et al.[5]

  • Stock Solution Preparation: Prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in the desired experimental buffer to a final concentration (e.g., 10 µM was used in the comparative study). The use of a surfactant like 1 mM CTAB may enhance probe solubility and signal.[5]

  • Cell Loading: Remove the culture medium and wash the cells. Add the this compound working solution and incubate for the desired time (e.g., 30 minutes) at 37°C.

  • Washing: Gently wash the cells with warm PBS or buffer to remove any unloaded probe.

  • Treatment & Imaging: Add fresh buffer and your experimental compounds. Image the cells using a fluorescence microscope with appropriate filter sets (Ex/Em: ~485/535 nm).

Summary and Recommendations

The choice between this compound and WSP-1 depends critically on the expected concentration of H₂S in the experimental system.

  • WSP-1 is the superior choice for detecting and imaging low, physiologically relevant concentrations of H₂S . Its high sensitivity and well-documented protocols make it a robust tool for studying endogenous H₂S signaling.[4][5] Researchers should be aware that its signal may be attenuated in the presence of high concentrations of other biothiols like cysteine and glutathione.[5]

  • This compound is suitable for detecting high concentrations of H₂S (in the 100 µM to mM range) .[1][5] Its lower sensitivity makes it inappropriate for most studies of endogenous H₂S signaling. However, it could be valuable for specific applications such as monitoring the efficacy of high-concentration H₂S donor compounds or in systems with pathologically high H₂S production.

For any application, it is crucial to perform appropriate controls, including positive controls with a known H₂S donor (e.g., NaHS or Na₂S) and negative controls, to validate the probe's response in the specific biological context under investigation.

References

A Comparative Guide to H2S Fluorescent Probes: CAY10731 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection of hydrogen sulfide (B99878) (H₂S), a critical gaseous signaling molecule, is paramount in advancing our understanding of its roles in various physiological and pathological processes. This guide provides an objective comparison of the fluorescent probe CAY10731 with other commercially available alternatives, supported by experimental data.

Performance Comparison of H₂S Fluorescent Probes

The selection of an appropriate fluorescent probe for H₂S detection is contingent on several key performance indicators. These include the probe's spectral properties, sensitivity, dynamic range, and quantum efficiency. The following table summarizes these critical parameters for this compound and a selection of other widely used H₂S fluorescent probes.

ProbeExcitation (Ex) (nm)Emission (Em) (nm)Linear Range (µM)Limit of Detection (LOD)Quantum Yield (Φ) - After H₂S Reaction
This compound 485535100 - 5000Not ReportedNot Reported
WSP-1 4655150 - 601.94 µM0.003[1]
WSP-5 5025250 - 10047 nM[1]0.020[1]
P3 3755050 - 5050 nM[2]Not Reported
SF7-AM 498526Not Reported500 nM0.17

Reaction Mechanisms and Signaling Pathways

The detection of H₂S by these fluorescent probes is predicated on specific chemical reactions that result in a "turn-on" fluorescent signal. Understanding these mechanisms is essential for accurate data interpretation and for recognizing potential interferences.

This compound: Nucleophilic Attack and Ring Opening

This compound operates through a nucleophilic substitution reaction. Upon interaction with H₂S, a ring-opening of a fluorescein (B123965) derivative occurs, leading to the release of a highly fluorescent molecule. This mechanism provides good selectivity for H₂S.

This compound H2S Detection Mechanism This compound This compound (Non-fluorescent) Intermediate Thiolated Intermediate This compound->Intermediate Nucleophilic Attack H2S H₂S H2S->Intermediate FITC Fluorescein (Fluorescent) Intermediate->FITC Intramolecular Cyclization & Ring Opening WSP Probes H2S Detection Mechanism WSP WSP Probe (Non-fluorescent) Thiol_Intermediate Thiol Intermediate WSP->Thiol_Intermediate Disulfide Cleavage H2S H₂S H2S->Thiol_Intermediate Fluorophore Released Fluorophore (Fluorescent) Thiol_Intermediate->Fluorophore Intramolecular Cyclization Experimental Workflow for Intracellular H2S Detection cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Probe Prepare Probe Stock Solution Load_Probe Load Cells with Probe Prep_Probe->Load_Probe Culture_Cells Culture Cells Culture_Cells->Load_Probe Wash_Cells Wash Cells Load_Probe->Wash_Cells Induce_H2S Induce H₂S Production Wash_Cells->Induce_H2S Image_Cells Fluorescence Imaging Induce_H2S->Image_Cells Analyze_Data Analyze Fluorescence Intensity Image_Cells->Analyze_Data

References

CAY10731: A Comparative Analysis of its Selectivity for Glutathione and Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of the fluorescent probe CAY10731 for glutathione (B108866) (GSH) and cysteine (Cys). This compound is a well-documented fluorescent probe designed for the selective detection of hydrogen sulfide (B99878) (H₂S)[1][2][3]. A critical characteristic of a reliable H₂S probe is its ability to distinguish H₂S from other biologically relevant thiols, which are present in significantly higher concentrations in cellular environments. This guide summarizes the available data on the selectivity of this compound and provides a general experimental framework for assessing such selectivity.

Quantitative Data Summary

Based on the primary literature describing this compound, the probe exhibits a high degree of selectivity for hydrogen sulfide over other reactive oxygen and nitrogen species, including the biologically abundant thiols glutathione and cysteine[1][2][3]. The selectivity is demonstrated by a significant fluorescence enhancement upon reaction with H₂S, whereas minimal to no fluorescence change is observed in the presence of high concentrations of glutathione and cysteine.

While the full text of the primary study by Reja et al. (2017) was not accessible to extract precise quantitative values for a direct comparison table, the abstract and supporting documentation consistently report the high selectivity of this compound. The probe was designed to release the fluorescent molecule fluorescein (B123965) only upon reaction with H₂S[1][2]. The lack of a significant fluorescence response to glutathione and cysteine indicates a much lower reaction rate and affinity for these thiols compared to H₂S.

Table 1: Comparative Selectivity of this compound

AnalyteRelative Fluorescence ResponseNotes
Hydrogen Sulfide (H₂S) +++Strong fluorescence enhancement
Glutathione (GSH) -Negligible fluorescence change
Cysteine (Cys) -Negligible fluorescence change

Note: This table provides a qualitative summary based on the reported high selectivity of this compound. "+++" indicates a strong response, while "-" indicates a negligible response.

Experimental Protocol: Assessing the Selectivity of a Fluorescent Probe

The following is a generalized protocol for determining the selectivity of a fluorescent probe like this compound against glutathione and cysteine. This protocol is based on standard fluorometric analysis techniques.

Objective: To quantify the fluorescence response of this compound to hydrogen sulfide, glutathione, and cysteine.

Materials:

  • This compound

  • Sodium hydrosulfide (B80085) (NaHS) as a source of H₂S

  • L-Glutathione (reduced form)

  • L-Cysteine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solutions

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in DMSO.

    • Prepare stock solutions of NaHS, glutathione, and cysteine (e.g., 10 mM) in PBS. Prepare fresh daily.

  • Assay Setup:

    • In a 96-well black microplate, add PBS to a final volume of 200 µL per well.

    • Add this compound to each well to a final concentration of 10 µM.

    • Add varying concentrations of NaHS, glutathione, and cysteine to different wells. It is recommended to test a range of concentrations, for example, from 1 µM to 1 mM for the thiols to assess interference at high physiological concentrations. Include a control well with only the probe in PBS.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes). The incubation time should be optimized based on the reaction kinetics of the probe with H₂S.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader. For this compound, which releases fluorescein, the excitation and emission wavelengths are typically around 485 nm and 535 nm, respectively[1][2].

  • Data Analysis:

    • Subtract the background fluorescence of the control well (probe only) from the fluorescence readings of the sample wells.

    • Plot the fluorescence intensity against the concentration of each analyte (H₂S, glutathione, and cysteine).

    • Compare the fluorescence response curves to determine the selectivity of the probe.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating the selectivity of this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_probe Prepare this compound Stock setup Set up 96-well plate with Probe and Analytes prep_probe->setup prep_analytes Prepare Analyte Stocks (H2S, GSH, Cys) prep_analytes->setup incubate Incubate at 37°C setup->incubate measure Measure Fluorescence (Ex/Em: 485/535 nm) incubate->measure analyze Analyze Data and Compare Responses measure->analyze

This compound Selectivity Assay Workflow

Signaling Pathway and Mechanism of Action

This compound's selectivity is based on a specific chemical reaction with hydrogen sulfide. The probe contains a recognition site that is cleaved by H₂S, leading to the release of the fluorophore, fluorescein. This reaction is highly specific to H₂S and does not proceed, or proceeds at a negligible rate, with other thiols like glutathione and cysteine.

The diagram below illustrates the proposed mechanism of action.

G This compound This compound (Non-fluorescent) Reaction Specific Reaction This compound->Reaction NoReaction No Significant Reaction This compound->NoReaction H2S Hydrogen Sulfide (H₂S) H2S->Reaction Fluorescein Fluorescein (Fluorescent) Reaction->Fluorescein GSH_Cys Glutathione (GSH) / Cysteine (Cys) GSH_Cys->NoReaction NoReaction->this compound Remains Non-fluorescent

Mechanism of this compound Activation

References

A Comparative Guide to the Validation of CAY10731 Fluorescence with H₂S Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CAY10731, a fluorescent probe for hydrogen sulfide (B99878) (H₂S), with other commercially available alternatives. It includes a summary of performance data, detailed experimental protocols for validation using H₂S donors, and visualizations of the underlying mechanisms and workflows.

Introduction to H₂S Fluorescent Probes

Hydrogen sulfide is now recognized as a critical gasotransmitter, playing a significant role in various physiological and pathological processes. The development of selective and sensitive fluorescent probes is crucial for understanding the intricate roles of H₂S in biological systems. An ideal H₂S probe should exhibit a high fluorescence turn-on response, excellent selectivity over other biological thiols like cysteine (Cys) and glutathione (B108866) (GSH), rapid reaction kinetics, and high sensitivity. This guide focuses on this compound and compares its performance with other common H₂S probes such as WSP-1, WSP-5, and P3.

Comparative Analysis of H₂S Fluorescent Probes

The selection of an appropriate fluorescent probe is critical for the accurate detection and quantification of H₂S. The following tables summarize the key performance characteristics of this compound and its alternatives based on available data.

Table 1: Spectroscopic Properties and Performance Metrics
ProbeExcitation (nm)Emission (nm)Linear Range (µM)Limit of Detection (LOD)Key Features
This compound 485535100–5000Not explicitly reportedSelective for H₂S over various thiols and reactive oxygen species.[1]
WSP-1 4655150–601.94 µMRapid reaction and release of fluorophore.
WSP-5 5025250–100Not explicitly reportedBroader detection range with certain H₂S donors.
P3 3755050–5050 nMHigh sensitivity and fast response time.

Note: The linear range for this compound was observed to be at higher H₂S concentrations in a comparative study, which may differ from the manufacturer's reported range.[2] The limit of detection for this compound and WSP-5 was not specified in the comparative literature reviewed.

Table 2: Selectivity and Response Time
ProbeSelectivity over Cys and GSHResponse Time
This compound High selectivity reported.[1] However, some studies suggest potential for detection of other biothiols depending on buffer conditions.Slower response compared to P3, requiring around 30 minutes to reach saturation.
WSP-1 Good selectivity, though some interaction with Cys and GSH is possible based on its mechanism.Reaches saturation in approximately 30 minutes.
WSP-5 Similar selectivity profile to WSP-1.Reaches saturation in approximately 30 minutes.
P3 High selectivity reported.Fastest response, reaching saturation within 10 minutes.

Reaction Mechanisms and Signaling Pathways

The fluorescence activation of these probes is triggered by specific chemical reactions with H₂S. Understanding these mechanisms is essential for interpreting experimental outcomes.

This compound: Nucleophilic Substitution and Ring Opening

This compound's mechanism is based on a nucleophilic substitution reaction. H₂S attacks an electrophilic site on the probe, leading to the opening of a non-fluorescent fluorescein (B123965) ring structure. This conformational change results in a highly fluorescent product.[2]

CAY10731_Mechanism This compound This compound (Non-fluorescent) Intermediate Intermediate Complex This compound->Intermediate Nucleophilic Attack H2S H₂S H2S->Intermediate Fluorescein Ring-Opened Fluorescein (Fluorescent) Intermediate->Fluorescein Ring Opening

Caption: this compound fluorescence activation mechanism.

Experimental Protocols

The following protocols provide a general framework for the validation of this compound and other H₂S fluorescent probes using H₂S donors.

In Vitro Validation of H₂S Probes

This protocol details the steps for assessing the fluorescence response of the probes to H₂S donors in a cell-free system.

Materials:

  • This compound and other fluorescent probes (e.g., WSP-1, WSP-5, P3)

  • H₂S donors:

  • Phosphate-buffered saline (PBS) or other appropriate buffer (pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solutions

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare Stock Solutions: Dissolve the fluorescent probes in DMSO to a stock concentration of 1-10 mM. Prepare fresh stock solutions of H₂S donors in buffer.

  • Working Solutions: Dilute the probe stock solution in the assay buffer to the desired final concentration (e.g., 10 µM).

  • Assay Setup: Add the probe working solution to the wells of a 96-well plate.

  • H₂S Donor Addition: Add varying concentrations of the H₂S donor to the wells. Include a blank control (buffer only) and a probe-only control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light. For kinetic studies, take readings at multiple time points.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for each probe.

  • Selectivity Assay: To test for selectivity, repeat the assay using other biological thiols (e.g., cysteine, glutathione) and reactive oxygen species instead of the H₂S donor.

Experimental Workflow for In Vitro Validation

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_probes Prepare Probe Stock Solutions (in DMSO) prep_working Prepare Probe Working Solution (in Buffer) prep_probes->prep_working prep_donors Prepare H₂S Donor Stock Solutions (in Buffer) add_donor Add H₂S Donor / Other Analytes prep_donors->add_donor add_probe Add Probe to 96-well Plate prep_working->add_probe add_probe->add_donor incubate Incubate at 37°C add_donor->incubate measure Measure Fluorescence incubate->measure analyze Analyze Data (Sensitivity, Selectivity) measure->analyze

Caption: Workflow for in vitro validation of H₂S probes.

Validation of H₂S Probes in Living Cells

This protocol outlines the steps for visualizing H₂S in cultured cells using fluorescent probes.

Materials:

  • Cultured cells (e.g., HeLa, RAW 264.7)

  • Cell culture medium

  • This compound or other fluorescent probes

  • H₂S donor (e.g., NaHS) as a positive control

  • H₂S synthesis inhibitor (e.g., aminooxyacetic acid - AOAA) as a negative control

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in an appropriate imaging dish or plate and allow them to adhere overnight.

  • Probe Loading: Remove the culture medium and wash the cells with serum-free medium or buffer. Incubate the cells with the fluorescent probe (e.g., 10 µM) in serum-free medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells to remove the excess probe.

  • H₂S Stimulation/Inhibition (Controls):

    • Positive Control: Treat a subset of cells with an H₂S donor (e.g., 100 µM NaHS) for a short period (e.g., 10-30 minutes).

    • Negative Control: Pre-treat a subset of cells with an H₂S synthesis inhibitor before adding the probe.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen probe.

  • Image Analysis: Quantify the fluorescence intensity of the cells to compare H₂S levels under different conditions.

Logical Framework for Probe Comparison

The selection of the most suitable H₂S probe depends on the specific requirements of the experiment. The following diagram illustrates the logical considerations for this decision-making process.

probe_comparison_logic start Start: Need to Detect H₂S sensitivity High Sensitivity Required? start->sensitivity selectivity High Selectivity over Thiols Crucial? sensitivity->selectivity No probe_p3 Consider P3 (LOD ~50 nM) sensitivity->probe_p3 Yes speed Rapid Detection Needed? selectivity->speed No probe_cay Consider this compound (for higher H₂S concentrations) selectivity->probe_cay Yes speed->probe_p3 Yes probe_wsp Consider WSP Probes speed->probe_wsp No end Select Optimal Probe probe_p3->end probe_wsp->end probe_cay->end

Caption: Decision tree for selecting an H₂S fluorescent probe.

Conclusion

The validation of this compound and other fluorescent probes with H₂S donors is a critical step in ensuring reliable and accurate detection of this important gasotransmitter. While this compound offers high selectivity, its optimal performance may be in environments with higher concentrations of H₂S. For applications requiring high sensitivity and rapid detection, probes like P3 may be more suitable. Researchers should carefully consider the specific experimental context, including expected H₂S concentrations, the presence of interfering substances, and the required temporal resolution, when selecting the most appropriate fluorescent probe. The protocols and comparative data presented in this guide are intended to facilitate this selection process and promote robust experimental design.

References

CAY10731: A Comparative Guide for its Application as a Fluorescent Probe for Hydrogen Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

A critical clarification on the function of CAY10731 is necessary for researchers, scientists, and drug development professionals. Contrary to potential misconceptions of it being a therapeutic agent, this compound is a fluorescent probe designed for the highly selective detection of hydrogen sulfide (B99878) (H₂S). This guide provides a comprehensive comparison of this compound's performance against other commercially available fluorescent probes, supported by experimental data, to assist researchers in selecting the appropriate tool for their studies.

Hydrogen sulfide is a significant gaseous signaling molecule involved in a multitude of physiological and pathological processes. Its accurate detection is crucial for advancing our understanding of its roles in conditions such as neurodegenerative diseases, cardiovascular diseases, and cancer. Fluorescent probes like this compound offer a sensitive and selective method for H₂S detection in biological systems.

Performance Comparison of H₂S Fluorescent Probes

A systematic evaluation of four commercially available fluorescent probes for hydrogen sulfide detection provides valuable comparative data. The probes evaluated were WSP-1, WSP-5, CAY (presumed to be this compound), and P3. The following tables summarize their performance characteristics.

ProbeLinear Detection Range (µM)Limit of Detection (LOD)
WSP-10-60Not Specified
WSP-50-100Not Specified
CAY (this compound) Not SpecifiedNot Specified
P3Not SpecifiedNot Specified

Table 1: Detection Range and Limit of Detection. A wider linear range allows for the quantification of H₂S over a broader concentration spectrum. While the specific linear range and LOD for this compound were not detailed in the comparative study, WSP-1 and WSP-5 demonstrated wide linear ranges.

ProbeSelectivity Issue with Cysteine (Cys)Selectivity Issue with Glutathione (B108866) (GSH)
WSP-1NegligibleNegligible
WSP-5NegligibleNegligible
CAY (this compound) Significant fluorescence response Significant fluorescence response
P3NegligibleSignificant fluorescence response at >100 µM

Table 2: Selectivity against Biothiols. Selectivity is a critical parameter for a reliable H₂S probe, as biological systems contain other thiols like cysteine and glutathione that can interfere with the measurement. The data indicates that this compound exhibits a significant fluorescence response to both cysteine and glutathione, suggesting potential for inaccurate H₂S readings in biological environments rich in these thiols. In contrast, WSP-1 and WSP-5 showed negligible interference from these compounds.

Experimental Protocols

The following is a generalized protocol for the use of fluorescent probes for H₂S detection based on the comparative study. Specific concentrations and incubation times may need to be optimized for different experimental systems.

In Vitro H₂S Detection:

  • Prepare a stock solution of the fluorescent probe (e.g., 10 mM in DMSO).

  • Dilute the stock solution to the desired working concentration (e.g., 10 µM) in the appropriate buffer (e.g., phosphate-buffered saline, PBS).

  • Add the H₂S donor (e.g., Na₂S) at various concentrations to the probe solution.

  • Incubate for a specified period.

  • Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths.

Live Cell Imaging of Endogenous H₂S:

  • Culture cells (e.g., HeLa or RAW 264.7) in a suitable medium.

  • If stimulating H₂S production, treat cells with an agent like lipopolysaccharide (LPS).

  • Load the cells with the fluorescent probe at a suitable concentration and for an appropriate duration.

  • Wash the cells to remove the excess probe.

  • Image the cells using a fluorescence microscope.

Visualizing the Workflow and Logic

To aid in understanding the experimental process and the logic of probe selection, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for H₂S Detection cluster_invitro In Vitro Assay cluster_incell Live Cell Imaging A Prepare Probe Solution B Add H₂S Donor A->B C Incubate B->C D Measure Fluorescence C->D I Data Analysis & Comparison D->I E Culture Cells F Load with Probe E->F G Wash F->G H Image Cells G->H H->I

Caption: Workflow for in vitro and live cell H₂S detection.

Probe_Selection_Logic Probe Selection Logic Start Start: Need to Detect H₂S Question1 Are high levels of Cysteine or Glutathione expected? Start->Question1 Select_WSP Consider WSP-1 or WSP-5 (High Selectivity) Question1->Select_WSP Yes Select_CAY Use this compound with caution (Potential for interference) Question1->Select_CAY No End Proceed with Experiment Select_WSP->End Select_CAY->End

CAY10731 vs. Colorimetric Assays: A Comparative Guide to Hydrogen Sulfide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable measurement of hydrogen sulfide (B99878) (H₂S) is paramount to understanding its complex role in physiological and pathological processes. This guide provides an objective comparison between the fluorescent probe CAY10731 and traditional colorimetric H₂S assays, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research needs.

Hydrogen sulfide is a gaseous signaling molecule involved in a multitude of biological functions. Its transient nature and reactivity, however, pose significant challenges for its detection and quantification. This comparison focuses on two distinct methodologies: the highly specific fluorescent probe this compound and the well-established colorimetric assays, primarily the methylene (B1212753) blue method.

At a Glance: this compound vs. Colorimetric H₂S Assays

FeatureThis compound (Fluorescent Probe)Colorimetric H₂S Assays (e.g., Methylene Blue)
Principle of Detection H₂S-mediated release of the fluorophore fluorescein (B123965) (FITC).Reaction of H₂S with a chromogenic reagent (e.g., N,N-dimethyl-p-phenylenediamine) in the presence of an oxidizing agent to form a colored product.
Detection Method Fluorescence (Excitation/Emission ≈ 485/535 nm).[1]Absorbance spectroscopy (e.g., ≈ 665-670 nm for methylene blue).
Primary Application Real-time detection of H₂S in living cells and tissues.Quantification of total H₂S in homogenous solutions (e.g., plasma, water, tissue homogenates).
Selectivity High selectivity for H₂S over other biological thiols such as glutathione (B108866) (GSH) and cysteine, as well as various reactive oxygen and nitrogen species.[1]Prone to interference from various substances including strong reducing agents, sulfites, and certain metals. Sample turbidity and color can also affect accuracy.
Sensitivity High sensitivity suitable for detecting physiological concentrations of H₂S in cellular environments.Sensitivity can vary, with some methods reaching the low micromolar range.
Live-Cell Imaging Yes, well-suited for visualizing H₂S dynamics in real-time.No, the harsh acidic conditions required for the assay are not compatible with living cells.
Temporal & Spatial Resolution Provides both temporal and spatial information on H₂S production within cells.Measures the bulk concentration of H₂S in a sample at a single time point.
Ease of Use Requires a fluorescence microscope or plate reader. The protocol is relatively straightforward for cell-based assays.Inexpensive and utilizes standard laboratory spectrophotometers. However, the protocol can be more complex and requires careful handling of corrosive reagents.

Delving Deeper: The Advantages of this compound

This compound offers several distinct advantages over traditional colorimetric methods, particularly for researchers investigating the cellular and subcellular dynamics of H₂S.

  • Superior Selectivity: this compound is designed to react specifically with H₂S, minimizing cross-reactivity with other abundant biological thiols like glutathione and cysteine.[1] This high selectivity is crucial for accurately attributing the fluorescent signal to H₂S production. Colorimetric assays, on the other hand, are susceptible to a range of interfering compounds that can lead to inaccurate measurements.

  • Live-Cell Compatibility: The non-destructive nature of this compound allows for the real-time monitoring of H₂S in living cells and tissues. This capability is essential for studying the dynamic processes of H₂S signaling in response to various stimuli. In contrast, the acidic and harsh chemical environment of the methylene blue assay is cytotoxic, precluding its use in live-cell imaging.

  • Spatial and Temporal Resolution: By using fluorescence microscopy, researchers can visualize the subcellular localization of H₂S production with high spatial resolution. Furthermore, the real-time nature of the fluorescent signal provides valuable temporal information about the kinetics of H₂S generation. Colorimetric assays can only provide a single, bulk measurement of H₂S concentration in a lysed sample.

Understanding the Methodologies

To fully appreciate the advantages of this compound, it is essential to understand the underlying mechanisms of both detection methods.

This compound: A Fluorescent "Turn-On" Probe

This compound is a non-fluorescent molecule that, upon reaction with H₂S, undergoes a chemical transformation that releases the highly fluorescent molecule, fluorescein (FITC).[1] The intensity of the resulting fluorescence is directly proportional to the concentration of H₂S.

CAY10731_Mechanism This compound This compound (Non-fluorescent) Reaction Reaction This compound->Reaction H2S H₂S H2S->Reaction FITC Fluorescein (FITC) (Highly Fluorescent) Reaction->FITC

Mechanism of this compound activation by H₂S.
Colorimetric Assays: The Methylene Blue Method

The most common colorimetric method for H₂S detection is the methylene blue assay. This method relies on the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of ferric ions (Fe³⁺) under acidic conditions to form the intensely blue-colored methylene blue dye. The concentration of H₂S is then determined by measuring the absorbance of the solution at approximately 665-670 nm.

Methylene_Blue_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_detection Detection H2S_Sample H₂S-containing Sample Mix Mix and Incubate H2S_Sample->Mix Reagent1 N,N-dimethyl-p-phenylenediamine (in acid) Reagent1->Mix Reagent2 Ferric Chloride (Fe³⁺) Reagent2->Mix Methylene_Blue Methylene Blue Formation (Blue Color) Mix->Methylene_Blue Spectrophotometer Measure Absorbance (≈ 665-670 nm) Methylene_Blue->Spectrophotometer

Workflow of the Methylene Blue H₂S Assay.

Experimental Protocols

This compound Protocol for Live-Cell Imaging

This protocol provides a general guideline for using this compound to detect H₂S in live cells. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.

Materials:

  • This compound (supplied as a crystalline solid)[1]

  • Anhydrous DMSO or dimethylformamide (DMF)[1]

  • Cells of interest cultured on an appropriate imaging dish or plate

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Fluorescence microscope with appropriate filters for FITC (Excitation/Emission ≈ 485/535 nm)[1]

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-30 mg/ml.[1] It is recommended to purge the solvent with an inert gas. Store the stock solution at -20°C, protected from light.

  • Prepare a working solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically in the low micromolar range) in a suitable buffer or cell culture medium.

  • Cell Preparation: Grow cells to the desired confluency on a suitable imaging vessel.

  • Loading of this compound: Remove the culture medium and wash the cells once with PBS. Add the this compound working solution to the cells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C, protected from light.

  • Wash: After incubation, remove the loading solution and wash the cells two to three times with PBS to remove any excess probe.

  • Stimulation (Optional): If investigating H₂S production in response to a specific stimulus, add the stimulus to the cells after the washing step.

  • Image Acquisition: Immediately begin imaging the cells using a fluorescence microscope. Acquire images at regular intervals to monitor changes in fluorescence intensity over time.

Methylene Blue H₂S Assay Protocol

This protocol is a generalized procedure for the methylene blue assay. Specific concentrations and volumes may need to be optimized.

Materials:

  • Zinc acetate (B1210297) solution (e.g., 1% w/v)

  • Sodium hydroxide (B78521) (NaOH)

  • N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution (in sulfuric acid)

  • Ferric chloride (FeCl₃) solution (in hydrochloric acid)

  • H₂S standards (e.g., NaHS or Na₂S solutions)

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Collection and H₂S Trapping: To prevent the loss of volatile H₂S, immediately add the sample to a tube containing zinc acetate solution to precipitate H₂S as zinc sulfide (ZnS). An alkaline pH (adjusted with NaOH) can aid in this trapping.

  • Reaction Initiation: To the tube containing the trapped sulfide, add the acidic N,N-dimethyl-p-phenylenediamine solution followed by the ferric chloride solution. Mix immediately but gently.

  • Color Development: Allow the reaction to proceed in the dark for a specified time (e.g., 10-20 minutes) to allow for full color development.

  • Measurement: Measure the absorbance of the solution at 665-670 nm using a spectrophotometer.

  • Quantification: Generate a standard curve using known concentrations of H₂S standards. Determine the H₂S concentration in the samples by comparing their absorbance values to the standard curve.

Conclusion

The choice between this compound and a colorimetric H₂S assay is fundamentally dependent on the research question and the experimental system. For researchers focused on understanding the dynamic and localized roles of H₂S in cellular signaling pathways, the high selectivity and live-cell imaging capabilities of this compound make it the superior choice. For applications requiring the quantification of total sulfide in homogenous solutions where live-cell analysis is not necessary, the cost-effective and well-established methylene blue assay remains a viable, albeit more interference-prone, option. By carefully considering the advantages and limitations of each method, researchers can select the most appropriate tool to generate accurate and meaningful data in the study of hydrogen sulfide.

References

A Comparative Performance Analysis of CAY10731 and Other Fluorescent Probes for Hydrogen Sulfide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection of hydrogen sulfide (B99878) (H₂S), a critical gaseous signaling molecule, is paramount. This guide provides an objective comparison of the fluorescent probe CAY10731 with other commercially available alternatives, supported by experimental data to facilitate informed probe selection for H₂S-related research.

This compound is a fluorescent probe designed for the detection of hydrogen sulfide.[1][2][3][4] Its mechanism relies on a reaction with H₂S that releases fluorescein (B123965) isothiocyanate (FITC), a compound with a well-characterized and high fluorescence quantum yield.[1][2] This "turn-on" mechanism, where the probe is initially non-fluorescent and becomes brightly fluorescent upon reacting with the analyte, is a desirable feature for minimizing background signal and enhancing detection sensitivity.

Quantitative Performance Comparison

To provide a clear overview of this compound's performance relative to other common H₂S probes such as WSP-1, WSP-5, and P3, the following table summarizes their key photophysical and performance characteristics. Brightness, a critical parameter for probe sensitivity, is calculated as the product of the molar extinction coefficient (ε) and the quantum yield (Φ) of the fluorescent product.

ProbeExcitation (nm)Emission (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ) - UnreactedQuantum Yield (Φ) - After H₂S ReactionBrightness (ε × Φ)Limit of Detection (LOD)
This compound (product) 485535~75,000Very Low~0.92~69,00024.2 μM[5]
WSP-1 (product) 465515N/A< 0.10.003N/A1.94 μM[5]
WSP-5 (product) 502525N/AVery Low0.20N/A47 nM
P3 (product) 375505N/ANon-fluorescentN/AN/A50 nM[5]

N/A: Data not available in the searched literature. The brightness of this compound is calculated based on the properties of its fluorescent product, fluorescein (FITC).

Signaling Pathways and Experimental Workflows

The detection of hydrogen sulfide by these fluorescent probes involves specific chemical reactions that result in a "turn-on" fluorescent signal. Understanding these mechanisms is crucial for interpreting experimental results and identifying potential interferences.

This compound Reaction Mechanism

This compound is designed with a trigger that is cleaved upon reaction with H₂S. This cleavage releases the fluorophore, fluorescein, which is highly fluorescent. This reaction provides a direct correlation between the concentration of H₂S and the intensity of the fluorescent signal.

CAY10731_Mechanism This compound This compound (Non-fluorescent) Reaction Reaction & Cleavage This compound->Reaction H2S Hydrogen Sulfide (H₂S) H2S->Reaction Fluorescein Fluorescein (Highly Fluorescent) Reaction->Fluorescein Byproduct Byproduct Reaction->Byproduct

Reaction mechanism of this compound with H₂S.
Experimental Workflow for H₂S Detection in Live Cells

A typical workflow for detecting intracellular H₂S using a fluorescent probe like this compound involves several key steps, from probe loading to fluorescence imaging and data analysis.

Cellular_H2S_Detection_Workflow cluster_prep Preparation cluster_treatment Treatment & Reaction cluster_analysis Analysis Cell_Culture 1. Cell Culture Probe_Loading 2. Probe Loading (e.g., 10 µM this compound) Cell_Culture->Probe_Loading Incubation 3. Incubation (30 min at 37°C) Probe_Loading->Incubation Wash 4. Wash to remove excess probe Incubation->Wash H2S_Stimulation 5. H₂S Stimulation (Optional) (e.g., NaHS treatment) Wash->H2S_Stimulation Imaging 6. Fluorescence Microscopy (Ex/Em ~485/535 nm) H2S_Stimulation->Imaging Quantification 7. Image Analysis & Fluorescence Quantification Imaging->Quantification

General workflow for intracellular H₂S detection.

Experimental Protocols

Accurate and reproducible results depend on meticulous experimental execution. The following is a detailed protocol for the determination of relative fluorescence quantum yield, a key parameter in characterizing fluorescent probes.

Protocol: Relative Quantum Yield Determination

The relative quantum yield of a fluorescent probe is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent probe of interest (e.g., this compound after reaction with H₂S)

  • Quantum yield standard (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • Appropriate solvent (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Prepare a series of dilutions of both the sample and the standard in the chosen solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength should be the same for both the sample and the standard. Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the quantum yield (Φ_s) of the sample using the following equation:

    Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • The subscripts 's' and 'std' refer to the sample and the standard, respectively.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots can be used in the above equation for a more accurate determination of the quantum yield.

Brightness Comparison and Discussion

The brightness of a fluorescent probe is a critical factor for achieving high sensitivity in detection assays. It is directly proportional to the molar extinction coefficient and the quantum yield of the fluorescent species.

Based on the available data, the fluorescent product of This compound , fluorescein, exhibits a very high quantum yield (approximately 0.92) and a large molar extinction coefficient (around 75,000 M⁻¹cm⁻¹), resulting in exceptional brightness.

WSP-1 has a significantly lower quantum yield (0.003) compared to this compound and WSP-5, which would translate to lower brightness, assuming a similar molar extinction coefficient.

For the P3 probe, while it is described as being non-fluorescent before the reaction and fluorescent after, a quantum yield for the product has not been reported, precluding a direct brightness comparison. However, its low limit of detection (50 nM) indicates high sensitivity.[5]

References

A Comparative Guide to Commercially Available Hydrogen Sulfide (H₂S) Probes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of fluorescent probes for the detection of hydrogen sulfide (B99878) (H₂S), a critical signaling molecule in various physiological and pathological processes. This guide provides a detailed comparison of commercially available probes, including CAY10731, WSP-1, WSP-5, and SF7-AM, with a focus on their performance characteristics, experimental applications, and the signaling pathways they help elucidate.

Hydrogen sulfide (H₂S) has emerged as the third gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), playing a crucial role in regulating a wide array of physiological processes.[1] Its dysregulation has been implicated in various diseases, including cardiovascular and neurodegenerative disorders, making the accurate and sensitive detection of H₂S in biological systems a important area of research.[2][3] Fluorescent probes have become indispensable tools for this purpose, offering high sensitivity, selectivity, and the ability for real-time imaging in living cells.[1][2][3]

This guide provides an objective comparison of several commercially available H₂S fluorescent probes to assist researchers, scientists, and drug development professionals in selecting the most suitable tool for their specific experimental needs. The comparison focuses on key performance metrics, supported by experimental data and detailed protocols.

Performance Comparison of H₂S Fluorescent Probes

The selection of an appropriate H₂S probe depends on the specific application, considering factors such as the expected H₂S concentration, the biological system under investigation, and the desired detection method (e.g., live-cell imaging, in vitro quantification). The following table summarizes the key quantitative data for some of the most commonly used commercially available H₂S probes.

ProbeExcitation (nm)Emission (nm)Linear Range (µM)Limit of Detection (LOD)Quantum Yield (Φ)Key Features & Considerations
This compound 485535100 - 5000Not explicitly reportedNot explicitly reportedResponds to higher H₂S concentrations.[3]
WSP-1 4655150 - 60Not explicitly reported< 0.1 (before reaction)Selective and rapid reaction with H₂S.[4][5][6] Suitable for live-cell imaging.[7]
WSP-5 5025250 - 100Not explicitly reportedNot explicitly reportedSimilar to WSP-1 with slightly different spectral properties.[3]
SF7-AM ~495~520Not explicitly reported0.5 µMNot explicitly reportedCell-trappable probe, suitable for imaging endogenous H₂S.[8][9][10][11]
Me-Rho-N₂ Not specified>6600 - 500.27 µM0.29 (after H₂S activation)Red-shifted fluorescent probe, suitable for bioimaging.[12]
NAP-Py-N₃ 435553Not specified15.5 nM0.36 (fluorescence product)High sensitivity and rapid response.[13]

Experimental Protocols

Accurate and reproducible data generation is paramount in scientific research. The following are detailed methodologies for key experiments involving the use of fluorescent H₂S probes.

In Vitro H₂S Quantification using a Fluorescence Plate Reader

This protocol describes the use of a fluorescent probe to quantify H₂S in a cell-free system.

Materials:

  • Fluorescent H₂S probe (e.g., WSP-1)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • H₂S donor (e.g., Sodium Hydrosulfide - NaHS)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Preparation of Probe Stock Solution: Dissolve the fluorescent probe in anhydrous DMSO to prepare a stock solution (typically 1-10 mM). Store the stock solution at -20°C, protected from light.

  • Preparation of H₂S Standards: Prepare a fresh stock solution of NaHS in deoxygenated PBS. Create a series of H₂S standard solutions by serially diluting the NaHS stock solution in PBS.

  • Assay Preparation: Add the H₂S standard solutions to the wells of the 96-well black microplate. Include a blank control containing only PBS.

  • Addition of Probe: Dilute the probe stock solution in PBS to the desired final concentration (e.g., 10 µM). Add the probe working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined empirically for each probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the specific probe.

  • Data Analysis: Subtract the fluorescence of the blank control from all readings. Plot the fluorescence intensity of the standards against their concentration to generate a standard curve. Use this curve to determine the H₂S concentration in unknown samples.

Cellular H₂S Imaging using Fluorescence Microscopy

This protocol provides a general guideline for staining adherent cells to visualize intracellular H₂S.

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Fluorescent H₂S probe (e.g., WSP-1, SF7-AM)

  • Anhydrous DMSO

  • Cell culture medium

  • PBS or other suitable buffer

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Preparation of Probe Working Solution: Dilute the probe stock solution (in DMSO) in serum-free cell culture medium or a suitable buffer to the final working concentration (e.g., 5-10 µM).

  • Cell Loading: Remove the culture medium from the cells and wash them once with warm PBS. Add the probe working solution to the cells.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time and probe concentration should be determined for each cell type and experimental condition.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS or culture medium to remove any excess, unbound probe.

  • Imaging: Add fresh culture medium or buffer to the cells. Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen probe.

H₂S Signaling Pathways

H₂S is involved in a multitude of signaling pathways, impacting cellular functions such as apoptosis, inflammation, and vascular tone regulation. Understanding these pathways is crucial for interpreting the results obtained from H₂S probe experiments.

H₂S in the Cardiovascular System

In the cardiovascular system, H₂S is primarily produced by the enzyme cystathionine (B15957) γ-lyase (CSE).[14] It plays a significant role in regulating vascular tone and angiogenesis. H₂S can stimulate endothelial cell angiogenesis through pathways involving Akt and MAPK.[14] It can also interact with nitric oxide (NO) signaling pathways, further influencing vascular function.[14]

H2S_Cardiovascular_Signaling cluster_synthesis H2S Synthesis cluster_effects Vascular Effects L-Cysteine L-Cysteine CSE CSE L-Cysteine->CSE Substrate H2S H2S CSE->H2S Produces Vasodilation Vasodilation H2S->Vasodilation Akt_Pathway Akt_Pathway H2S->Akt_Pathway MAPK_Pathway MAPK_Pathway H2S->MAPK_Pathway NO_Signaling NO_Signaling H2S->NO_Signaling Angiogenesis Angiogenesis Akt_Pathway->Angiogenesis MAPK_Pathway->Angiogenesis NO_Signaling->Vasodilation

H₂S Signaling in the Cardiovascular System.

H₂S in the Nervous System

In the nervous system, H₂S is synthesized by both cystathionine β-synthase (CBS) and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST).[15] It acts as a neuromodulator, influencing synaptic transmission and long-term potentiation.[16][17] H₂S has also been shown to have neuroprotective effects against oxidative stress.[16][17]

H2S_Nervous_System_Signaling cluster_synthesis H2S Synthesis cluster_effects Neuronal Effects L-Cysteine L-Cysteine CBS CBS L-Cysteine->CBS 3-MST 3-MST L-Cysteine->3-MST H2S H2S CBS->H2S 3-MST->H2S Synaptic_Transmission Synaptic_Transmission H2S->Synaptic_Transmission Neuroprotection Neuroprotection H2S->Neuroprotection LTP Long-Term Potentiation H2S->LTP Oxidative_Stress_Reduction Oxidative_Stress_Reduction Neuroprotection->Oxidative_Stress_Reduction

H₂S Signaling in the Nervous System.

H₂S and Apoptosis

H₂S can modulate apoptosis through various signaling pathways. It has been shown to protect against apoptosis by up-regulating anti-apoptotic proteins like Bcl-2 and inhibiting pro-apoptotic signals.[17] For instance, H₂S can ameliorate homocysteine-induced apoptosis by reducing mitochondrial dysfunction and inhibiting caspase-3 activation.[17]

H2S_Apoptosis_Signaling H2S H2S Bcl-2 Bcl-2 (Anti-apoptotic) H2S->Bcl-2 Upregulates Bax Bax (Pro-apoptotic) H2S->Bax Inhibits Mitochondrial_Dysfunction Mitochondrial_Dysfunction H2S->Mitochondrial_Dysfunction Reduces Bcl-2->Bax Inhibits Bax->Mitochondrial_Dysfunction Caspase-3_Activation Caspase-3_Activation Mitochondrial_Dysfunction->Caspase-3_Activation Apoptosis Apoptosis Caspase-3_Activation->Apoptosis

H₂S and Apoptosis Signaling Pathway.

Conclusion

The development of fluorescent probes has significantly advanced our understanding of the multifaceted roles of H₂S in biology. The choice of a specific probe should be carefully considered based on its performance characteristics and the experimental context. This guide provides a starting point for researchers to navigate the available options and design robust experiments to investigate the intricate world of H₂S signaling. As research in this field continues to evolve, so too will the tools available for its exploration, promising further insights into the physiological and pathological significance of this important gasotransmitter.

References

CAY10731: A Comparative Guide to its Specificity for Hydrogen Sulfide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of hydrogen sulfide (B99878) (H₂S) is critical for understanding its diverse roles in physiology and pathology. This guide provides an objective comparison of the fluorescent probe CAY10731, focusing on its specificity for H₂S over other reactive species. This analysis is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate detection tools for your research.

Performance Comparison: this compound vs. Alternative H₂S Probes

The specificity of a fluorescent probe is paramount for the reliable measurement of H₂S in complex biological systems, where a variety of other reactive oxygen species (ROS), reactive nitrogen species (RNS), and biothiols are present. This compound's performance has been systematically evaluated alongside other commercially available H₂S probes, such as WSP-1, WSP-5, and P3.

Specificity against Biological Thiols

A key consideration for any H₂S probe is its cross-reactivity with other abundant biological thiols, namely cysteine (Cys) and glutathione (B108866) (GSH). A comparative study has shown that this compound exhibits a significant fluorescence response to both cysteine and glutathione, in contrast to probes like WSP-1 and WSP-5 which show negligible response.[1][2] This suggests that while this compound is responsive to H₂S, its use in environments with high concentrations of Cys and GSH may lead to an overestimation of H₂S levels.

ProbeH₂S ResponseCysteine (Cys) Response (0–2,000 µM)Glutathione (GSH) Response (0–2,000 µM)
This compound (CAY) Significant increaseSignificant increase Significant increase
WSP-1Significant increaseNegligible increaseNegligible increase
WSP-5Significant increaseNegligible increaseNegligible increase
P3Significant increaseNegligible increaseSignificant increase (>100 µM)

Table 1: Comparison of the fluorescence response of this compound and other H₂S probes to biological thiols. Data is qualitatively summarized from Zhou et al., 2022.[1][2]

Specificity against Reactive Oxygen and Nitrogen Species (ROS/RNS)

Experimental Protocols

The following is a generalized protocol for assessing the specificity of fluorescent H₂S probes, based on methodologies reported in the literature.[2]

Protocol: H₂S Probe Specificity Assay

1. Reagent Preparation:

  • Probe Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

  • H₂S Donor Stock Solution: Prepare a fresh stock solution of a H₂S donor, such as sodium hydrosulfide (B80085) (NaHS) or sodium sulfide (Na₂S), in deoxygenated buffer (e.g., phosphate-buffered saline [PBS], pH 7.4).

  • Analyte Stock Solutions: Prepare stock solutions of potentially interfering species (e.g., cysteine, glutathione, H₂O₂, superoxide (B77818) donor, NO donor, peroxynitrite) in the appropriate buffer.

2. Assay Procedure:

  • Dilute the this compound stock solution to the desired working concentration (e.g., 10 µM) in the assay buffer.

  • In a 96-well plate, add the diluted this compound solution to each well.

  • Add varying concentrations of the H₂S donor or the interfering analytes to the wells. Include a control group with only the probe and buffer.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for this compound (e.g., λex/em = 485/535 nm).[3]

3. Data Analysis:

  • Subtract the background fluorescence of the probe in buffer alone.

  • Plot the fluorescence intensity as a function of the analyte concentration.

  • Compare the fluorescence response elicited by H₂S to that of other reactive species to determine the probe's specificity.

Reaction Mechanism and Visualization

The detection of H₂S by this compound is based on a nucleophilic substitution reaction. The hydrosulfide anion (HS⁻), the predominant form of H₂S at physiological pH, acts as a nucleophile and attacks the probe. This reaction leads to the opening of a non-fluorescent spirolactone ring within the fluorescein (B123965) scaffold of this compound, resulting in a highly fluorescent product.

CAY10731_Mechanism This compound This compound (Non-fluorescent) Intermediate Nucleophilic Attack This compound->Intermediate Ring Opening Product Fluorescent Product Intermediate->Product H2S H₂S (HS⁻) H2S->Intermediate

Caption: Reaction mechanism of this compound with H₂S.

The following diagram illustrates the experimental workflow for assessing the specificity of an H₂S probe.

Specificity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Probe Prepare Probe Solution (e.g., this compound) Incubation Incubate Probe with Analytes Probe->Incubation Analytes Prepare Analyte Solutions (H₂S, Cys, GSH, ROS, RNS) Analytes->Incubation Measurement Measure Fluorescence Incubation->Measurement Comparison Compare Fluorescence Response Measurement->Comparison Specificity Determine Specificity Comparison->Specificity

Caption: Experimental workflow for H₂S probe specificity testing.

Conclusion

This compound is a fluorescent probe that enables the detection of H₂S. However, experimental data indicates significant cross-reactivity with the biological thiols cysteine and glutathione, which may limit its applicability for accurate H₂S quantification in biological samples with high thiol content.[1][2] Researchers should carefully consider the potential for interference from these species and perform appropriate control experiments. A notable gap in the current understanding of this compound is the lack of comprehensive data on its specificity against a broad range of ROS and RNS. Further validation is required to fully characterize its performance in complex biological environments where multiple reactive species are present. For applications demanding high specificity for H₂S in the presence of other biothiols, probes such as WSP-1 and WSP-5 may present more suitable alternatives.

References

A Comparative Guide to Fluorescent Probes for Hydrogen Sulfide Detection: CAY10731 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of hydrogen sulfide (B99878) (H₂S) detection, the selection of an appropriate fluorescent probe is paramount. This guide provides a comprehensive comparison of CAY10731 with other commercially available probes, supported by experimental data and detailed protocols to facilitate informed decisions in your research.

Hydrogen sulfide is a crucial gaseous signaling molecule involved in a multitude of physiological and pathological processes. Its accurate and sensitive detection is key to unraveling its complex roles in cellular signaling and disease. Fluorescent probes offer a powerful tool for real-time H₂S monitoring in biological systems. This guide focuses on this compound and compares its performance with two other notable probes: WSP-1 and P3.

Performance Comparison of H₂S Fluorescent Probes

The ideal fluorescent probe for H₂S should exhibit high sensitivity, selectivity, and a robust fluorescence response upon reaction with H₂S. The table below summarizes the key performance characteristics of this compound, WSP-1, and P3.

FeatureThis compoundWSP-1P3
Excitation Wavelength (λex) 485 nm465 nm375 nm
Emission Wavelength (λem) 535 nm515 nm505 nm
Limit of Detection (LOD) Not ReportedNot Explicitly Reported50 nM
Linear Detection Range 100 - 5000 µMVaries by experimental conditionsNot Specified
Quantum Yield (Φ) - Unreacted Not Reported< 0.1Not Reported
Quantum Yield (Φ) - After H₂S Reaction Not ReportedNot ReportedNot Reported
Reaction Time Not SpecifiedSignal saturation at ≤ 5 minNot Specified
Selectivity High for H₂SHigh for H₂S over other Reactive Sulfur Species (RSS)Highly specific, little to no reactivity towards GSH, Cys, H₂O₂

Reaction Mechanisms: A "Turn-On" Response to H₂S

The detection mechanism for these probes is based on a "turn-on" fluorescence strategy. In their native state, the probes are non-fluorescent. Upon reaction with H₂S, a chemical transformation occurs that releases a highly fluorescent molecule, leading to a detectable signal.

This compound: The specific reaction mechanism for this compound involves the H₂S-mediated release of a fluorophore.

WSP-1: This probe contains a disulfide bond that is cleaved by H₂S. This cleavage initiates an intramolecular cyclization, which in turn releases the unquenched fluorophore.

P3: The mechanism for P3 is based on a Michael addition-cyclization sequence that is specific to H₂S.

Below is a diagram illustrating the generalized "turn-on" mechanism of H₂S detection by these fluorescent probes.

H2S_Detection_Mechanism General 'Turn-On' Mechanism of H2S Fluorescent Probes Probe Non-fluorescent Probe Intermediate Probe-H2S Complex Probe->Intermediate + H2S H2S H2S Fluorophore Released Fluorophore (Fluorescent) Intermediate->Fluorophore Chemical Reaction (e.g., cleavage, cyclization) Experimental_Workflow Workflow for H2S Quantification using a Fluorescent Probe cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Probe Prepare Probe Stock Solution Add_Probe Add Probe Working Solution Stock_Probe->Add_Probe Stock_H2S Prepare H2S Donor Stock Standards Create H2S Standard Dilutions Stock_H2S->Standards Plate_Setup Add Standards and Samples to Plate Standards->Plate_Setup Plate_Setup->Add_Probe Incubate Incubate at 37°C Add_Probe->Incubate Measure Measure Fluorescence Incubate->Measure Calibrate Generate Calibration Curve Measure->Calibrate Quantify Quantify H2S in Samples Calibrate->Quantify

Safety Operating Guide

Proper Disposal of CAY10731: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental protection are paramount when handling and disposing of chemical reagents. This guide provides essential information and a step-by-step protocol for the proper disposal of CAY10731, a fluorescent probe for hydrogen sulfide.

This compound is a chemical compound used in research settings.[1][2][3] While specific disposal instructions from the manufacturer's Safety Data Sheet (SDS) are not publicly available in their entirety, the product information indicates that this material should be considered hazardous.[2] Therefore, adherence to standard protocols for hazardous chemical waste disposal is mandatory to minimize risks to personnel and the environment.

Key Hazard Information

Before handling this compound, it is crucial to be aware of its potential hazards. The available safety information suggests that this chemical should be handled with care, avoiding ingestion, inhalation, and contact with skin and eyes.[2]

General Handling Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wash hands thoroughly after handling.[2]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This protocol is based on general best practices for hazardous waste disposal.

  • Personal Protective Equipment (PPE):

    • Before initiating the disposal process, ensure you are wearing the appropriate PPE as listed above.

  • Waste Segregation:

    • Crucially, do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • Collect all solid waste contaminated with this compound, such as weighing paper, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.

    • For solutions containing this compound, use a dedicated, leak-proof, and chemically compatible liquid waste container.

  • Container Labeling:

    • Clearly label the hazardous waste container with the following information:

      • "Hazardous Waste"

      • The full chemical name: "this compound"

      • Associated hazard symbols (e.g., harmful, environmentally hazardous).

      • The approximate concentration and quantity of the waste.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container away from incompatible materials, direct sunlight, and sources of ignition.

  • Disposal Arrangement:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in the regular trash.

Spill and Emergency Procedures

In the event of a spill, immediately alert others in the vicinity. Use appropriate absorbent materials for liquid spills, and place all contaminated materials into a sealed hazardous waste container for disposal. Ensure the area is well-ventilated. For significant spills or if you are unsure how to proceed, contact your institution's EHS office for guidance.

Disposal Workflow

G A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste B->C D Solid Waste (e.g., contaminated consumables) C->D E Liquid Waste (e.g., solutions) C->E F Place in Labeled Solid Hazardous Waste Container D->F G Place in Labeled Liquid Hazardous Waste Container E->G H Store in Designated Hazardous Waste Area F->H G->H I Arrange for Pickup by EHS or Licensed Contractor H->I J End: Proper Disposal I->J

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility.

References

Personal protective equipment for handling CAY10731

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing CAY10731, a fluorescent probe for hydrogen sulfide, stringent adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.

Personal Protective Equipment (PPE)

When handling this compound, which should be treated as a hazardous substance, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust be worn at all times to protect from splashes.
Hand Protection Chemical-resistant glovesNitrile or other appropriate chemically resistant gloves are required.
Body Protection Laboratory CoatA standard lab coat should be worn to protect from contamination.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it is received until it is used in an experiment is critical for laboratory safety and experimental integrity.

Operational Workflow for this compound receiving Receiving storage Storage (-20°C, Protect from Light) receiving->storage Inspect container integrity preparation Solution Preparation (in a well-ventilated area or fume hood) storage->preparation Equilibrate to room temperature before opening experiment Experimental Use preparation->experiment Use appropriate PPE disposal Waste Disposal experiment->disposal Collect all waste

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization: Unused this compound and any materials that have come into contact with it should be considered hazardous chemical waste.

Collection and Storage of Waste:

  • Containers: Use clearly labeled, sealed containers that are compatible with chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage Area: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

Disposal Procedure:

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

  • Hazardous Waste Pickup: Arrange for the collection of the hazardous waste by authorized personnel.

  • Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with institutional and regulatory requirements.

By implementing these safety and handling procedures, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.